N3-PEG2-Tos
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-10-2-4-11(5-3-10)19(15,16)18-9-8-17-7-6-13-14-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYBZWIZGFXXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Reactivity of the N3-PEG2-Tos Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and applications of N3-PEG2-Tos, a heterobifunctional linker critical in the field of bioconjugation. Special focus is given to the reactivity of the azide (B81097) moiety, a key functional group for "click chemistry."
Introduction to this compound
This compound is a versatile chemical tool used to connect, or "conjugate," different molecular entities, such as proteins, peptides, small molecules, or surfaces. It is classified as a heterobifunctional linker because it possesses two distinct reactive groups: an azide (-N3) and a tosylate (-OTs), connected by a short, hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This dual functionality allows for sequential and specific conjugation reactions, making it a valuable reagent in the construction of complex biomolecular architectures like antibody-drug conjugates (ADCs) and PROTACs.[3] The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[4]
Chemical Properties and Reactivity
The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups. The azide group is stable under a wide range of conditions and participates in highly selective "click" reactions, while the tosylate group is an excellent leaving group for nucleophilic substitution reactions.[5][6][7]
The Azide Group: A Gateway to Click Chemistry
The azide functional group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[8] The azide group on the this compound linker can undergo two primary types of click reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[9] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9] Ligands such as TBTA or the water-soluble THPTA are often used to stabilize the copper(I) catalyst and improve reaction outcomes, especially in biological systems.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC was developed.[][12] This reaction occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[3][6][7] The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a metal catalyst.[] SPAAC is a bioorthogonal reaction, meaning it can proceed within a biological environment without interfering with native biochemical processes.[]
The Tosylate Group: An Efficient Leaving Group
The tosyl (p-toluenesulfonyl) group is an excellent leaving group, making the carbon to which it is attached highly susceptible to nucleophilic attack.[1] This allows for the efficient conjugation of this compound to molecules containing nucleophilic functional groups such as thiols (-SH) or amines (-NH2) through an Sₙ2 reaction mechanism.[4]
Quantitative Data on Azide-Alkyne Cycloaddition
While specific kinetic data for the this compound linker is not extensively published, the following tables summarize representative kinetic and thermodynamic data for azide-alkyne cycloaddition reactions, which can serve as a valuable reference.
| Reaction Type | Reactants | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] | Heat of Reaction (ΔH) [kJ/mol] | Reference(s) |
| Thermal Cycloaddition | 1-Azidodecane + Phenyl Propargyl Ether | Varies with temp. | 82 ± 1 | 279 - 283 | [13] |
| Thermal Polycycloaddition | α-azide-ω-alkyne (C8 spacer) | Varies with temp. | Not specified | 236 ± 10 | [14] |
| Thermal Polycycloaddition | α-azide-ω-alkyne (C12 spacer) | Varies with temp. | Not specified | 210 ± 8 | [14] |
| SPAAC | DBCO + Benzyl Azide | ~1 | Not specified | Not specified | [15][16] |
| SPAAC | BCN + Benzyl Azide | ~0.1 - 1 | Not specified | Not specified | [15] |
Note: The reactivity of the azide group can be influenced by the length and nature of the spacer. Shorter spacers in some α-azide-ω-alkynes have been shown to have slightly greater reactivity in bulk polymerization reactions.[14]
Experimental Protocols
The following are general protocols for bioconjugation reactions using an azide-PEG linker. Optimization may be required for specific applications.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-functionalized PEG linker.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound (or other azide-PEG linker)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Buffer (e.g., PBS or Triethylammonium acetate)
-
DMSO
Procedure:
-
Prepare Catalyst: In a microcentrifuge tube, mix CuSO₄ and THPTA ligand in a 1:2 molar ratio. Allow this solution to stand for a few minutes before use.[10]
-
Prepare Reaction Mixture: In a separate tube, dissolve the alkyne-modified oligonucleotide in buffer.
-
Add Reagents: To the oligonucleotide solution, add the azide-PEG linker (typically 4-50 equivalents).[10] If the azide is not water-soluble, it can be dissolved in a minimal amount of DMSO first.
-
Add Catalyst: Add the pre-mixed THPTA/CuSO₄ catalyst to the reaction mixture (typically to a final concentration of ~1-2 mM Cu).
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (typically to a final concentration of ~2-5 mM).[10]
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes.[10] The reaction can be protected from light.
-
Purification: Purify the resulting conjugate using standard methods such as ethanol (B145695) precipitation, HPLC, or size-exclusion chromatography.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the general procedure for labeling a DBCO-modified protein with an azide-functionalized linker.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (or other azide-PEG linker)
-
DMSO (if needed to dissolve the linker)
Procedure:
-
Prepare Reagents: Dissolve the azide-PEG linker in the reaction buffer. If solubility is an issue, a stock solution can be made in DMSO.
-
Combine Reactants: Add the azide-PEG linker solution to the DBCO-modified protein solution. A molar excess of the azide linker (e.g., 10 to 50-fold excess) is typically used to ensure complete labeling of the protein.[17]
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.[17] Reaction times will vary depending on the specific cyclooctyne used.
-
Purification: Remove the excess unreacted azide-PEG linker using size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.
-
Analysis: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
Visualizations
Chemical Structure and Reactivity
Figure 1. Chemical structure and orthogonal reactivity of the this compound linker.
Experimental Workflow for Bioconjugation
Figure 2. A typical experimental workflow for bioconjugation using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. 166388-57-4, Azido-PEG2-Amine - Biopharma PEG [biochempeg.com]
- 4. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. Azide-PEG3-Tos, 178685-33-1 | BroadPharm [broadpharm.com]
- 7. Azide-PEG4-Tos, 168640-82-2 | BroadPharm [broadpharm.com]
- 8. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Kinetics of Polycycloaddition of Flexible α-Azide-ω-Alkynes Having Different Spacer Length - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the N3-PEG2-Tos Linker: Leveraging the Tosylate Leaving Group in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development and proteomics, the precise and stable covalent linkage of molecules is paramount. Heterobifunctional linkers are central to this endeavor, providing a bridge between different molecular entities, such as antibodies and cytotoxic payloads in antibody-drug conjugates (ADCs), or between proteins and imaging agents. This technical guide focuses on a specific and versatile linker, 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate, commonly known as N3-PEG2-Tos.
This molecule incorporates three key functional components: a terminal azide (B81097) group (N3), a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a tosylate (Tos) leaving group. The azide functionality is a cornerstone of "click chemistry," offering highly efficient and bioorthogonal ligation with alkyne-containing molecules. The short PEG spacer enhances aqueous solubility and can provide sufficient spatial separation between the conjugated molecules to maintain their biological activity. The focus of this guide, the tosylate group, is an excellent leaving group, enabling efficient nucleophilic substitution reactions with a variety of nucleophiles, such as amines and thiols present on biomolecules.
This document will provide a comprehensive overview of the chemical properties, reaction mechanisms, and applications of this compound, with a particular emphasis on the critical role of the tosylate leaving group. We will present available quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.
The Chemistry of the Tosylate Leaving Group
The utility of this compound in bioconjugation is significantly enhanced by the properties of the tosylate group (p-toluenesulfonate). Alcohols, which are common functional groups on biomolecules, are inherently poor leaving groups in nucleophilic substitution reactions because the departing hydroxide (B78521) ion (HO⁻) is a strong base. The conversion of an alcohol to a tosylate ester transforms the hydroxyl group into a much better leaving group.
The exceptional leaving group ability of the tosylate anion is attributed to its high stability, which arises from:
-
Resonance Stabilization: The negative charge on the oxygen atom of the departing tosylate anion is delocalized across the three oxygen atoms of the sulfonate group and the aromatic ring. This distribution of charge significantly stabilizes the anion.[1]
-
Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further disperses the negative charge, contributing to its stability.
This inherent stability makes the tosylate anion a weak base and therefore an excellent leaving group, facilitating nucleophilic attack at the carbon to which it is attached.
Quantitative Data
| Reaction Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Monotosylation of PEG | PEG-diol, p-toluenesulfonyl chloride (TsCl) | Silver oxide (Ag₂O), Potassium iodide (KI) | Toluene (B28343) | Room Temp. | 12 | 71-76 | [2] |
| Mechanochemical Tosylation | mPEG, TsCl | Sodium hydroxide (NaOH) | Solvent-free | 30 Hz milling | 1.5 | ~81 | [3] |
| Azide Substitution | α-tosyl-ω-hydroxyl PEG, Sodium azide (NaN₃) | - | DMF | Room Temp. | 12 | >95 | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of a tosylated PEG linker and a general procedure for bioconjugation via nucleophilic substitution of the tosylate group.
Protocol 1: Synthesis of α-tosyl-ω-hydroxyl PEG
This protocol is adapted from a method for the efficient monotosylation of symmetrical PEGs.[2]
Materials:
-
Polyethylene glycol (PEG-diol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Silver oxide (Ag₂O)
-
Potassium iodide (KI)
-
Dry toluene
-
Filter agent (e.g., Celite)
-
Rotary evaporator
Procedure:
-
Dry the PEG-diol by azeotropic distillation in toluene using a Dean-Stark trap.
-
Dissolve the dried PEG (1 equivalent) in dry toluene.
-
To the stirred solution, add Ag₂O (1.5 equivalents) and KI (0.2 equivalents).
-
Add TsCl (1.05 equivalents) to the rapidly stirred mixture in one portion.
-
Allow the reaction to proceed at room temperature with constant stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Remove the toluene solvent by rotary evaporation to yield the crude α-tosyl-ω-hydroxyl PEG.
-
Purify the product by column chromatography.
Protocol 2: General Bioconjugation of a Thiol-Containing Protein with this compound
This protocol describes a general workflow for conjugating this compound to a protein via a thiol group (e.g., from a cysteine residue).
Materials:
-
Thiol-containing protein (e.g., antibody fragment, enzyme)
-
This compound
-
Thiol-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-8.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
UV-Vis spectrophotometer
-
LC-MS system for characterization
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the thiol-free buffer to a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
-
Linker Preparation:
-
Dissolve this compound in a minimal amount of DMF or DMSO to prepare a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using a desalting column or by dialysis against the appropriate buffer.
-
-
Characterization:
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the key chemical transformations and experimental workflows involving this compound.
Caption: A logical workflow for the synthesis of this compound and its application in a two-step bioconjugation strategy.
Caption: Step-by-step experimental workflow for the conjugation of this compound to a protein.
Conclusion
This compound is a valuable heterobifunctional linker for researchers in drug development and the life sciences. Its utility is largely defined by the excellent leaving group properties of the tosylate moiety, which allows for efficient conjugation to nucleophilic residues on biomolecules. The presence of the azide group provides an orthogonal handle for subsequent modification via highly specific and efficient click chemistry reactions. The short PEG spacer aids in maintaining the solubility and biological activity of the resulting conjugate. By understanding the underlying chemical principles and following robust experimental protocols, scientists can effectively leverage this compound to construct well-defined and functional bioconjugates for a wide range of applications, from targeted drug delivery to advanced cellular imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azide-PEG2-Tos, 182347-24-6 | BroadPharm [broadpharm.com]
- 3. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asms.org [asms.org]
- 5. imrpress.com [imrpress.com]
- 6. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of heterobifunctional Polyethylene Glycol (PEG) linkers, covering their core concepts, quantitative properties, key applications, and the experimental protocols essential for their successful implementation in research and drug development.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive functional groups at their termini.[1][2] This dual-reactivity is a critical feature that allows for the sequential and specific covalent conjugation of two different molecular entities, such as a protein and a small molecule drug.[1][2] The general structure can be represented as X-PEG-Y, where X and Y are distinct reactive groups.[3]
The incorporation of a PEG chain as a spacer between the two functional ends imparts several highly desirable properties to the resulting bioconjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of hydrophobic molecules, reducing the risk of aggregation.[2][4]
-
Improved Pharmacokinetics: PEGylation can extend the circulation half-life of a therapeutic by increasing its hydrodynamic radius, thus reducing renal clearance and protecting it from proteolytic degradation.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, minimizing the potential for an immune response.[2][4]
-
Precise Spatial Control: The defined length of monodisperse PEG linkers allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological activity.[4]
-
Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility, which can minimize steric hindrance between the conjugated partners.[4]
These properties have made heterobifunctional PEG linkers indispensable tools in the development of advanced biotherapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1]
Common Heterobifunctional Chemistries
The versatility of heterobifunctional PEG linkers stems from the wide array of available terminal functional groups, each with specific reactivity towards certain amino acid residues or other chemical moieties. The selection of these groups is paramount for designing a successful conjugation strategy.
A common strategy involves the use of an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (like the side chain of lysine (B10760008) residues) and a maleimide (B117702) group for reacting with sulfhydryl groups (from cysteine residues).[5] This combination is widely used in the construction of ADCs. Another important class of functional groups are those used in "click chemistry," such as azides and alkynes (e.g., DBCO), which offer high specificity and reaction efficiency.
Below is a diagram illustrating the reaction mechanisms of the most common functional groups.
Quantitative Data of Common Heterobifunctional PEG Linkers
The choice of PEG linker is often dictated by its molecular weight (MW) and the corresponding length of the spacer arm. These parameters are critical for the efficacy, stability, and pharmacokinetic profile of the final conjugate. The following tables summarize the properties of several common discrete-length (monodisperse) heterobifunctional PEG linkers. The spacer arm length is calculated based on the contour length of a single ethylene oxide unit, which is approximately 0.358 nm or 3.58 Å.[6]
Table 1: Properties of NHS-PEGn-Maleimide Linkers
| Product Name | PEG Units (n) | Molecular Weight (Da) | Calculated Spacer Arm Length (Å) |
|---|---|---|---|
| NHS-PEG2-Maleimide | 2 | 425.39 | 7.2 |
| NHS-PEG4-Maleimide | 4 | 513.5 | 14.3 |
| NHS-PEG5-Maleimide | 5 | 557.55 | 17.9 |
| NHS-PEG8-Maleimide | 8 | 689.71 | 28.6 |
| NHS-PEG12-Maleimide | 12 | 865.93 | 42.9 |
| NHS-PEG24-Maleimide | 24 | 1402.49 | 85.9 |
Table 2: Properties of Amino-PEGn-Carboxylic Acid Linkers
| Product Name | PEG Units (n) | Molecular Weight (Da) | Calculated Spacer Arm Length (Å) |
|---|---|---|---|
| NH2-PEG2-COOH | 2 | 149.17 | 7.2 |
| NH2-PEG3-COOH | 3 | 193.22 | 10.7 |
| NH2-PEG4-COOH | 4 | 237.27 | 14.3 |
| NH2-PEG6-COOH | 6 | 325.38 | 21.5 |
| NH2-PEG8-COOH | 8 | 413.48 | 28.6 |
| NH2-PEG12-COOH | 12 | 589.7 | 42.9 |
Table 3: Properties of DBCO-PEGn-NHS Ester Linkers
| Product Name | PEG Units (n) | Molecular Weight (Da) | Calculated Spacer Arm Length (Å) |
|---|---|---|---|
| DBCO-PEG1-NHS Ester | 1 | 517.5 | 3.6 |
| DBCO-PEG4-NHS Ester | 4 | 649.68 | 14.3 |
| DBCO-PEG9-NHS Ester | 9 | 869.96 | 32.2 |
| DBCO-PEG25-NHS Ester | 25 | 1574.81 | 89.5 |
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prime application of heterobifunctional PEG linkers is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule drug.[7] The linker is a critical component that connects the antibody to the cytotoxic payload.
The use of a heterobifunctional PEG linker in an ADC offers several advantages:
-
It allows for site-specific conjugation, ensuring a more homogeneous product with a defined drug-to-antibody ratio (DAR).[1]
-
The PEG spacer enhances the solubility of the often-hydrophobic payload, preventing aggregation of the ADC.
-
It provides a flexible connection, minimizing steric hindrance and allowing both the antibody and the drug to function optimally.[5]
Mechanism of Action of an ADC Targeting HER2
A well-known example is the ADC Trastuzumab emtansine (T-DM1), which targets the HER2 receptor, a protein overexpressed in some breast cancers.[5] The mechanism involves several steps:
-
Binding: The Trastuzumab antibody component of the ADC binds specifically to the HER2 receptor on the surface of a cancer cell.[6]
-
Internalization: The ADC-HER2 complex is then internalized by the cell through receptor-mediated endocytosis.[6]
-
Lysosomal Degradation: Inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved and the antibody is degraded, releasing the cytotoxic payload (DM1).[5][6]
-
Cytotoxicity: The released DM1 payload binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[5][6]
The following diagram illustrates the HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.
Experimental Protocols
The successful use of heterobifunctional PEG linkers requires robust and well-defined experimental protocols. This section provides detailed methodologies for the key steps in creating and characterizing a bioconjugate, such as an ADC.
The overall workflow for producing an ADC using a heterobifunctional PEG linker can be visualized as follows:
Protocol 1: Two-Step Amine-to-Thiol Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a molecule with a free sulfhydryl group (Molecule B) to a protein with available primary amines (Protein A).
Materials:
-
Protein A (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
NHS-PEGn-Maleimide linker.
-
Anhydrous DMSO or DMF.
-
Molecule B with a free sulfhydryl group.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns (e.g., Sephadex G-25).
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5.
Procedure:
-
Protein Preparation:
-
Dissolve Protein A in Conjugation Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Linker Activation of Protein A:
-
Immediately before use, dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add the linker solution to the Protein A solution to achieve a 10- to 20-fold molar excess of linker over the protein.
-
Incubate the reaction for 1-2 hours at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Linker:
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer (pH 6.5-7.5 to preserve the maleimide group).
-
-
Conjugation to Thiol-Containing Molecule B:
-
Immediately add the thiol-containing Molecule B to the purified maleimide-activated Protein A solution. A 1.5- to 5-fold molar excess of Molecule B over Protein A is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of 1-10 mM of a free thiol like L-cysteine or beta-mercaptoethanol and incubating for 30 minutes.
-
-
Final Purification:
-
Purify the final conjugate using Size Exclusion Chromatography (SEC) or another suitable chromatography method to remove excess Molecule B and other reaction byproducts.
-
Protocol 2: Purification of PEGylated Conjugates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is highly effective for removing small, unreacted molecules from the much larger protein conjugate.
Materials:
-
SEC column (e.g., Superdex 200, Sephacryl S-300) appropriate for the size of the conjugate.
-
HPLC or FPLC system.
-
Mobile Phase/Storage Buffer (e.g., PBS, pH 7.4).
-
Crude conjugate solution from the reaction mixture.
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the desired mobile phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min for an analytical column).
-
-
Sample Preparation:
-
Centrifuge the crude conjugate solution at >10,000 x g for 10 minutes to remove any precipitated material.
-
-
Injection and Separation:
-
Inject the clarified sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Run the mobile phase isocratically.
-
-
Fraction Collection:
-
Monitor the column eluent using a UV detector at 280 nm (for protein) and potentially another wavelength specific to the payload or linker if it has a chromophore.
-
The PEGylated conjugate, being the largest species, will elute first, followed by the unconjugated protein, and finally the small molecule reactants and byproducts.
-
Collect fractions corresponding to the main conjugate peak.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by SDS-PAGE or HPLC to confirm purity.
-
Pool the pure fractions containing the desired conjugate.
-
Protocol 3: Characterization of ADCs by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC can be used to determine the average drug-to-antibody ratio (DAR) of an ADC. The method separates the different drug-loaded species based on their hydrophobicity.
Materials:
-
RP-HPLC column (e.g., C4 or C8, suitable for proteins).
-
HPLC system with a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Purified ADC sample.
-
(Optional, for reduced analysis) Reducing agent like Dithiothreitol (DTT).
Procedure:
-
Sample Preparation (for reduced analysis):
-
To a solution of the ADC (e.g., 1 mg/mL), add DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.
-
-
HPLC Method:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20-30%).
-
Inject 10-20 µg of the intact or reduced ADC sample.
-
Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 30% to 50% B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks. For intact ADCs, these peaks correspond to species with different numbers of drugs attached (DAR 0, 2, 4, 6, 8). For reduced ADCs, peaks correspond to light and heavy chains with different drug loads.
-
Integrate the area of each peak.
-
The average DAR can be calculated by summing the product of each peak's relative area and its corresponding DAR value, then dividing by the total peak area.
-
Protocol 4: Mass Spectrometry (MS) Analysis of PEGylated Proteins
MS provides an accurate mass measurement of the conjugate, confirming successful conjugation and providing information on the distribution of species.
Materials:
-
Electrospray Ionization (ESI) Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
LC system for online desalting (optional but recommended).
-
Purified conjugate sample.
-
Solvents for LC-MS (e.g., water, acetonitrile, formic acid).
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate in a suitable buffer for MS analysis (e.g., water with 0.1% formic acid) to a concentration of approximately 0.1-1.0 mg/mL.
-
-
LC-MS Analysis (Intact Mass):
-
If using LC-MS, inject the sample onto a short C4 or C8 column for rapid desalting.
-
Elute the protein directly into the mass spectrometer using a steep acetonitrile gradient.
-
Acquire the mass spectrum over a mass range appropriate for the expected charge states of the protein (e.g., m/z 1000-4000).
-
-
Data Processing:
-
The raw ESI-MS spectrum will show a series of peaks, each representing the intact protein with a different number of charges.
-
Use deconvolution software (e.g., BioAnalyst, MaxEnt1) to process the raw spectrum and calculate the zero-charge mass of the protein species present.
-
The resulting deconvoluted spectrum will show peaks corresponding to the unconjugated protein and the protein conjugated with one or more PEG-payload moieties, allowing for unambiguous confirmation of the conjugation and determination of the DAR.
-
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have become central to the design and synthesis of advanced bioconjugates. Their unique ability to connect different molecules while simultaneously enhancing properties like solubility and in vivo stability has revolutionized fields such as targeted drug delivery. A thorough understanding of the available chemistries, quantitative properties of different linker lengths, and robust experimental protocols for conjugation, purification, and characterization is critical for any researcher aiming to leverage these linkers to their full potential. As the demand for more sophisticated and precisely engineered biotherapeutics continues to grow, the importance and application of heterobifunctional PEG linkers in drug development are set to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. heterobifunctional pegs [jenkemusa.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. purepeg.com [purepeg.com]
- 6. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 7. DBCO-PEG1-NHS ester, 2228857-34-7 | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to N3-PEG2-Tos for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, N3-PEG2-Tos, for professionals in the fields of bioconjugation, drug development, and scientific research. We will delve into its chemical properties, and detailed experimental protocols, and explore its applications in creating precisely engineered biomolecules.
Core Concepts: Understanding this compound
This compound is a versatile chemical tool used to link two different molecules together, a process known as bioconjugation. Its structure consists of three key components:
-
An Azide (B81097) Group (N3): This functional group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency and specificity. The azide group readily and specifically reacts with alkyne-containing molecules.
-
A Polyethylene Glycol (PEG) Spacer (PEG2): This two-unit PEG linker provides spacing between the conjugated molecules, which can help to maintain their biological activity by reducing steric hindrance. The PEG spacer also enhances the solubility and stability of the resulting bioconjugate in aqueous environments.
-
A Tosylate Group (Tos): The tosylate group is an excellent leaving group, making it susceptible to nucleophilic attack. This allows for the initial conjugation of this compound to a biomolecule containing a nucleophilic functional group, such as an amine or a thiol.
The dual functionality of this compound allows for a two-step sequential conjugation strategy, providing precise control over the construction of complex bioconjugates. This makes it a valuable reagent in the development of targeted therapeutics, diagnostic agents, and research tools.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C11H15N3O4S | MedChemExpress |
| Molecular Weight | 285.32 g/mol | MedChemExpress |
| Appearance | Colorless to light yellow liquid | MedChemExpress |
| Storage Conditions | -20°C for long-term storage | MedChemExpress |
Experimental Protocols
The use of this compound in bioconjugation typically involves two main steps: 1) the reaction of the tosylate group with a nucleophile on the first biomolecule, and 2) the "click chemistry" reaction of the azide group with an alkyne-modified second molecule.
Step 1: Nucleophilic Substitution of the Tosylate Group
The tosylate group of this compound can be displaced by nucleophiles such as the primary amines found on lysine (B10760008) residues of proteins or the thiol groups on cysteine residues.
Protocol for Reaction with a Primary Amine (e.g., on a Protein):
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 1-10 mg/mL.
-
Buffer exchange the antibody into an amine-free buffer with a pH of 8.0-9.0 (e.g., phosphate-buffered saline, PBS, adjusted to the desired pH). This pH range facilitates the deprotonation of lysine's ε-amino group, increasing its nucleophilicity.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker using a desalting column, size exclusion chromatography (SEC), or dialysis against a suitable buffer (e.g., PBS pH 7.4).
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the azide-functionalized biomolecule is prepared and purified, the azide group can be reacted with an alkyne-containing molecule in a copper-catalyzed "click" reaction.
Protocol for CuAAC:
-
Prepare Stock Solutions:
-
Azide-modified biomolecule: Prepare in a suitable buffer (e.g., PBS).
-
Alkyne-containing molecule: Dissolve in DMSO or water.
-
Copper(II) sulfate (B86663) (CuSO4): 100 mM in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand: 200 mM in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.
-
Sodium ascorbate (B8700270): 100 mM in water (prepare fresh). Sodium ascorbate is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified biomolecule and a 4- to 50-fold molar excess of the alkyne-containing molecule.
-
Prepare the catalyst premix by incubating CuSO4 and the THPTA ligand at a 1:2 molar ratio for a few minutes.
-
Add 25 equivalents of the THPTA/CuSO4 catalyst premix to the reaction mixture.
-
Initiate the reaction by adding 40 equivalents of freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method such as SEC, affinity chromatography, or dialysis to remove the catalyst and excess reagents.
-
Visualization of Experimental Workflows
General Bioconjugation Workflow
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle
Applications in Drug Development and Research
The precise control offered by this compound makes it a valuable tool in various research and development areas.
Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the synthesis of ADCs. In this context, a potent cytotoxic drug (the "payload") is attached to a monoclonal antibody that specifically targets cancer cells. The this compound linker connects the antibody and the drug, ensuring that the drug is delivered directly to the tumor site, thereby minimizing off-target toxicity.
Logical Flow for ADC Synthesis and Action:
Probing Cellular Signaling Pathways
Bioconjugates created using this compound can be employed to study complex cellular signaling pathways. For instance, a fluorescent dye can be attached to a specific protein or peptide to track its localization and interactions within a cell. This is particularly useful in techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), which are used to study protein-protein interactions.
Example: FRET-based Kinase Activity Assay
A FRET-based biosensor for kinase activity can be constructed by linking a fluorescent donor and acceptor pair to a peptide substrate for the kinase. Phosphorylation of the peptide by the kinase can induce a conformational change that alters the distance between the donor and acceptor, leading to a change in the FRET signal. This compound can be used to attach one of the fluorophores to the peptide substrate.
Signaling Pathway Diagram for a Generic Kinase Cascade:
Characterization of Bioconjugates
The successful synthesis of a bioconjugate using this compound must be confirmed through various analytical techniques.
| Technique | Purpose | Typical Observations |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final conjugate and determine the degree of labeling. | An increase in mass corresponding to the addition of the linker and the second molecule. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate it from unreacted starting materials. | A shift in retention time for the conjugate compared to the starting biomolecule. |
| UV-Vis Spectroscopy | To quantify the degree of labeling if one of the conjugated molecules has a distinct absorbance profile. | Absorbance peaks corresponding to both the biomolecule and the attached molecule. |
Safety and Handling
When working with this compound and other chemical reagents, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the reagent in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store this compound at -20°C in a tightly sealed container to prevent degradation.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
This guide provides a foundational understanding of this compound and its application in bioconjugation. For specific applications, further optimization of the described protocols may be necessary to achieve the desired results.
The Solubility Profile of N3-PEG2-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N3-PEG2-Tos (Azido-PEG2-Tosylate), a heterobifunctional linker crucial in bioconjugation and drug delivery applications. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in synthesizing complex biomolecular conjugates. This document outlines its solubility in various common laboratory solvents, provides a general experimental protocol for solubility determination, and illustrates its utility in a typical bioconjugation workflow.
Solubility of this compound
Based on available data for similar azide-PEG-tosylate compounds and general technical information for PEG products, the expected solubility of this compound is summarized in the table below.
| Solvent Class | Solvent | Expected Solubility |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1][2] |
| Dimethylformamide (DMF) | Soluble[1] | |
| Chlorinated | Dichloromethane (DCM) | Soluble[1] |
| Chloroform | Very Soluble[5] | |
| Aqueous | Water | Very Soluble[5] |
| Phosphate-Buffered Saline (PBS) | Very Soluble[5] | |
| Alcohols | Methanol, Ethanol, Isopropanol | Less Soluble[5] |
| Aromatic | Toluene | Less Soluble (solubility may be increased by raising the temperature)[5] |
| Ethers | Diethyl ether | Not Soluble[5] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following is a generalized experimental protocol based on the well-established "shake-flask" method, which is considered a reliable technique for determining the thermodynamic solubility of a compound.[6]
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted supernatant using a calibrated HPLC method or another appropriate analytical technique to determine the concentration of dissolved this compound.
-
Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
-
Visualization of this compound in a Bioconjugation Workflow
This compound is a heterobifunctional linker designed to connect two different molecules. The tosylate group is an excellent leaving group for nucleophilic substitution, readily reacting with amines or thiols. The azide (B81097) group is used in "click chemistry," specifically in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.
Below is a diagram illustrating the logical workflow of using this compound to conjugate a protein (containing a nucleophilic group like a lysine (B10760008) amine) to a molecule functionalized with an alkyne.
Caption: Workflow for protein conjugation using this compound.
This guide provides a foundational understanding of the solubility and application of this compound. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent systems and conditions being used.
References
- 1. Azide-PEG4-Tos, 168640-82-2 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 4. 1312309-63-9, N3-PEG2-COOH, Azido-PEG2-acid - Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N3-PEG2-Tos: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG2-Tos, also known as 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate, is a versatile heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation and drug delivery. Its unique structure, featuring a terminal azide (B81097) group and a tosylate group connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential and chemoselective conjugation of two different molecules. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, with a particular focus on its application in the construction of antibody-drug conjugates (ADCs).
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its successful application in research and development.
| Property | Value | Reference |
| CAS Number | 182347-24-6 | [1][2] |
| Molecular Weight | 285.3 g/mol | [2] |
| Molecular Formula | C11H15N3O4S | [2] |
| Synonyms | Azide-PEG2-Tos, 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate | [1][2] |
Mechanism of Action and Key Functionalities
The utility of this compound lies in its two distinct reactive moieties: the azide and the tosylate group.
1. The Azide Group for "Click Chemistry": The terminal azide (N3) group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage with a terminal alkyne. This bioorthogonal reaction is widely used to attach the linker to a payload molecule, such as a cytotoxic drug, that has been pre-functionalized with an alkyne group.
2. The Tosylate Group for Nucleophilic Substitution: The tosylate (Tos) group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the efficient conjugation of the linker to molecules containing nucleophiles such as thiols (-SH) or amines (-NH2), which are readily available on proteins and antibodies (e.g., cysteine and lysine (B10760008) residues). This reaction typically proceeds via an SN2 mechanism.
The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which can improve the pharmacokinetic properties of the final bioconjugate and reduce aggregation.
Applications in Drug Development
The unique characteristics of this compound make it a valuable tool in the development of targeted therapeutics, particularly in the construction of:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link a potent cytotoxic drug to a monoclonal antibody (mAb). The antibody specifically targets a tumor-associated antigen, delivering the payload directly to cancer cells and minimizing off-target toxicity.
-
PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, leading to the targeted degradation of the protein of interest.
-
Functionalized Nanoparticles: For targeted drug delivery and imaging applications.
-
Peptide and Oligonucleotide Conjugates: To enhance their therapeutic properties.
Experimental Protocols
The following section provides a detailed, two-step protocol for the synthesis of an antibody-drug conjugate using this compound. This is a generalized procedure and may require optimization for specific antibodies and drug molecules.
Step 1: Conjugation of this compound to a Thiol-Containing Antibody
This protocol describes the reaction of the tosylate group of the linker with cysteine residues on an antibody.
Materials:
-
Monoclonal antibody (mAb) with accessible cysteine residues
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if necessary)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 5 mM EDTA
-
Organic Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Preparation: If the antibody does not have free thiols, it may be necessary to partially reduce the interchain disulfide bonds. Dissolve the antibody in the reaction buffer. Add a 5-10 fold molar excess of TCEP and incubate at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately before conjugation, remove the TCEP using a desalting column or TFF, exchanging the buffer with fresh, degassed reaction buffer.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in an organic co-solvent like DMSO.
-
Conjugation Reaction: To the prepared antibody solution, add a 5-20 fold molar excess of the this compound stock solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Allow the reaction to proceed at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove the excess, unreacted this compound and any organic solvent by SEC or TFF. The buffer should be exchanged to one suitable for the next step (e.g., PBS, pH 7.4).
-
Characterization: The resulting azide-functionalized antibody should be characterized to determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy and mass spectrometry.
Step 2: "Click" Reaction of the Azide-Functionalized Antibody with an Alkyne-Functionalized Drug
This protocol describes the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the drug payload.
Materials:
-
Azide-functionalized antibody from Step 1
-
Alkyne-functionalized cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Purification System: SEC or TFF
Procedure:
-
Reactant Preparation: Prepare a stock solution of the alkyne-functionalized drug in DMSO. Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 100 mM in water). Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).
-
Catalyst Premix: Shortly before initiating the reaction, prepare the copper catalyst by mixing the CuSO4 solution with the THPTA solution in a 1:5 molar ratio.
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized antibody and the alkyne-functionalized drug (typically at a 3-10 fold molar excess over the antibody).
-
Initiation of Click Reaction: To the antibody-drug mixture, add the premixed copper catalyst to a final concentration of approximately 0.5-1 mM copper. Immediately after, add the sodium ascorbate solution to a final concentration of 2-5 mM to initiate the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the resulting ADC to remove unreacted drug, catalyst, and ligand using SEC or TFF. The final ADC should be in a formulation buffer suitable for storage (e.g., PBS with 5% trehalose).
Characterization of the Final Antibody-Drug Conjugate
Thorough characterization of the final ADC is critical to ensure its quality, efficacy, and safety.
| Parameter | Analytical Technique(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), UV-Vis Spectroscopy | To determine the average number of drug molecules conjugated to each antibody.[1][3][4] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of high molecular weight aggregates.[1][5] |
| Conjugation Site | Peptide Mapping with LC-MS/MS | To identify the specific amino acid residues (e.g., cysteines) where the linker is attached. |
| Binding Affinity | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), ELISA | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | To determine the potency of the ADC in killing target cancer cells. |
Example Application: Targeting the HER2 Signaling Pathway in Breast Cancer
Antibody-drug conjugates are a powerful strategy for treating cancers that overexpress certain surface antigens. A prime example is the human epidermal growth factor receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers. An ADC targeting HER2, constructed using a linker like this compound, can deliver a potent cytotoxic payload directly to HER2-positive cancer cells.
Below is a diagram illustrating a simplified HER2 signaling pathway, which, when constitutively activated, drives cell proliferation and survival. The goal of a HER2-targeting ADC is to induce cell death, thereby circumventing the effects of this oncogenic signaling.
Caption: Simplified HER2 signaling pathway and the mechanism of a HER2-targeting ADC.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its distinct azide and tosylate functionalities, combined with a hydrophilic PEG spacer, provide researchers and drug developers with a robust tool for creating next-generation targeted therapeutics. A thorough understanding of its properties and the associated reaction protocols is essential for its successful implementation in the development of innovative treatments for a wide range of diseases.
References
The Researcher's Guide to PEGylation: A Core Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide serves as a comprehensive resource on the fundamental applications of Poly(ethylene glycol) (PEG)ylation in research and therapeutic development. PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or nanoparticles, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This guide provides a detailed overview of the core principles of PEGylation, quantitative data on its effects, detailed experimental protocols for key methodologies, and visual representations of critical workflows and concepts.
Core Principles and Advantages of PEGylation
PEGylation confers several significant advantages to therapeutic molecules by altering their physicochemical properties.[3] The covalent attachment of the hydrophilic and biocompatible PEG polymer increases the hydrodynamic radius of the conjugated molecule.[4] This "stealth" effect provides a protective layer that shields the molecule from enzymatic degradation and recognition by the immune system, leading to a range of benefits that are critical for drug development.[5]
The primary advantages of PEGylation include:
-
Prolonged Plasma Half-Life: The increased size of PEGylated molecules reduces their renal clearance, leading to a significantly longer circulation time in the bloodstream.[6][7] This allows for less frequent dosing, improving patient compliance and convenience.[3]
-
Reduced Immunogenicity: The PEG layer can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an adverse immune response.[1][8]
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs and protect therapeutic proteins from aggregation and proteolytic degradation, thereby enhancing their stability.[3][9]
-
Improved Pharmacokinetics and Pharmacodynamics: By extending the circulation time and improving stability, PEGylation can lead to increased drug accumulation at the target site, particularly in tumors through the Enhanced Permeability and Retention (EPR) effect.[1] While PEGylation can sometimes lead to a decrease in the in vitro binding affinity of a molecule due to steric hindrance, this is often compensated for by the improved in vivo exposure.[6]
Quantitative Impact of PEGylation
The effects of PEGylation can be quantified across several key parameters. The following tables summarize representative data on the impact of PEGylation on drug half-life, solubility, and immunogenicity.
Table 1: Effect of PEGylation on Plasma Half-Life
| Molecule | Native Half-Life | PEGylated Half-Life | PEG Size (kDa) | Fold Increase | Reference |
| rhTIMP-1 | 1.1 hours | 28 hours | 20 | ~25 | [6][7] |
| Interferon α-2a | ~7 hours | ~70 hours | 40 (branched) | ~10 | [10] |
| G-CSF | ~3.5 hours | ~39 hours | 20 | ~11 | [11] |
Table 2: Enhancement of Solubility through PEGylation
| Molecule | Native LogD7.4 | PEGylated LogD7.4 | Comments | Reference |
| PSMA Inhibitor ([68Ga]Ga-Flu-1) | -2.64 ± 0.25 | -4.23 ± 0.26 | A lower LogD value indicates higher water solubility. | [12] |
| TLR7 Ligand | - | - | PEGylation increased the solubility of the TLR7 ligands. | [13] |
Table 3: Reduction of Immunogenicity
| Therapeutic Protein | Immunogenic Response (Native) | Immunogenic Response (PEGylated) | Comments | Reference(s) |
| Various Proteins | Can elicit significant antibody formation. | Generally reduced immunogenicity and antigenicity. | The PEG chain masks antigenic sites. | [2][3][8] |
| Uricase | High | Low | PEG-uricase (pegloticase) is used to treat chronic gout with reduced immunogenicity. | [14] |
Key Experimental Protocols in PEGylation
Successful PEGylation requires careful selection of PEG reagents and optimization of reaction conditions. The following sections provide detailed protocols for two of the most common PEGylation chemistries: amine-reactive PEGylation using NHS esters and thiol-reactive PEGylation using maleimides.
Protocol for Amine-Reactive PEGylation using PEG-NHS Ester
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.[15][16][17]
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester (e.g., Y-PEG-NHS-40K)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, 0.1 M, pH 7.2-7.5)
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Preparation of Protein Solution:
-
Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[18] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the PEG-NHS ester.[15]
-
-
Preparation of PEG-NHS Ester Solution:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[15][16]
-
Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF.[15] Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[15]
-
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess. A 5- to 20-fold molar excess of PEG-NHS ester to protein is a common starting point.[17][18]
-
Slowly add the PEG-NHS ester solution to the stirring protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[15][18]
-
Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[15][18]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to consume any unreacted PEG-NHS ester.
-
-
Purification of the PEGylated Protein:
-
Characterization:
Protocol for Thiol-Reactive PEGylation using PEG-Maleimide
This protocol is for the site-specific PEGylation of proteins or peptides containing free cysteine residues. The maleimide (B117702) group reacts with the sulfhydryl group of cysteine to form a stable thioether bond.[22][23][24]
Materials:
-
Cysteine-containing protein or peptide
-
PEG-Maleimide reagent
-
Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Purification equipment (e.g., SEC or ion-exchange chromatography)
Procedure:
-
Preparation of Protein/Peptide Solution:
-
Dissolve the cysteine-containing molecule in the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced with a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.[22]
-
For oxygen-sensitive molecules, degas the buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of intermolecular disulfide bonds.[22]
-
-
Preparation of PEG-Maleimide Solution:
-
Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible solvent immediately before use, as the maleimide group can hydrolyze over time.[22]
-
-
PEGylation Reaction:
-
Quenching the Reaction:
-
Add a molar excess of a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any unreacted PEG-Maleimide.[22] Incubate for approximately 30 minutes.
-
-
Purification:
-
Separate the PEGylated product from unreacted protein/peptide, excess PEG reagent, and quenched PEG using an appropriate chromatography method like SEC or ion-exchange chromatography.[24]
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using methods such as SDS-PAGE, mass spectrometry, and HPLC.[20]
-
Protocol for Characterization of PEGylated Products by LC/MS
Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool for characterizing PEGylated biologics, allowing for the determination of the degree of PEGylation and the identification of conjugation sites.[25][26][27]
Materials and Equipment:
-
PEGylated protein sample
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase or size-exclusion chromatography column
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)
-
Data analysis software with deconvolution capabilities
Procedure:
-
Sample Preparation:
-
Prepare the PEGylated protein sample in a suitable buffer, ensuring it is free of non-volatile salts if using electrospray ionization. Buffer exchange may be necessary.[25]
-
-
LC Separation:
-
Inject the sample onto the LC system. For intact mass analysis, a reversed-phase column with a shallow gradient of acetonitrile in water (both containing 0.1% formic acid) is commonly used.
-
Alternatively, size-exclusion chromatography can be used to separate different PEGylated species based on their hydrodynamic volume.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Acquire data in positive ion mode for the intact mass of the PEGylated protein. The resulting spectrum will show a distribution of charge states.
-
For peptide mapping to identify PEGylation sites, the protein is first digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.
-
-
Data Analysis:
-
Use deconvolution software to transform the raw mass spectrum (m/z vs. intensity) into a zero-charge mass spectrum (mass vs. intensity).[25]
-
The deconvoluted spectrum will show peaks corresponding to the unmodified protein and the protein with one, two, or more PEG chains attached. This allows for the determination of the degree of PEGylation and the heterogeneity of the sample.
-
For peptide mapping data, search the MS/MS spectra against the protein sequence to identify peptides that have been modified with a PEG chain.
-
Visualizing PEGylation Workflows and Concepts
Diagrams are essential for understanding the complex processes and relationships in PEGylation. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key experimental workflows and the conceptual basis of PEGylation's effects.
Experimental Workflow for Amine-Reactive PEGylation
This diagram illustrates the step-by-step process for conjugating a protein with a PEG-NHS ester.
Experimental Workflow for Thiol-Reactive PEGylation
This diagram outlines the process for site-specific PEGylation at cysteine residues using a PEG-maleimide reagent.
Signaling Pathway: Steric Hindrance of Receptor Binding
This diagram conceptually illustrates how the PEG chain can sterically hinder the interaction between a PEGylated ligand (e.g., a growth factor) and its cell surface receptor, potentially modulating downstream signaling.
This technical guide provides a foundational understanding of PEGylation for researchers and drug development professionals. By leveraging the principles, data, and protocols outlined herein, scientists can more effectively design and implement PEGylation strategies to improve the therapeutic potential of novel and existing drug candidates.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preferential Interactions and the Effect of Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of PEGylated toll like receptor 7 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. broadpharm.com [broadpharm.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protocol for Protein PEGylation [jenkemusa.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. researchgate.net [researchgate.net]
- 20. wyatt.com [wyatt.com]
- 21. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. broadpharm.com [broadpharm.com]
- 25. enovatia.com [enovatia.com]
- 26. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sciex.com [sciex.com]
The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This guide provides a comprehensive technical overview of PROTAC linkers, their components, and the experimental methodologies used to evaluate their impact on targeted protein degradation.
The PROTAC Mechanism: A Symphony of Three Components
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.[2] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[2]
The three core components of a PROTAC are:
-
Warhead: A ligand that binds to the protein of interest (POI).
-
Anchor: A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[2]
-
Linker: The chemical tether connecting the warhead and the anchor.
The linker's length, composition, and attachment points are crucial for the successful formation and stability of the ternary complex, ultimately influencing the efficiency of protein degradation.[1]
The Architecture of Connection: Types of PROTAC Linkers
The design of the linker is a critical optimization step in PROTAC development. Linkers are broadly categorized based on their flexibility and chemical composition. The most common motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3][4] However, more rigid structures are also employed to improve efficacy and selectivity.
Flexible Linkers
-
Alkyl Chains: These are the simplest and most common type of linker, composed of repeating methylene (B1212753) units.[1][5] They offer significant conformational flexibility, which can be advantageous for facilitating ternary complex formation.[2] However, their hydrophobic nature can sometimes lead to poor aqueous solubility.[5]
-
Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene (B1197577) glycol units and are widely used to improve the solubility and physicochemical properties of PROTACs.[5][6][7] The increased hydrophilicity can, however, sometimes negatively impact cell permeability, though the flexibility of the PEG chain can adopt conformations that shield polar groups, aiding membrane traversal.[7]
Rigid Linkers
-
Triazole-Containing Linkers: Often synthesized via "click chemistry," these linkers incorporate a stable triazole ring.[1] The rigidity of the triazole can help to pre-organize the PROTAC into a conformation favorable for binding, potentially reducing the entropic penalty of ternary complex formation.[2]
-
Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) or piperidine (B6355638) can introduce conformational constraints.[2] These structures can also enhance metabolic stability and solubility.[5]
-
Aromatic Systems: Phenyl rings and other aromatic structures provide planarity and rigidity, which can contribute to the stability of the ternary complex through pi-pi stacking interactions.[1]
Quantitative Impact of Linker Composition and Length
The choice of linker and its length can have a profound impact on the degradation efficiency of a PROTAC, which is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
| Linker Type | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG | ERα | VHL | 16 | ~10 | >90 | [8] |
| PEG | BRD4 | CRBN | 12 (4 PEG units) | <500 | Not specified | [9] |
| Alkyl | TBK1 | Not specified | 21 | 3 | 96 | [10] |
| Alkyl vs. PEG | CRBN | VHL | 9 | Potent (Alkyl) | Weak (PEG) | [10] |
| Alkyl | p38α/β | Cereblon | Optimized | Not specified | Not specified | [11] |
Note: Direct comparison of DC50 and Dmax values across different studies can be challenging due to variations in cell lines, treatment times, and experimental conditions.
Experimental Protocols for PROTAC Development and Evaluation
A systematic approach to the design, synthesis, and evaluation of PROTACs is essential for identifying potent and selective degraders.
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry is a powerful tool for the rapid and efficient synthesis of PROTAC libraries.[4][12] The CuAAC reaction is a popular choice for conjugating the warhead and anchor moieties.[13]
Materials:
-
Azide-functionalized warhead or anchor
-
Alkyne-functionalized warhead or anchor
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Appropriate solvent (e.g., DMF, t-BuOH/H2O)
Protocol:
-
Preparation of Reagents:
-
Dissolve the azide- and alkyne-functionalized components in a suitable solvent.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand (TBTA or THPTA). A fresh solution of sodium ascorbate is recommended.[14]
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide (B81097) and alkyne components.
-
Add the copper ligand solution to the mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution.[14]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS until completion.
-
-
Purification:
-
Upon completion, purify the PROTAC product using preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Evaluation of Protein Degradation by Western Blot
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[3]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values.
-
Assessment of Protein Ubiquitination by Immunoprecipitation
To confirm that PROTAC-mediated degradation occurs via the ubiquitin-proteasome system, it is essential to demonstrate the ubiquitination of the target protein.
Materials:
-
Treated cell lysates
-
Primary antibody against the target protein
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., RIPA or PBS)
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody against the target protein to form antibody-antigen complexes.
-
Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Incubate with gentle rotation to allow for binding.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
Case Studies: PROTACs Targeting Key Signaling Pathways
The versatility of PROTAC technology has been demonstrated in the targeting of numerous proteins involved in various disease-related signaling pathways.
Androgen Receptor (AR) Signaling in Prostate Cancer
The androgen receptor is a key driver of prostate cancer progression.[15][16] PROTACs have been developed to target both wild-type and mutant forms of AR that confer resistance to traditional inhibitors.[1] By inducing the degradation of the AR protein, these PROTACs can effectively suppress AR signaling and inhibit the growth of prostate cancer cells.[6]
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[3] PROTACs have been designed to degrade BCR-ABL, offering a potential therapeutic strategy to overcome resistance to tyrosine kinase inhibitors.[4][17] These PROTACs have demonstrated the ability to induce degradation of BCR-ABL and inhibit downstream signaling pathways, such as the STAT5 pathway, leading to reduced cell proliferation.[3][4]
Conclusion
The linker is a multifaceted and critical component of a PROTAC molecule, playing a pivotal role in its efficacy, selectivity, and pharmacokinetic properties. A deep understanding of the interplay between linker composition, length, and flexibility is paramount for the rational design of next-generation protein degraders. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of PROTACs, enabling researchers to optimize linker design and unlock the full therapeutic potential of this transformative technology. As the field continues to evolve, novel linker chemistries and design strategies will undoubtedly emerge, further expanding the reach and impact of targeted protein degradation.
References
- 1. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 3. scispace.com [scispace.com]
- 4. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for N3-PEG2-Tos in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the high specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and the mechanism of payload release.
This document provides detailed application notes and protocols for the use of N3-PEG2-Tos, a heterobifunctional linker, in the synthesis of ADCs. This linker features a tosyl group for covalent attachment to the antibody and a terminal azide (B81097) group for the subsequent bioorthogonal "click" chemistry reaction with a payload. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.
The synthesis of an ADC using this compound follows a two-step process:
-
Antibody Modification: The tosyl group of the this compound linker reacts with nucleophilic residues on the antibody, primarily the ε-amino group of lysine (B10760008) residues, to form a stable covalent bond.
-
Payload Conjugation: The azide-functionalized antibody is then conjugated to a payload molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO) via a click chemistry reaction.
Reaction Mechanism & Experimental Workflow
The overall workflow for the two-stage antibody conjugation process is depicted below. The first stage involves the attachment of the bifunctional linker to the antibody. The second stage is the conjugation of the desired payload to the linker-modified antibody via click chemistry.
The conjugation process begins with the nucleophilic attack of a lysine residue on the antibody on the tosyl group of the linker, displacing the tosylate and forming a stable secondary amine linkage.
Experimental Protocols
Materials
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound Linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5-9.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Alkyne or DBCO-modified payload
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10)
-
Amicon Ultra Centrifugal Filter Units
-
Analytical instruments for characterization (UV/Vis Spectrophotometer, HPLC system with HIC and SEC columns, Mass Spectrometer)
Protocol 1: Antibody Modification with this compound
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), exchange the buffer to the conjugation buffer (pH 8.5-9.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Stock Solution Preparation:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Determine the desired molar excess of the linker to the antibody. A starting point is a 10- to 20-fold molar excess. This will likely require optimization to achieve the desired degree of labeling (DOL).
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle stirring.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the antibody.
-
The azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Payload Conjugation via Click Chemistry
This protocol describes both Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Recommended for Biological Systems
-
Payload Stock Solution Preparation:
-
Dissolve the DBCO-modified payload in an appropriate solvent (e.g., DMSO) to a concentration of 10-20 mM.
-
-
Click Reaction:
-
Add a 3- to 5-fold molar excess of the DBCO-payload stock solution to the azide-modified antibody solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Stock Solution Preparation:
-
Prepare a 100 mM CuSO4 solution in water.
-
Prepare a 200 mM THPTA ligand solution in water.
-
Prepare a 100 mM sodium ascorbate solution in water (freshly made).
-
Dissolve the alkyne-modified payload in DMSO.
-
-
Catalyst Complex Formation:
-
Mix CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.
-
-
Conjugation Reaction:
-
To the azide-modified antibody, add the alkyne-payload (typically a 4- to 10-fold molar excess).
-
Add the Cu(I)/THPTA complex (25 equivalents relative to the azide).
-
Add sodium ascorbate (40 equivalents relative to the azide) to initiate the reaction.
-
Incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
Protocol 3: Final Purification and Characterization
-
Final Purification:
-
Purify the final antibody conjugate from excess payload and other reagents using a desalting column, size exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).
-
The final conjugate should be stored in a suitable buffer at 4°C or -80°C.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using:
-
UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the ADC, allowing for the determination of the DAR.
-
-
Purity and Aggregation: Assess the level of aggregation and other impurities using Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on a target cancer cell line.
-
Data Presentation
The following tables provide examples of the type of quantitative data that should be generated and recorded during the ADC synthesis and characterization process.
Table 1: Reaction Conditions and Drug-to-Antibody Ratio (DAR)
| Experiment ID | mAb Conc. (mg/mL) | Linker:mAb Molar Ratio | Payload:mAb Molar Ratio | Reaction Time (h) | Average DAR (by HIC) |
| ADC-001 | 5 | 10:1 | 3:1 | 4 | 3.8 |
| ADC-002 | 5 | 20:1 | 3:1 | 4 | 7.2 |
| ADC-003 | 10 | 15:1 | 5:1 | 8 | 6.5 |
| ADC-004 | 10 | 15:1 | 5:1 | 12 | 7.8 |
Table 2: Characterization of Purified ADC
| Lot Number | Concentration (mg/mL) | Average DAR (by MS) | Monomer Purity (by SEC) | Endotoxin Level (EU/mg) |
| ADC-L001 | 2.1 | 3.9 | 98.5% | < 0.1 |
| ADC-L002 | 1.8 | 7.5 | 96.2% | < 0.1 |
| ADC-L003 | 2.5 | 7.1 | 97.8% | < 0.1 |
ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.
Disclaimer
These protocols provide a general framework for the synthesis of ADCs using the this compound linker. Optimization of reaction conditions, including molar ratios of linker and payload, incubation times, and purification methods, will be necessary to achieve the desired drug-to-antibody ratio and to maintain the biological activity of the antibody for each specific antibody-drug combination. This information is intended for research use only.
Application Notes and Protocols for Bioconjugation of Peptides with N3-PEG2-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules like peptides, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased serum half-life, improved solubility and stability, and reduced immunogenicity. N3-PEG2-Tos is a heterobifunctional linker containing an azide (B81097) (N3) group for subsequent "click" chemistry applications and a tosylate (Tos) group for direct conjugation to nucleophilic residues on a peptide.
The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines (N-terminus and lysine (B10760008) side chains) and thiols (cysteine side chains) on the peptide. This two-step approach, involving initial PEGylation followed by click chemistry, allows for the precise and modular construction of complex peptide conjugates for various applications, including drug delivery, diagnostics, and biomaterial science.
These application notes provide a comprehensive guide to the bioconjugation of peptides with this compound, covering detailed experimental protocols, data presentation, and characterization methods.
Reaction Principle
The bioconjugation of a peptide with this compound proceeds via a nucleophilic substitution reaction. The electron-withdrawing nature of the tosyl group makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles present on the peptide. The primary nucleophiles on a peptide are the ε-amino group of lysine residues, the α-amino group at the N-terminus, and the sulfhydryl group of cysteine residues. The reaction conditions, particularly pH, can be modulated to favor conjugation at specific sites.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 329.37 g/mol |
| Formula | C13H19N3O5S |
| Structure | N3-(CH2)2-O-(CH2)2-O-Ts |
| Purity | >95% |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Table 2: Recommended Reaction Conditions for Peptide Conjugation
| Parameter | Amine-Targeted Conjugation (Lys, N-terminus) | Thiol-Targeted Conjugation (Cys) |
| pH | 8.0 - 9.5 | 7.0 - 8.5 |
| Temperature | 4 - 25 °C | 4 - 25 °C |
| Peptide Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL |
| Molar Ratio (PEG:Peptide) | 1.5:1 to 10:1 | 1.1:1 to 5:1 |
| Reaction Buffer | Sodium bicarbonate or borate (B1201080) buffer (100 mM) | Phosphate buffer (100 mM) with EDTA (1-10 mM) |
| Reaction Time | 2 - 24 hours | 1 - 4 hours |
| Solvent | Aqueous buffer, may contain up to 30% DMF or DMSO for poorly soluble peptides | Aqueous buffer, may contain up to 30% DMF or DMSO for poorly soluble peptides |
Table 3: Characterization of Peptide-N3-PEG2 Conjugate
| Analytical Method | Expected Outcome |
| MALDI-TOF MS | Mass increase corresponding to the mass of N3-PEG2- moiety (approximately 156.18 Da per PEGylation event). A distribution of peaks may be observed for multiple PEGylations. |
| RP-HPLC | Increased retention time of the PEGylated peptide compared to the unconjugated peptide. Peak broadening may be observed due to the heterogeneity of PEGylation. |
| ¹H NMR | Appearance of characteristic proton signals from the PEG linker, typically a broad singlet around 3.6 ppm for the -(CH2CH2O)- protons. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Targeted Peptide Conjugation
This protocol targets the primary amines on lysine residues and the N-terminus of the peptide.
Materials:
-
Peptide containing at least one primary amine (lysine or N-terminus)
-
This compound
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Borate Buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if required for peptide solubility)
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)
-
Analytical Instruments: MALDI-TOF Mass Spectrometer, RP-HPLC system
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide has poor aqueous solubility, it can first be dissolved in a minimum amount of DMF or DMSO and then diluted with the Reaction Buffer.
-
Reagent Preparation: Immediately before use, dissolve this compound in DMF or DMSO to prepare a stock solution (e.g., 10-50 mg/mL).
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the peptide solution. The reaction mixture should be gently mixed and incubated at room temperature or 4°C for 2-24 hours. The progress of the reaction can be monitored by RP-HPLC or MALDI-TOF MS.
-
Quenching the Reaction: After the desired reaction time, quench any unreacted this compound by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and quenching agent using RP-HPLC or SEC.
-
RP-HPLC: Use a C18 or C4 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The PEGylated peptide will typically elute later than the unmodified peptide.
-
SEC: Use a column with an appropriate molecular weight cutoff to separate the higher molecular weight PEGylated peptide from smaller reactants.
-
-
Characterization:
-
MALDI-TOF MS: Confirm the successful conjugation and determine the degree of PEGylation by observing the expected mass increase.
-
RP-HPLC: Assess the purity of the final product.
-
¹H NMR: Confirm the presence of the PEG chain through its characteristic signals.
-
Protocol 2: General Procedure for Thiol-Targeted Peptide Conjugation
This protocol is designed for peptides containing cysteine residues. To prevent disulfide bond formation, a reducing agent should be present during the reaction.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 7.5, containing 1-10 mM EDTA
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or a solution of a thiol-containing compound (e.g., L-cysteine or β-mercaptoethanol)
-
Anhydrous DMF or DMSO
-
Purification and analytical instruments as in Protocol 1.
Procedure:
-
Peptide Reduction and Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. Add a 2-5 fold molar excess of TCEP to ensure the cysteine thiol group is in its reduced state. Incubate for 30 minutes at room temperature.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in DMF or DMSO.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the reduced peptide solution. Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.
-
Quenching the Reaction: Stop the reaction by adding the Quenching Solution.
-
Purification: Purify the conjugate using RP-HPLC or SEC as described in Protocol 1.
-
Characterization: Characterize the purified PEGylated peptide using MALDI-TOF MS, RP-HPLC, and ¹H NMR to confirm successful conjugation and purity.
Mandatory Visualizations
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH. | Optimize the pH of the reaction buffer (8.0-9.5 for amines, 7.0-8.5 for thiols). |
| Insufficient molar excess of PEG reagent. | Increase the molar ratio of this compound to peptide. | |
| Inactive peptide (e.g., oxidized thiols). | For cysteine conjugation, ensure complete reduction of the thiol group with TCEP. | |
| Multiple PEGylation Products | Multiple reactive sites on the peptide. | Adjust the stoichiometry and reaction time to favor mono-PEGylation. Consider site-directed mutagenesis to remove unwanted reactive residues. |
| Peptide Precipitation | Poor solubility of the peptide or conjugate. | Add a co-solvent like DMF or DMSO (up to 30%). Perform the reaction at a lower peptide concentration. |
| Hydrolysis of Tosyl Group | Prolonged exposure to aqueous buffer. | Prepare the this compound solution immediately before use. Minimize reaction time where possible. |
Conclusion
The bioconjugation of peptides with this compound offers a versatile and efficient method for producing well-defined peptide-PEG conjugates. The protocols outlined in these application notes provide a robust starting point for researchers. However, optimization of reaction conditions for each specific peptide is recommended to achieve the desired degree of PEGylation and purity. The subsequent azide functionality allows for further modification using click chemistry, opening up a wide array of possibilities for creating advanced biomaterials and therapeutic agents.
Application Notes and Protocols for N3-PEG2-Tos in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4]
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the molecule's efficacy, solubility, and pharmacokinetic properties.[3] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to increase water solubility and provide a flexible scaffold with tunable length.[5][6]
This document provides detailed application notes and protocols relevant to the use of N3-PEG2-Tos, a bifunctional PEG linker, in the development of novel PROTACs. This compound features an azide (B81097) (N3) group and a tosyl (Tos) group, which allow for versatile and efficient conjugation to the POI and E3 ligase ligands through click chemistry and nucleophilic substitution reactions, respectively.
Mechanism of Action of PROTACs
PROTACs operate catalytically by hijacking the UPS to induce the degradation of a target protein.[1] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[4][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, a process mediated by the recruited E3 ligase.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple POI molecules.[4]
PROTAC-mediated protein degradation pathway.
Application of this compound in PROTAC Synthesis
The this compound linker offers a modular approach to PROTAC synthesis. The azide (N3) group can be readily conjugated to an alkyne-functionalized ligand (either for the POI or E3 ligase) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[8] The tosyl (Tos) group is a good leaving group, facilitating nucleophilic substitution by a nucleophile (e.g., an amine or thiol) on the other ligand. This synthetic flexibility allows for the rapid assembly of a library of PROTAC candidates with varying ligands.
Quantitative Data on PROTAC Efficacy
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[9] The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, while the Dmax represents the maximum percentage of protein degradation achieved.[9] The following tables provide representative data for PROTACs targeting various proteins.
Table 1: In Vitro Degradation Efficacy of Representative PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
|---|---|---|---|---|---|
| GP262 | PI3K | MDA-MB-231 | 42.23 - 227.4 | >70 | [10] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | >70 | [10] |
| NC-1 | BTK | Mino | 2.2 | 97 |[11] |
Table 2: Anti-proliferative Activity of Representative PROTACs
| PROTAC | Target Protein | Cell Line | IC50/EC50 (nM) | Citation |
|---|---|---|---|---|
| GP262 | PI3K/mTOR | OCI-AML3 | 44.3 ± 3.2 | [10] |
| GP262 | PI3K/mTOR | THP-1 | 48.3 ± 4.1 | [10] |
| BETd-260 | BET | MNNG/HOS | 1.8 | [12] |
| BETd-260 | BET | Saos-2 | 1.1 |[12] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of a PROTAC synthesized using an this compound linker.
General experimental workflow for PROTAC evaluation.
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.[13]
Materials:
-
Cultured cells expressing the protein of interest
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.[13]
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[13][14]
-
Scrape the cells and collect the lysate.[13]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[13][14]
-
Collect the supernatant containing the protein lysate.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.[13]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13][14]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13][14]
-
Wash the membrane with TBST.[13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.[13]
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[14]
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[9]
-
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol assesses the effect of the PROTAC on cell proliferation and viability.[12][15]
Materials:
-
Cultured cancer cell lines
-
PROTAC compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
PROTAC Treatment:
-
Treat the cells with serial dilutions of the PROTAC compound in triplicate for a specified duration (e.g., 72 hours).[15]
-
-
Viability Measurement (CCK-8 Example):
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.[15]
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The this compound linker is a valuable tool in the development of PROTACs, offering a versatile and efficient means of connecting the target-binding and E3 ligase-recruiting moieties. The protocols outlined in this document provide a robust framework for the synthesis and evaluation of novel PROTACs incorporating this linker. By systematically assessing protein degradation and cell viability, researchers can effectively characterize the potency and therapeutic potential of their PROTAC candidates.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 16. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols: Nucleophilic Substitution with N3-PEG2-Tos
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to N3-PEG2-Tos
This compound is a heterobifunctional linker molecule designed for advanced bioconjugation and chemical synthesis. It comprises three key components:
-
An azide (B81097) group (N3) , which serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2]
-
A short, hydrophilic di-ethylene glycol (PEG2) spacer , which enhances the solubility of the conjugate in aqueous media.[3]
-
A tosylate (Tos) group , an excellent leaving group that is readily displaced by a wide range of nucleophiles in an SN2 reaction.[1][4]
This dual functionality allows for the sequential or orthogonal conjugation of two different molecules, making it a valuable tool in drug delivery, the development of antibody-drug conjugates (ADCs), and PROTACs.[5][6]
Principle of Reaction
The core application of this compound involves a bimolecular nucleophilic substitution (SN2) reaction.[7] In this process, a nucleophile (such as an amine, thiol, or alcohol) attacks the carbon atom adjacent to the tosylate group. The tosylate group is simultaneously displaced as a stable tosylate anion, forming a new covalent bond between the nucleophile and the PEG spacer.[7][8] The azide terminus remains intact, available for subsequent conjugation via click chemistry.[9] The tosyl group is a preferred leaving group because it is derived from a strong acid (p-toluenesulfonic acid), making it a very weak base and thus easy to displace.[10]
Key Applications
-
Bioconjugation: Linking therapeutic proteins, peptides, or antibodies to other molecules or surfaces. The nucleophilic groups on proteins (e.g., the epsilon-amino group of lysine (B10760008) or the thiol group of cysteine) can be used to displace the tosylate.[11][12]
-
Drug Delivery & Development: Synthesizing complex drug delivery systems, including ADCs and PROTACs, by linking a targeting moiety to a therapeutic agent.[5][13]
-
Surface Modification: Functionalizing surfaces of nanoparticles or biomaterials to improve biocompatibility or to attach specific ligands for targeted applications.[2][14]
-
Synthesis of Heterofunctional Molecules: Creating novel chemical entities by connecting a nucleophilic molecule to an alkyne-containing molecule in a two-step process.
Reaction Mechanisms and Workflows
General SN2 Reaction Mechanism
The reaction proceeds via a concerted, single-step SN2 mechanism. A nucleophile attacks the electrophilic carbon atom, leading to a pentacoordinate transition state before the tosylate leaving group is expelled.[7]
Caption: General mechanism of the SN2 reaction of this compound with a nucleophile.
General Experimental Workflow
The successful execution of the nucleophilic substitution reaction requires careful planning and execution, from reactant preparation to final product characterization.
Caption: A typical experimental workflow for the nucleophilic substitution reaction.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes the conjugation of a primary amine to this compound. Primary amines are good nucleophiles and can readily displace the tosylate group.[15]
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add the amine nucleophile (1.1 - 1.5 eq.) to the solution via syringe.
-
Add a non-nucleophilic base such as TEA or DIPEA (1.5 - 2.0 eq.) to scavenge the p-toluenesulfonic acid byproduct.
-
Stir the reaction mixture at 60-80 °C. The reaction of PEG-tosylates with nucleophiles like sodium azide often requires elevated temperatures and extended reaction times (overnight) to proceed to completion.[16][17]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Remove the DMF under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[16]
-
Purification: Concentrate the organic layer and purify the crude product using flash column chromatography to isolate the desired N3-PEG2-Amine product.
Protocol 2: Reaction with a Thiol (e.g., 1-Dodecanethiol)
This protocol details the reaction with a thiol. Thiols are potent nucleophiles, especially in their deprotonated thiolate form.[18][19] A mild, non-nucleophilic base is required to generate the thiolate in situ.
Materials:
-
This compound
-
1-Dodecanethiol (or other thiol)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add the thiol nucleophile (1.1 - 1.5 eq.) to the solution.
-
Add anhydrous Potassium Carbonate (2.0 - 3.0 eq.) to the mixture. This base is sufficient to deprotonate the thiol to its more nucleophilic thiolate form.
-
Stir the reaction mixture at room temperature or warm gently to 40-50 °C to facilitate the reaction.
-
Monitor the reaction progress by TLC or LC-MS. Thiolate reactions are often faster than amine reactions.
-
Workup: Once the reaction is complete, filter off the potassium carbonate. Remove the DMF under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography to yield the pure N3-PEG2-Thioether product.
Data Presentation: Reaction Parameters
The following table summarizes generalized reaction conditions for the nucleophilic substitution of this compound based on established protocols for similar PEG-tosylate reactions.[16][17] Actual conditions may require optimization depending on the specific nucleophile used.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Typical Time (h) | Yield Range |
| Primary Amine | R-NH₂ | TEA, DIPEA | DMF, DMSO | 60 - 90 | 12 - 24 | 70-95% |
| Secondary Amine | R₂-NH | TEA, DIPEA | DMF, DMSO | 70 - 100 | 18 - 36 | 60-90% |
| Thiol | R-SH | K₂CO₃, NaH | DMF, THF | 25 - 50 | 4 - 12 | 80-98% |
| Alcohol | R-OH | NaH, K₂CO₃ | DMF, THF | 50 - 80 | 12 - 24 | 50-85% |
| Azide | NaN₃ | None | DMF | 60 - 90 | 12 - 18 | >90%[16][17] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 3. N3-PEG3-NH2, 134179-38-7, Azido-PEG3-Amine [biochempeg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 166388-57-4, Azido-PEG2-Amine - Biopharma PEG [biochempeg.com]
- 6. N3-PEG2-OH | CAS:139115-90-5 | Biopharma PEG [biochempeg.com]
- 7. SN2 reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 11. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. google.com [google.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N3-PEG2-Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N3-PEG2-Tos in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool is instrumental in bioconjugation, drug delivery, and the development of targeted therapeutics, enabling the precise and efficient linkage of molecules.
Introduction to this compound in CuAAC
This compound is a bifunctional linker molecule featuring a short, hydrophilic di-ethylene glycol (PEG2) spacer. One terminus is an azide (B81097) (-N3) group, which is a key functional group for CuAAC reactions. The other terminus is a tosylate (-Tos) group, a good leaving group that can be displaced by nucleophiles, although for the purposes of these notes, we will focus on the application of the azide moiety in click chemistry.
The CuAAC reaction facilitates the formation of a stable triazole linkage between an azide (from this compound) and a terminal alkyne on a target molecule. This reaction is highly specific, efficient, and biocompatible, making it ideal for complex biological applications.[1][2]
Key Advantages of CuAAC using this compound:
-
High Specificity: The azide and alkyne groups react exclusively with each other, minimizing side reactions with other functional groups present in complex biological molecules.[2]
-
High Yields: CuAAC reactions typically proceed with high to quantitative yields, ensuring efficient conjugation.[3]
-
Mild Reaction Conditions: The reaction can be performed in aqueous buffers at room temperature and a physiological pH range, preserving the integrity of sensitive biomolecules.
-
PEG Spacer: The PEG2 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media and can reduce steric hindrance.
Applications in Research and Drug Development
The versatility of this compound in CuAAC reactions has led to its application in various fields:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The PEG linker can improve the pharmacokinetic properties of the ADC.
-
Targeted Drug Delivery: By conjugating this compound to a targeting ligand (e.g., a peptide like RGD) and then clicking it onto a drug-loaded nanoparticle, targeted delivery to specific cells or tissues can be achieved.[4][5][6]
-
Functionalization of Nanoparticles: this compound is used to modify the surface of nanoparticles (e.g., liposomes, gold nanoparticles) to introduce azide functionalities for subsequent conjugation with alkyne-modified biomolecules or imaging agents.[3][7]
-
Bioconjugation of Peptides and Proteins: Site-specific modification of peptides and proteins with alkyne handles allows for their conjugation with this compound for applications in diagnostics and therapeutics.[8]
Experimental Protocols
The following are generalized protocols for performing CuAAC reactions with this compound. Optimization of reaction conditions (e.g., reagent concentrations, reaction time, temperature) may be necessary for specific applications.
General Protocol for Bioconjugation in Aqueous Solution
This protocol describes the conjugation of an alkyne-functionalized biomolecule with this compound.
Materials:
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized biomolecule.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Add the THPTA stock solution to a final concentration that is 5 times the final copper concentration.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Initiate the Reaction:
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting bioconjugate to remove unreacted reagents and the copper catalyst using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactants | ||
| Alkyne-Biomolecule Concentration | 10 µM - 1 mM | Higher concentrations generally lead to faster reactions. |
| This compound (molar excess) | 1.5 - 10 equivalents | A slight to moderate excess of the azide linker can drive the reaction to completion. |
| Catalyst System | ||
| CuSO₄ Concentration | 50 µM - 1 mM | Lower concentrations are often sufficient, especially with a ligand. |
| Sodium Ascorbate Concentration | 1 mM - 5 mM | Used in excess to keep copper in the Cu(I) state. |
| Ligand (e.g., THPTA) Concentration | 250 µM - 5 mM | Typically used at a 5:1 ratio to copper to stabilize the catalyst and protect the biomolecule. |
| Reaction Conditions | ||
| Solvent | Aqueous Buffer (e.g., PBS) | Co-solvents like DMSO or DMF (up to 10%) can be used to improve solubility of reagents. |
| pH | 7.0 - 8.0 | Optimal range for most bioconjugation reactions. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (e.g., 37 °C) can sometimes accelerate the reaction if the biomolecule is stable. |
| Reaction Time | 1 - 4 hours | Can be shorter or longer depending on reactant concentrations and reactivity. |
| Outcome | ||
| Expected Yield | >90% | CuAAC reactions are known for their high efficiency and yields are often near-quantitative.[3] |
Visualizations
General Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the bioconjugation of a protein using this compound and an alkyne-modified partner.
Signaling Pathway: Targeted Drug Delivery using RGD-PEG-Drug Conjugate
This diagram illustrates the conceptual pathway of a targeted drug delivery system created using this compound. An RGD peptide (alkyne-modified) is conjugated to a drug (azide-modified via this compound). The resulting conjugate targets cancer cells overexpressing integrin receptors.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. The Peptide Functionalized Inorganic Nanoparticles for Cancer-Related Bioanalytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N3-PEG2-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1][2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require cytotoxic metal catalysts, making it ideal for applications in living cells and organisms.[2][3] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide (B81097) to form a stable triazole linkage.[3][4]
N3-PEG2-Tos is a heterobifunctional linker containing an azide moiety for SPAAC and a tosylate group. The tosylate is a good leaving group, readily displaced by nucleophiles, allowing for the initial conjugation of the PEGylated azide to a molecule of interest. The short di-ethylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance. This application note provides a detailed overview of the principles, applications, and a general protocol for performing SPAAC using this compound.
Principle of the Reaction
The SPAAC reaction is a [3+2] cycloaddition between a strained alkyne (e.g., DBCO or BCN) and an azide (in this case, the azide moiety of this compound). The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without a catalyst.[3][5] The resulting triazole linkage is highly stable.
First, the molecule of interest (e.g., a protein, peptide, or small molecule) is functionalized with the N3-PEG2- moiety by nucleophilic substitution of the tosylate group. Subsequently, the azide-functionalized molecule is reacted with a strained alkyne-modified partner via SPAAC.
Key Applications
The biocompatibility and high specificity of SPAAC make it a versatile tool in various research and development areas:
-
Bioconjugation: Covalent attachment of molecules to proteins, peptides, nucleic acids, and other biomolecules for research and therapeutic purposes.[2][6]
-
Live Cell Imaging: Labeling of specific biomolecules in living cells to study their dynamics and localization.[7]
-
Drug Delivery and Targeting: Construction of antibody-drug conjugates (ADCs) or other targeted drug delivery systems where a therapeutic agent is linked to a targeting moiety.[8]
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in biosensors and materials science.[1]
Quantitative Data for SPAAC Reactions
| Strained Alkyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | [9] |
| BCN | Benzyl Azide | ~0.07 - 0.63 | [3] |
| DBCO | Azidolysine-containing peptide | 0.34 | [10] |
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions. The reaction kinetics can vary depending on the solvent, temperature, and steric hindrance of the reacting partners.
| Parameter | Recommended Condition | Notes |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, Borate buffer), Organic solvents (e.g., DMSO, DMF) | For biological applications, aqueous buffers are preferred. Organic co-solvents can be used if solubility is a concern, but should be kept at a low percentage to avoid denaturation of biomolecules.[11][12] |
| pH | 7.0 - 8.5 | SPAAC is generally insensitive to pH within this range.[3] |
| Temperature | 4°C to 37°C | The reaction proceeds efficiently at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C over a longer period.[11] |
| Reactant Molar Ratio | 1:1 to 1:10 (Azide:Alkyne or Alkyne:Azide) | A slight excess of one reactant can be used to drive the reaction to completion. For bioconjugation, a 2-4x molar excess of the smaller molecule is often used.[11] |
| Reaction Time | 1 to 12 hours | Reaction time depends on the concentration of reactants and the specific kinetics of the alkyne-azide pair. Reactions are often left overnight to ensure completion.[11] |
Table 2: General Reaction Conditions for SPAAC. These conditions should be optimized for each specific application.
Experimental Protocols
This section provides a general two-step protocol for the bioconjugation of a molecule of interest (e.g., a protein) using this compound and a DBCO-functionalized partner.
Step 1: Functionalization of a Protein with this compound
This step involves the reaction of a nucleophilic group on the protein (e.g., a deprotonated amine or thiol) with the tosylate group of this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove the excess, unreacted this compound using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization (Optional): Confirm the incorporation of the azide group using techniques such as mass spectrometry or by reacting a small aliquot with a fluorescently labeled alkyne and analyzing via SDS-PAGE.
Step 2: SPAAC Reaction with a DBCO-Functionalized Molecule
This step describes the "click" reaction between the azide-functionalized protein and a DBCO-containing molecule.
Materials:
-
Azide-functionalized protein from Step 1
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester activated small molecule, DBCO-labeled oligonucleotide)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Reaction: Add a 2-4 fold molar excess of the DBCO-functionalized molecule to the solution of the azide-functionalized protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[11] The progress of the reaction can be monitored by following the decrease in the DBCO absorbance at approximately 310 nm.[13]
-
Purification: Purify the resulting conjugate to remove unreacted DBCO-molecule using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis, depending on the properties of the conjugate.
-
Analysis: Analyze the final conjugate using SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm successful conjugation.
Visualizations
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: A two-step experimental workflow for bioconjugation using this compound and SPAAC.
Conclusion
SPAAC with this compound offers a versatile and biocompatible method for the covalent modification of biomolecules and other materials. The absence of a cytotoxic catalyst makes it particularly suitable for in vivo applications. While the provided protocols and data are based on general SPAAC principles, they offer a solid foundation for developing specific applications with this compound. Researchers are encouraged to optimize reaction conditions for their specific molecular partners to achieve the desired conjugation efficiency and yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Probes with N3-PEG2-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG2-Tos is a heterobifunctional linker that enables the covalent attachment of fluorescent dyes to biomolecules. This linker contains two key functional groups: an azide (B81097) (N₃) group and a tosylate (Tos) group. The azide group facilitates covalent ligation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] The tosylate group is an excellent leaving group, readily displaced by nucleophiles such as amines (-NH₂) or thiols (-SH), allowing for the direct conjugation of fluorescent dyes or other molecules of interest.[3] The short diethylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance.
This document provides detailed protocols and application notes for two primary strategies for synthesizing fluorescent probes using this compound: a "Substitution-First" approach and a "Click-First" approach.
Core Synthesis Strategies
There are two main strategic pathways for the synthesis of fluorescently labeled probes using this compound:
-
Substitution-First Approach: This method involves the initial reaction of a fluorescent dye containing a nucleophilic group (e.g., an amine or thiol) with this compound to displace the tosylate group. The resulting azide-functionalized fluorescent dye can then be "clicked" onto a biomolecule that has been modified to contain an alkyne group. This strategy is advantageous when the biomolecule is sensitive to the conditions required for the initial nucleophilic substitution.
-
Click-First Approach: In this alternative strategy, the azide group of this compound is first reacted with an alkyne-containing biomolecule. The resulting tosyl-functionalized biomolecule is then reacted with a nucleophilic fluorescent dye to generate the final fluorescently labeled probe. This approach may be preferable when the fluorescent dye is sensitive to the components of the click chemistry reaction, such as the copper catalyst in CuAAC.
Data Presentation
Table 1: Comparison of Synthesis Strategies
| Feature | Substitution-First Approach | Click-First Approach |
| Initial Reaction | Nucleophilic displacement of the tosyl group on this compound by a fluorescent dye. | Click chemistry reaction between the azide group of this compound and an alkyne-modified biomolecule. |
| Second Reaction | Click chemistry reaction between the azide-functionalized dye and an alkyne-modified biomolecule. | Nucleophilic displacement of the tosyl group on the modified biomolecule by a fluorescent dye. |
| Primary Advantage | Protects the biomolecule from potentially harsh substitution reaction conditions. | Protects the fluorescent dye from potentially interfering click chemistry reaction components. |
| Considerations | Requires a fluorescent dye with a suitable nucleophilic group. | Requires a biomolecule that can be modified with an alkyne group and is stable to the subsequent substitution reaction. |
Experimental Protocols
Protocol 1: Substitution-First Approach - Synthesis of an Azide-Functionalized Fluorescent Dye
This protocol describes the reaction of an amine-modified fluorescent dye with this compound.
Materials:
-
This compound
-
Amine-modified fluorescent dye (e.g., an amine-containing rhodamine, fluorescein, or cyanine (B1664457) dye)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel (e.g., a small glass vial with a magnetic stirrer)
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring
-
Purification system (e.g., silica (B1680970) gel column chromatography or preparative HPLC)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Dissolution: Dissolve the amine-modified fluorescent dye and a 1.1 to 1.5 molar excess of this compound in the anhydrous aprotic solvent. The concentration will depend on the specific dye but a starting point of 10-50 mM is recommended.
-
Base Addition: Add 2-3 molar equivalents of a non-nucleophilic base (e.g., DIPEA) to the reaction mixture. The base acts as a proton scavenger.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The reaction progress should be monitored by TLC or HPLC.
-
Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.
-
Purification: The crude product is purified to remove unreacted starting materials and byproducts. Silica gel column chromatography or preparative HPLC are common methods. The choice of eluent will depend on the polarity of the dye and the product.
-
Characterization: The purified azide-functionalized fluorescent dye should be characterized by techniques such as mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Click Chemistry - Labeling of an Alkyne-Modified Biomolecule
This protocol outlines the copper-catalyzed click chemistry (CuAAC) reaction to conjugate the azide-functionalized fluorescent dye (from Protocol 1) to an alkyne-modified biomolecule (e.g., a protein or nucleic acid).
Materials:
-
Azide-functionalized fluorescent dye
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium ascorbate)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))
-
Aqueous buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.4)
-
Purification method (e.g., size-exclusion chromatography, dialysis, or affinity chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized fluorescent dye in a compatible solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate aqueous buffer.
-
Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper ligand in water.
-
-
Reaction Setup: In a reaction tube, combine the alkyne-modified biomolecule, a molar excess (typically 5-20 fold) of the azide-functionalized fluorescent dye, and the copper ligand.
-
Initiation: Initiate the reaction by adding sodium ascorbate followed by CuSO₄. The final concentrations typically range from 0.1-1 mM for the biomolecule, 0.5-5 mM for the azide-dye, 0.1-1 mM for CuSO₄, 1-5 mM for sodium ascorbate, and 0.5-2 mM for the ligand.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purification: Remove the excess dye and reaction components from the labeled biomolecule using a suitable purification method such as size-exclusion chromatography or dialysis.
-
Quantification: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).
Mandatory Visualizations
Caption: Substitution-First experimental workflow.
Caption: Click-First experimental workflow.
Caption: Application in tracking ligand-receptor interactions.
References
Surface Functionalization of Nanoparticles with N3-PEG2-Tos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface functionalization of nanoparticles using the heterobifunctional linker, N3-PEG2-Tos (8-azido-3,6-dioxaoctyl-1-tosylate). This process equips nanoparticles with a terminal azide (B81097) (N3) group, enabling subsequent conjugation to a wide array of molecules via "click chemistry." This surface modification is a cornerstone in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents.
Introduction
Surface functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their biomedical applicability.[1][2] PEGylation imparts "stealth" properties, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2] The use of a heterobifunctional PEG linker, such as this compound, offers the dual advantage of improved pharmacokinetics and the introduction of a reactive group for further modification.
The this compound linker possesses two key functional groups:
-
Tosyl (Tos) group: An excellent leaving group that readily reacts with primary amine groups on the nanoparticle surface, forming a stable covalent bond.
-
Azide (N3) group: A versatile functional group that can participate in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][5][6]
This two-step functionalization strategy allows for the creation of highly tailored nanoparticle systems for a multitude of applications in nanomedicine.
Key Applications
The introduction of an azide functional group onto the surface of nanoparticles opens up a vast landscape of possibilities for bioconjugation and the development of multifunctional nanocarriers.
-
Targeted Drug Delivery: The azide group serves as a handle to attach targeting ligands such as antibodies, peptides, or small molecules that recognize specific receptors on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target effects.
-
Medical Imaging: Imaging agents, including fluorescent dyes and contrast agents for MRI, can be "clicked" onto the nanoparticle surface for diagnostic applications.
-
Combination Therapy: Multiple therapeutic agents can be conjugated to a single nanoparticle, enabling combination therapies from a single delivery vehicle.
-
Biosensing: The specific nature of click chemistry allows for the controlled orientation and attachment of biorecognition elements for biosensing applications.
Quantitative Data on PEGylation
The density of PEG chains on the nanoparticle surface, known as the grafting density, is a critical parameter that influences the in vivo behavior of the nanoparticles. While specific data for this compound is not extensively published, the following table provides representative PEG grafting densities achieved with similar PEGylation strategies on various nanoparticle types. This data can serve as a benchmark for researchers.
| Nanoparticle Type | PEG Molecular Weight (kDa) | Grafting Density (PEG chains/nm²) | Characterization Method | Reference |
| Gold Nanoparticles | 2 | 1.9 - 2.5 | AUC, TOC | [5] |
| Gold Nanoparticles | 20 | 1.0 - 1.2 | AUC, TOC | [5] |
| Iron Oxide Nanoparticles | 5 | ~1 | TGA | [7] |
| Polymeric Nanoparticles | 5 | 0.083 | Fluorescence Assay | |
| PLA-PEG Nanoparticles | ≥ 5 | ~75% reduction in protein adsorption | N/A | [1] |
AUC: Analytical Ultracentrifugation; TOC: Total Organic Carbon Analysis; TGA: Thermogravimetric Analysis.
Experimental Protocols
This section provides detailed protocols for the surface functionalization of amine-presenting nanoparticles with this compound, followed by a subsequent click chemistry reaction.
Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface (e.g., amine-functionalized silica (B1680970) or iron oxide nanoparticles).
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., centrifuge, tangential flow filtration system, or size exclusion chromatography column)
-
Characterization instruments (e.g., DLS, Zeta potential analyzer, FTIR, NMR)
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent to form a homogenous suspension. Sonicate if necessary to break up aggregates.
-
Reagent Preparation: In a separate container, dissolve this compound and the base (e.g., TEA) in the anhydrous solvent. A typical molar ratio is 1:1.5 (nanoparticle amine groups : this compound), with the base in slight excess.
-
Reaction Initiation: Add the this compound solution dropwise to the stirred nanoparticle suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.[8]
-
Purification: After the reaction is complete, the functionalized nanoparticles need to be purified to remove unreacted this compound and the base. The choice of purification method will depend on the nanoparticle type and size.
-
Centrifugation: For larger, denser nanoparticles, repeated cycles of centrifugation, removal of the supernatant, and redispersion in fresh solvent are effective.
-
Tangential Flow Filtration (TFF): An efficient method for purifying larger quantities of nanoparticles.
-
Dialysis: Suitable for removing small molecule impurities.
-
Size Exclusion Chromatography (SEC): Can separate the functionalized nanoparticles from smaller unreacted molecules.
-
-
Characterization: Characterize the purified N3-PEG2-functionalized nanoparticles to confirm successful conjugation.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter, which should increase after PEGylation.
-
Zeta Potential: To measure the surface charge, which may change upon functionalization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect the characteristic azide peak (~2100 cm⁻¹).
-
¹H NMR Spectroscopy: Can be used to quantify the degree of functionalization if the nanoparticle core does not interfere with the measurement.[9][10]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on N3-Functionalized Nanoparticles
This protocol outlines the "clicking" of an alkyne-containing molecule (e.g., a targeting ligand or a fluorescent dye) to the azide-functionalized nanoparticle surface.
Materials:
-
N3-functionalized nanoparticles (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Biocompatible buffer (e.g., PBS, pH 7.4)
-
Reaction vessel
-
Purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) in water.
-
Prepare a stock solution of the stabilizing ligand in water or a suitable solvent.
-
-
Reaction Setup:
-
Disperse the N3-functionalized nanoparticles in the biocompatible buffer.
-
Add the alkyne-containing molecule to the nanoparticle suspension. The molar ratio will depend on the desired degree of labeling.
-
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ solution with the stabilizing ligand solution.[5][6] Allow this mixture to stand for a few minutes.
-
Reaction Initiation: Add the catalyst mixture to the nanoparticle suspension, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.[5][6]
-
Reaction Conditions: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be protected from light if using light-sensitive molecules.
-
Purification: Purify the final conjugated nanoparticles using a suitable method (centrifugation, TFF, dialysis, or SEC) to remove the copper catalyst, excess alkyne-molecule, and other reagents.
-
Characterization: Characterize the final product to confirm the successful conjugation of the alkyne-containing molecule. The characterization techniques will depend on the nature of the conjugated molecule (e.g., UV-Vis spectroscopy for a dye, bioassays for a targeting ligand).
Visualizations
Caption: Workflow for nanoparticle functionalization.
Caption: Targeted nanoparticle signaling pathway.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achievements and Bottlenecks of PEGylation in Nano-delivery Systems - CD Bioparticles [cd-bioparticles.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Covalent Attachment of N3-PEG2-Tos to Primary Amines
Introduction
This document provides detailed methods for the covalent attachment of N3-PEG2-Tos (Azide-PEG2-Tosyl) to molecules containing a primary amine. This heterobifunctional linker is comprised of an azide (B81097) group and a tosyl group separated by a 2-unit polyethylene (B3416737) glycol (PEG) spacer. The tosyl group is an excellent leaving group, readily displaced by nucleophiles such as primary amines. This reaction, a nucleophilic substitution, forms a stable secondary amine linkage, effectively tethering the azide-PEG linker to the target molecule. The terminal azide then serves as a versatile handle for subsequent bioorthogonal conjugation reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry".[1][2][3][4][5]
This methodology is crucial for researchers in drug development, proteomics, and materials science for applications including:
-
Antibody-Drug Conjugate (ADC) Development : Introducing an azide handle onto an antibody or a drug for subsequent payload attachment.[6][7]
-
PROTAC Synthesis : Assembling proteolysis-targeting chimeras by linking different molecular components.[6]
-
Surface Functionalization : Modifying surfaces of nanoparticles or biomaterials to enable further conjugation.[8]
-
Peptide and Protein Modification : Site-specific labeling of biomolecules.
The primary reaction involves the nucleophilic attack of the primary amine on the carbon atom adjacent to the tosylate leaving group, resulting in the formation of a stable carbon-nitrogen bond.
Reaction Principle & Workflow
The core of the method is a nucleophilic substitution reaction. The primary amine acts as the nucleophile, and the tosylate (tosyl group) on the this compound molecule serves as the leaving group. The reaction is typically carried out under anhydrous conditions and may require heat to proceed to completion.
Figure 1. General experimental workflow for the conjugation of this compound to a primary amine.
Experimental Protocol
This protocol is a general guideline for the displacement of the tosyl group with a primary amine.[9] All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware.[9]
Materials:
-
Substrate containing a primary amine
-
This compound
-
Anhydrous Ethanol (B145695) (EtOH) or Anhydrous Dimethylformamide (DMF)
-
Round-bottomed flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup : In a flame-dried round-bottomed flask equipped with a condenser and magnetic stir bar, add the primary amine substrate (1.0 equivalent).
-
Dissolution : Add anhydrous ethanol to the flask (approx. 1 mL per 18 mmol of the limiting reagent).[9] Stir the mixture until the substrate is fully dissolved.
-
Reagent Addition : Add this compound. A common strategy is to use an excess of the primary amine (e.g., 5.0 equivalents) to drive the reaction to completion.[9] If the primary amine is the more valuable component, stoichiometry may be adjusted to use this compound in slight excess (e.g., 1.2 equivalents).
-
Reaction Incubation : Heat the reaction mixture to reflux (for ethanol, this is ~78°C). Allow the solution to stir at this temperature.
-
Monitoring : Monitor the reaction's progress by TLC until the starting material (the limiting reagent) is completely consumed.[9]
-
Cooling and Concentration : Once the reaction is complete, cool the solution to room temperature. Remove the solvent using a rotary evaporator.[9]
-
Purification : The purification method will depend on the properties of the product and the excess starting materials.
-
If a large excess of a volatile primary amine was used, it can be carefully removed by distillation under reduced pressure.[9]
-
Alternatively, the crude residue can be purified using silica gel column chromatography to isolate the final N3-PEG2-amine conjugate.
-
Storage of Final Product: The resulting Azido-PEG-Amine conjugate should be stored at low temperatures (-20°C), protected from light, and under an inert atmosphere (nitrogen or argon) to ensure stability.[8]
Data Presentation: Reaction Parameters
The optimal reaction conditions can vary based on the specific primary amine substrate. Researchers should perform small-scale optimization experiments. The following table summarizes typical starting conditions and can be used to log experimental data.
| Parameter | General Condition | Notes |
| Primary Amine (Substrate) | 1.0 - 5.0 eq. | Using a large excess of the amine can drive the reaction to completion.[9] |
| This compound | 1.0 eq. | Typically the limiting reagent unless the amine is more valuable. |
| Solvent | Anhydrous Ethanol, DMF | Solvent choice depends on the solubility of the starting materials.[9][10] |
| Temperature | Reflux (e.g., ~78°C for EtOH) | Heating is generally required to displace the tosylate group.[9] |
| Reaction Time | 4 - 24 hours | Varies by substrate. Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent side reactions with moisture and oxygen.[9] |
| Typical Yield | >90% | High yields are often achievable with this type of substitution.[10] |
Alternative Methods and Considerations
While direct displacement of a tosylate is a robust method, other chemical strategies exist for conjugating molecules to primary amines.
-
NHS Esters : N-hydroxysuccinimide (NHS) esters react efficiently with primary amines at neutral to slightly basic pH (7.2-8.5) to form stable amide bonds.[11][12][13] This is one of the most common methods for amine modification. The reaction is typically faster than tosylate displacement but is sensitive to hydrolysis.[11]
-
Imidoesters : These reagents also react with primary amines to form amidine bonds, typically at alkaline pH (8-10).[11]
-
Reductive Amination : This method involves the reaction of an aldehyde or ketone with a primary amine to form a Schiff base, which is then reduced to a stable amine linkage. This provides high selectivity.[14]
The choice of method depends on factors such as the stability of the substrate, the desired linkage (amide vs. amine), and the presence of other functional groups. For the specific goal of introducing an N3-PEG2- linker, starting with this compound and reacting it with a primary amine is a direct and effective strategy.
References
- 1. N3-PEG2-NH2 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. N3-PEG-NH2 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azide-PEG-Amine, N3-PEG-NH2 - Biopharma PEG [biochempeg.com]
- 6. 166388-57-4, Azido-PEG2-Amine - Biopharma PEG [biochempeg.com]
- 7. Bioconjugation application notes [bionordika.fi]
- 8. N3-PEG2-NH2 - CD Bioparticles [cd-bioparticles.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. axispharm.com [axispharm.com]
- 14. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
avoiding side reactions with N3-PEG2-Tos
Welcome to the technical support center for N3-PEG2-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two key functional groups: an azide (B81097) (N3) and a tosylate (Tos), connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.
-
Azide Group (N3): This group is primarily used in "click chemistry," a set of highly efficient and specific reactions. The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with alkyne- or strained alkyne-containing molecules.[1][2]
-
Tosylate Group (Tos): The tosylate group is an excellent leaving group in nucleophilic substitution (SN2) reactions.[3][4] This allows for the covalent attachment of nucleophiles such as amines, thiols, or alcohols, displacing the tosylate.
-
PEG Spacer: The polyethylene glycol spacer enhances the water solubility and biocompatibility of the molecule and the resulting conjugate.[5]
This dual functionality makes this compound a versatile tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[6][7]
Q2: What are the most common side reactions to be aware of when using this compound?
The primary side reactions involve the reactivity of the azide and tosylate groups, as well as the stability of the PEG linker itself.
-
Hydrolysis of the Tosylate Group: The tosylate group can be hydrolyzed to a hydroxyl group (N3-PEG2-OH) in the presence of water, especially at elevated temperatures or non-neutral pH.
-
Reaction with Competing Nucleophiles: Any nucleophile present in the reaction mixture can potentially react with the tosylate group. This includes buffer components (e.g., Tris), impurities, or other functional groups on your target molecule.
-
Reduction of the Azide Group: The azide group is susceptible to reduction to an amine (NH2-PEG2-Tos) in the presence of reducing agents like dithiothreitol (B142953) (DTT), triphenylphosphine (B44618) (PPh3), or certain metal catalysts.[8]
-
Intramolecular Cyclization: Although not extensively documented for this specific molecule, there is a theoretical possibility of an intramolecular SN2 reaction where the azide group displaces the tosylate group, forming a cyclic ether. This is more likely with longer, more flexible PEG chains under conditions that favor cyclization.
-
PEG Linker Degradation: Under harsh conditions, such as strong oxidizing agents or extreme pH, the polyethylene glycol backbone can undergo degradation.[9]
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it under appropriate conditions.
-
Temperature: Store at -20°C for long-term storage.
-
Moisture: Keep in a tightly sealed container with a desiccant to protect it from moisture, which can lead to hydrolysis of the tosylate group.
-
Light: Protect from light, especially if there is a possibility of photosensitive impurities.
Troubleshooting Guides
Problem 1: Low Yield in Click Chemistry Reaction (Azide-Alkyne Cycloaddition)
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Verify the integrity of your this compound reagent. Analyze by NMR or MS to confirm the presence of both azide and tosylate groups. Ensure proper storage conditions have been maintained. |
| Inefficient Copper(I) Catalyst | For CuAAC, the Cu(I) catalyst is oxygen-sensitive. Prepare the catalyst solution fresh. Use a stabilizing ligand like TBTA or THPTA. Ensure all solutions are deoxygenated. |
| Presence of Copper Chelators | Some buffers or components in your reaction mixture (e.g., high concentrations of thiols) can chelate the copper catalyst, rendering it inactive. Consider buffer exchange or purification of your alkyne-containing molecule. |
| Steric Hindrance | The alkyne on your target molecule may be sterically hindered. Consider using a longer PEG linker to increase the distance between the azide and the bulky molecule. |
| Incorrect Reaction Conditions | Optimize the reaction conditions, including solvent (e.g., aqueous buffers, DMSO/water mixtures), temperature, and reaction time. Monitor the reaction progress by LC-MS or other suitable analytical methods. |
Problem 2: Low Yield in Nucleophilic Substitution Reaction (Tosylate Displacement)
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Tosylate Group | The primary competing reaction is the hydrolysis of the tosylate to an alcohol (N3-PEG2-OH). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Nucleophilicity of the Substrate | The nucleophile you are using may not be strong enough to efficiently displace the tosylate. Consider increasing the concentration of the nucleophile, raising the reaction temperature, or using a stronger base to deprotonate the nucleophile if applicable. |
| Competing Nucleophiles in the Reaction Mixture | Buffer components (e.g., Tris) or impurities with nucleophilic groups can compete with your target nucleophile. Use non-nucleophilic buffers (e.g., HEPES, PBS) and ensure the purity of your reagents. |
| Steric Hindrance | The reaction site on your nucleophile may be sterically hindered. A longer reaction time or elevated temperature might be necessary. |
| Incorrect pH | For amine nucleophiles, the reaction is often more efficient at a slightly basic pH (8-9.5) where the amine is deprotonated and more nucleophilic. However, be mindful that a higher pH can also increase the rate of tosylate hydrolysis. |
Problem 3: Unwanted Side Products Detected
| Possible Cause | Troubleshooting Steps |
| Formation of N3-PEG2-OH | This is due to tosylate hydrolysis. Minimize water content in your reaction. Use anhydrous solvents and store the this compound reagent properly. |
| Formation of a Dimer (Molecule-PEG-N3 + N3-PEG-Molecule) | If your target molecule for the tosylate reaction also contains a nucleophile, it can react with another molecule of this compound. Use a molar excess of the target molecule to favor the monosubstituted product. |
| Intramolecular Cyclization Product | While less common for a short PEG linker, if you suspect the formation of a cyclic ether, try to favor the intermolecular reaction by using a higher concentration of your nucleophile. Lowering the reaction temperature may also disfavor the intramolecular pathway. |
| Reduction of the Azide Group | If your reaction conditions include reducing agents (e.g., for cleaving disulfide bonds), the azide group may be reduced to an amine. Protect the azide group or choose a different strategy that avoids reducing conditions. |
Data Presentation
Table 1: Common Nucleophiles for Tosylate Displacement and Relative Reactivity
| Nucleophile | Type | Relative Reactivity | Typical Reaction Conditions |
| Thiols (R-S⁻) | Strong | Very High | pH 7-9, Room Temperature |
| Amines (R-NH₂) | Moderate to Strong | High | pH 8-9.5, Room Temperature to 50°C |
| Azide (N₃⁻) | Strong | High | Aprotic polar solvent (e.g., DMF), 60-80°C |
| Hydroxide (OH⁻) | Moderate | Moderate | Aqueous base, can lead to hydrolysis |
| Water (H₂O) | Weak | Low | Neutral pH, slow reaction |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Deoxygenated phosphate-buffered saline (PBS) or other suitable buffer
-
Dimethyl sulfoxide (B87167) (DMSO) if needed for solubility
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-functionalized molecule in a suitable buffer to a final concentration of 1-10 mM.
-
Dissolve this compound in the same buffer or a co-solvent like DMSO to a final concentration of 10-50 mM.
-
Prepare a 50 mM stock solution of sodium ascorbate in deoxygenated water. Prepare this solution fresh.
-
Prepare a 10 mM stock solution of CuSO₄ in deoxygenated water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deoxygenated water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound (typically a 1.2 to 2-fold molar excess of the PEG linker).
-
Add the THPTA or TBTA ligand to the reaction mixture (final concentration ~1 mM).
-
Add the CuSO₄ solution (final concentration ~0.5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
The resulting conjugate can be purified by size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove excess reagents.
-
-
Characterization:
-
Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and/or SDS-PAGE if applicable.
-
Protocol 2: Nucleophilic Substitution on the Tosylate Group of this compound
This protocol provides a general method for conjugating a primary amine-containing molecule to the tosylate end of this compound.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Reactants:
-
Dissolve the amine-containing molecule in anhydrous DMF or DMSO.
-
Dissolve this compound in the same anhydrous solvent (typically a 1.5 to 3-fold molar excess of the amine).
-
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, add the solution of the amine-containing molecule.
-
Add DIPEA (2-3 equivalents based on the amine).
-
Add the solution of this compound dropwise to the stirred amine solution.
-
-
Reaction Incubation:
-
Stir the reaction mixture at room temperature to 50°C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by preparative HPLC.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
-
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. Ch8 : Tosylates [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 7. purepeg.com [purepeg.com]
- 8. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in N3-PEG2-Tos conjugation
Welcome to the technical support center for N3-PEG2-Tos conjugation. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation yield. This compound is a heterobifunctional linker containing an azide (B81097) group for click chemistry and a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and other nucleophiles.[1]
Troubleshooting Guide: Low Conjugation Yield
This section addresses the most common issues encountered during the conjugation of this compound to a nucleophilic substrate in a question-and-answer format.
Question 1: My conjugation yield is significantly lower than expected. What are the primary factors I should investigate?
Low conjugation efficiency in a nucleophilic substitution reaction with this compound typically points to issues with the nucleophile, the this compound reagent itself, or the reaction conditions.
-
Problem Area 1: Inactive or Insufficiently Nucleophilic Substrate
-
Possible Cause: The nucleophilic group on your substrate (e.g., an amine or thiol) may be protonated, sterically hindered, or otherwise unavailable for reaction. For amine nucleophiles, the reaction is most efficient at a pH where a significant portion of the amines are deprotonated and thus nucleophilic.[2]
-
Solution: Ensure your reaction buffer is at an appropriate pH to deprotonate the nucleophile (typically pH 7-9 for amines).[2] If steric hindrance is suspected, consider optimizing the linker length or reaction temperature to improve accessibility.
-
-
Problem Area 2: Degradation or Poor Quality of this compound
-
Possible Cause: The tosyl group is susceptible to hydrolysis, especially in the presence of moisture. Improper storage or handling can lead to the degradation of the reagent.
-
Solution: Store this compound under dry conditions and at the recommended temperature (typically -20°C). Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation.
-
-
Problem Area 3: Suboptimal Reaction Conditions
-
Possible Cause: The choice of solvent, base, temperature, and reaction time can significantly impact the yield. The tosyl group is a good leaving group, but the reaction kinetics are dependent on these parameters.
-
Solution: Optimize the reaction conditions. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions involving tosylates.[3] The addition of a non-nucleophilic base can be beneficial to scavenge the p-toluenesulfonic acid byproduct.[3]
-
Question 2: I am observing the formation of an unexpected byproduct. What could it be?
A common side reaction during the synthesis of tosylated precursors can lead to the final product containing impurities.
-
Possible Cause: During the tosylation of the parent PEG-diol, the tosyl group can be displaced by the chloride ion from tosyl chloride, resulting in a chlorinated PEG species.[4][5] This chlorinated impurity will be unreactive towards your nucleophile under standard conditions.
-
Solution: While this is an issue with the synthesis of the starting material, it's crucial to use high-purity this compound. If you suspect this impurity, characterize the starting material by NMR or mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound conjugation?
Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally recommended as they favor SN2 reactions.[3]
Q2: Do I need to add a base to my reaction?
The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), can be beneficial to neutralize the p-toluenesulfonic acid that is formed as a byproduct, which can otherwise protonate your nucleophile.[3] However, the amount of base should be carefully optimized, as excess base can lead to side reactions.
Q3: At what temperature should I run the conjugation reaction?
The optimal temperature depends on the reactivity of your nucleophile. Many conjugations can be performed at room temperature overnight.[6] For less reactive nucleophiles, gentle heating (e.g., 40-60°C) may be required.[4]
Q4: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or NMR spectroscopy by observing the disappearance of the starting materials and the appearance of the product.
Experimental Protocols
General Protocol for this compound Conjugation with an Amine Nucleophile
-
Dissolve the amine-containing substrate in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add 1.2 to 1.5 equivalents of this compound to the solution.
-
Add 2-3 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.
-
Purify the product using column chromatography.
Quantitative Data Summary
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Solvent | Polar Aprotic (DMF, DMSO)[3] | Protic solvents can solvate the nucleophile, reducing its reactivity. |
| Base | Non-nucleophilic (TEA, DIPEA) | Absence may lead to protonation of the nucleophile; excess may cause side reactions. |
| Temperature | Room Temperature to 60°C[4] | Too low may result in slow or incomplete reaction; too high may lead to degradation. |
| Reactant Ratio | 1.2-1.5 eq. of this compound | Excess PEG reagent ensures complete consumption of the substrate. |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound conjugation.
Caption: Reaction pathway for this compound conjugation and a potential side product.
References
- 1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of N3-PEG2-Tos Conjugates by HPLC
Welcome to the technical support center for the HPLC purification of N3-PEG2-Tos conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound?
A1: A reverse-phase HPLC (RP-HPLC) method is generally recommended for the purification of polar small molecules like this compound. A C18 column is a suitable stationary phase, and a gradient elution with a water and acetonitrile (B52724) mobile phase system, often with a trifluoroacetic acid (TFA) modifier, typically provides good separation.
Q2: How can I detect this compound during HPLC analysis?
A2: this compound can be detected using a UV detector. The tosyl group contains a benzene (B151609) ring, which provides a chromophore that absorbs UV light. A common detection wavelength for tosylated compounds is around 254 nm.
Q3: What are the common impurities I might encounter during the synthesis and purification of this compound?
A3: Common impurities can include starting materials such as diethylene glycol, unreacted tosyl chloride, and the corresponding bis-tosylated byproduct. Incomplete azidation can also lead to the presence of the corresponding alcohol.
Q4: My this compound conjugate appears to be unstable during purification. What could be the cause?
A4: While the this compound linker is generally stable, prolonged exposure to harsh acidic or basic conditions in the mobile phase could potentially lead to degradation. The stability of the molecule it is conjugated to should also be considered. If instability is suspected, using a mobile phase with a near-neutral pH and ensuring prompt analysis after sample preparation is recommended.
Q5: Can I use normal-phase HPLC for the purification of this compound?
A5: While reverse-phase HPLC is more common for this type of polar molecule, normal-phase chromatography could be an alternative. However, given the polar nature of the PEG chain, achieving good peak shape and resolution might be more challenging and would require careful selection of a non-polar mobile phase system.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | Injection issue (e.g., air bubble in the syringe, clogged injector). | Manually inspect the injection process. Purge the injection port and ensure the sample loop is completely filled. |
| Incorrect detection wavelength. | Verify the detector is set to an appropriate wavelength for the tosyl group (e.g., 254 nm). | |
| Sample degradation. | Prepare fresh sample and analyze immediately. Consider the stability of your conjugate in the chosen solvent. | |
| Broad Peaks | Column contamination or degradation. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. |
| High sample concentration (overload). | Dilute the sample and reinject. | |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For tosylated compounds, a slightly acidic mobile phase (e.g., with 0.1% TFA) can improve peak shape. | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). | Add a modifier like trifluoroacetic acid (TFA) to the mobile phase to suppress silanol activity. |
| Presence of co-eluting impurities. | Optimize the gradient to improve separation. A shallower gradient may resolve the tailing impurity. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase if possible, or in a weaker solvent. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Inconsistent Retention Times | Fluctuation in pump pressure or flow rate. | Check the HPLC system for leaks and ensure the pump is properly primed and degassed. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase and ensure accurate mixing of solvents. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| High Backpressure | Clogged column frit or tubing. | Reverse flush the column (if recommended by the manufacturer). Check for blockages in the system tubing and filters. |
| Mobile phase precipitation. | Ensure the mobile phase components are fully soluble in all proportions of the gradient. Filter the mobile phase before use. |
Experimental Protocols
Representative RP-HPLC Protocol for this compound Purification
This protocol provides a starting point for the purification of this compound. Optimization may be required based on the specific conjugate and HPLC system.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.
Quantitative Data Summary (Representative)
The following table presents expected, acceptable, and problematic results for key parameters in the HPLC purification of this compound, based on the representative protocol.
| Parameter | Expected Result | Acceptable Range | Problematic Result & Potential Cause |
| Retention Time (this compound) | ~15.2 min | 15.0 - 15.4 min | <15.0 min or >15.4 min (Indicates issues with mobile phase composition, flow rate, or temperature) |
| Peak Purity (by UV-Vis) | >98% | >95% | <95% (Suggests co-elution with impurities) |
| Peak Asymmetry (Tailing Factor) | 1.0 | 0.9 - 1.2 | >1.2 (Indicates peak tailing due to secondary interactions or column issues) |
| Resolution (from nearest impurity) | >2.0 | >1.5 | <1.5 (Suggests poor separation, requiring gradient optimization) |
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound conjugates.
Caption: Troubleshooting decision tree for common HPLC issues.
Technical Support Center: Optimizing N3-PEG2-Tos Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N3-PEG2-Tos, a bifunctional linker containing an azide (B81097) and a tosyl group. The most common synthetic route involves the tosylation of an azide-PEG-alcohol (N3-PEG2-OH). This process, while routine, can present challenges. This guide is designed to help you navigate and optimize your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound typically involves the reaction of N3-PEG2-OH with p-toluenesulfonyl chloride (TsCl). In this reaction, the hydroxyl (-OH) group of the PEG linker is converted into a tosylate (-OTs) group. The tosyl group is an excellent leaving group, making it useful for subsequent nucleophilic substitution reactions.[1][2][3][4][5] A base, such as triethylamine (B128534) (TEA) or pyridine (B92270), is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2][5]
Q2: Why is temperature control important in this reaction?
A2: Temperature control is crucial for several reasons. While some tosylations proceed efficiently at room temperature, cooling to 0°C is often recommended to manage the exothermic nature of the reaction and minimize side reactions.[6][7] For less reactive or sterically hindered starting materials, heating may be necessary to drive the reaction to completion.[7][8] However, excessive heat can promote the formation of undesired byproducts.
Q3: What are the most common side reactions to be aware of?
A3: A primary side reaction is the substitution of the newly formed tosyl group by the chloride anion (from TsCl or the neutralized base), resulting in a chlorinated PEG byproduct (N3-PEG2-Cl).[1][2] Another significant issue is the hydrolysis of tosyl chloride in the presence of water, which forms p-toluenesulfonic acid and renders the reagent inactive.[7][9]
Q4: Which solvents and bases are recommended for this reaction?
A4: Anhydrous dichloromethane (B109758) (DCM) is a frequently used solvent for tosylation reactions.[6][8] Tetrahydrofuran (THF) is also a viable option.[8] Triethylamine (TEA) and pyridine are common bases used to scavenge the HCl byproduct.[1][5] For enhanced catalytic activity, 4-dimethylaminopyridine (B28879) (DMAP) can be used, often in combination with TEA.[1][2][5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Tosyl chloride is highly sensitive to water and will hydrolyze.[7][9] | - Ensure all glassware is oven- or flame-dried. - Use anhydrous solvents and reagents.[6] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Degraded Tosyl Chloride: Old or improperly stored TsCl may have already hydrolyzed.[7] | - Use a fresh bottle of tosyl chloride or purify the existing stock. | |
| 3. Insufficient Base: The base is crucial for neutralizing the HCl generated. | - Ensure the base is pure and used in the correct stoichiometric amount (typically a slight excess). | |
| 4. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures. | - Start the reaction at 0°C and allow it to slowly warm to room temperature.[6] - If the reaction is sluggish, gentle heating may be required, but monitor for byproduct formation. | |
| Multiple Spots on TLC (Thin-Layer Chromatography) | 1. Incomplete Reaction: Starting material (N3-PEG2-OH) remains. | - Increase the reaction time. - Add a slight excess of tosyl chloride. |
| 2. Formation of Chlorinated Byproduct: The tosyl group is displaced by chloride.[1][2] | - Use a non-nucleophilic base if this is a persistent issue. - Carefully control the amount of base and the reaction temperature. | |
| 3. Hydrolysis of Tosyl Chloride: The spot for p-toluenesulfonic acid may be visible. | - Re-run the reaction with stringent anhydrous conditions. | |
| Reaction is Very Slow | 1. Steric Hindrance: Although less common with a PEG2 linker, steric factors can slow the reaction.[7] | - Add a catalyst like DMAP to increase the reaction rate.[1][5] - Increase the reaction temperature cautiously. |
| 2. Low Reagent Concentration: Dilute conditions can lead to slower reaction kinetics. | - Ensure appropriate concentrations of reactants in the chosen solvent. |
Experimental Protocols & Data
General Experimental Protocol for this compound Synthesis
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve N3-PEG2-OH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (TEA, ~1.5 equivalents) to the solution and stir for 10-15 minutes. For catalyzed reactions, a substoichiometric amount of DMAP (e.g., 0.1 equivalents) can be added here.[6]
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, ~1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.[5] Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Quench the reaction with the addition of water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Table of Reaction Parameters for Tosylation
| Parameter | Condition 1 (Standard) | Condition 2 (Catalyzed) | Condition 3 (For Hindered Alcohols) |
| Temperature | 0°C to Room Temperature[5] | 0°C to Room Temperature | Room Temperature to Reflux[8] |
| Solvent | Dichloromethane (DCM)[6][8] | Dichloromethane (DCM) | Pyridine (as solvent and base) |
| Base | Triethylamine (TEA) or Pyridine[1][5] | Triethylamine (TEA)[8] | Pyridine |
| Catalyst | None | 4-Dimethylaminopyridine (DMAP)[1][6] | None |
| Typical Reaction Time | 4 - 24 hours | 2 - 12 hours | 12 - 48 hours |
Workflow for Optimizing Reaction Temperature
The following diagram outlines a logical workflow for determining the optimal reaction temperature for your this compound synthesis.
Caption: Workflow for optimizing this compound synthesis temperature.
References
- 1. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Steric Hindrance in N3-PEG2-Tos Reactions
Welcome to the technical support center for N3-PEG2-Tos reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving the this compound reagent, with a specific focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reagent and its primary application?
A: this compound is a chemical reagent featuring an azide (B81097) group (N3), a two-unit polyethylene (B3416737) glycol (PEG2) linker, and a tosylate (Tos) group. The tosylate is an excellent leaving group, making this reagent ideal for nucleophilic substitution reactions (typically S_N2).[1][2][3] It is commonly used to introduce an azido-PEG2 linker onto a target molecule (e.g., a protein, small molecule, or surface). The azide can then be used for subsequent "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Q2: What is steric hindrance and how does it affect my this compound reaction?
A: Steric hindrance is the slowing of chemical reactions due to the physical bulk of substituents. In the context of an S_N2 reaction with this compound, steric hindrance can arise from:
-
The Nucleophile: Bulky groups on the attacking nucleophile can impede its approach to the electrophilic carbon where the tosylate is attached.[4][5]
-
The Substrate: Bulky groups on the this compound molecule near the reaction center can block the nucleophile's path.[6]
This hindrance prevents the optimal alignment needed for the nucleophile to attack, leading to a significantly slower reaction rate and lower product yield.[4][6]
Q3: My reaction yield is low. What are the most common causes?
A: Low yield is a frequent issue and can stem from several factors:
-
Steric Hindrance: As discussed in Q2, this is a primary cause of low reactivity.
-
Poor Nucleophilicity: Your attacking molecule may be a weak nucleophile. Nucleophilicity is reduced by factors like the absence of a negative charge or high electronegativity.[5]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can drastically reduce yield.
-
Side Reactions: Competing reactions, such as elimination (E2), can consume starting material without forming the desired product, especially with sterically hindered nucleophiles that can also act as strong bases.[7]
-
Reagent Quality: The this compound reagent may have degraded, or the nucleophile may be impure.
Q4: I am seeing incomplete conversion of my starting material. What should I do?
A: Incomplete conversion is often a sign that the reaction is too slow or has reached equilibrium. To drive the reaction to completion, consider the following:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the time if necessary.
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers. However, be cautious, as excessive heat can promote side reactions.[8]
-
Increase Nucleophile Concentration: Using a higher excess of the nucleophile (e.g., 2-5 equivalents) can help push the equilibrium towards the product.
-
Change the Solvent: Switching to an appropriate polar aprotic solvent like DMF or DMSO can enhance the nucleophile's reactivity and speed up the reaction.[9]
Q5: What are the ideal reaction conditions (solvent, temperature) for a typical this compound reaction?
A: The ideal conditions are highly dependent on the specific nucleophile being used. However, a good starting point for an S_N2 reaction is:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred. These solvents solvate the counter-ion of the nucleophile but do not form hydrogen bonds with the nucleophile itself, leaving it "naked" and more reactive.[5][9] Protic solvents like water or ethanol (B145695) should be avoided as they can solvate and deactivate the nucleophile.[5]
-
Temperature: Start the reaction at room temperature. If the reaction is slow due to steric hindrance, the temperature can be increased to 40-60°C.[8] Reactions are often started at 0°C during the addition of reagents to control any initial exotherm.[10]
-
Base: If the nucleophile is an alcohol or a thiol, a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) is needed to deprotonate it first. For amine nucleophiles, a scavenger base like triethylamine (B128534) or DIPEA can be added to neutralize the generated toluenesulfonic acid.[10]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution(s) |
| 1a. Steric Hindrance | • Increase Temperature: Raise the reaction temperature in 10°C increments (e.g., from RT to 60°C).• Prolong Reaction Time: Allow the reaction to run for 24-48 hours.• Change Leaving Group: If synthesis allows, consider using a more reactive sulfonate ester like a nosylate (B8438820) or triflate, which are even better leaving groups than tosylate.[1][8] |
| 1b. Poor Nucleophilicity | • Increase Reactivity with a Base: If your nucleophile is an alcohol or thiol, deprotonate it with a strong, non-nucleophilic base (e.g., NaH) prior to adding the this compound reagent.• Choose a Better Solvent: Ensure you are using a polar aprotic solvent (DMF, DMSO) to maximize nucleophile strength.[9] |
| 1c. Inactive Reagent | • Verify Reagent Quality: Check the purity of your this compound and nucleophile by NMR or LC-MS. Tosylates can be sensitive to moisture. Ensure reagents are stored in a desiccator. |
Problem 2: Significant Formation of Side Products
| Possible Cause | Recommended Solution(s) |
| 2a. Elimination (E2) Side Product | • Use a Less Basic Nucleophile: If possible, switch to a nucleophile that is less basic. Sterically hindered, strong bases (like tert-butoxide) are particularly prone to causing elimination.[7]• Lower the Temperature: E2 reactions often have a higher activation energy than S_N2 reactions. Running the reaction at a lower temperature can favor the substitution pathway. |
| 2b. Carbocation Rearrangement (S_N1 Pathway) | • This is uncommon for primary tosylates but can occur with secondary substrates. To favor the S_N2 pathway, use a high concentration of a strong nucleophile in a polar aprotic solvent.[6][7] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution(s) |
| 3a. Similar Polarity of Product and Starting Material | • Optimize Chromatography: PEG-containing compounds can be challenging to purify via silica (B1680970) gel chromatography.[11] Try alternative solvent systems like CHCl₃/MeOH or DCM/MeOH with a shallow gradient. Adding a small amount of ammonia (B1221849) for basic compounds or formic acid for acidic compounds can improve peak shape.[11]• Alternative Purification: For larger molecules like proteins, consider size-exclusion (SEC) or ion-exchange chromatography (IEX) to separate the PEGylated product from the unreacted starting material.[12][] |
Experimental Protocols
Protocol 1: General Procedure for Reaction of this compound with a Hindered Primary Amine
This protocol provides a starting point for the reaction. Molar equivalents and reaction time/temperature may need optimization.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hindered amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.) in anhydrous DMF (volume to achieve ~0.1 M concentration of the amine).
-
Reagent Addition: To the stirring solution, add a solution of this compound (1.2 eq.) in a small volume of anhydrous DMF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, then increase the temperature to 50°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours until the starting amine is consumed or no further product formation is observed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimizing Reaction Temperature for a Sluggish Reaction
-
Setup: Set up three small-scale reactions in parallel in sealed vials, following the general procedure described in Protocol 1.
-
Temperature Gradient: Run each reaction at a different temperature:
-
Vial 1: Room Temperature (~25°C)
-
Vial 2: 45°C
-
Vial 3: 65°C
-
-
Analysis: After a set time (e.g., 12 hours), take an aliquot from each vial and analyze the percent conversion to product by LC-MS or ¹H NMR.
-
Evaluation: Compare the results to determine the optimal temperature that provides the best conversion without significant decomposition or side product formation.
Visualizations
Caption: S_N2 reaction of a nucleophile with this compound.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. Ch8 : Tosylates [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: N3-PEG2-Tos Click Chemistry
Welcome to the technical support center for N3-PEG2-Tos click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a heterobifunctional linker molecule. It contains two primary reactive groups: an azide (B81097) (N3) group and a tosylate (Tos) group, separated by a two-unit polyethylene (B3416737) glycol (PEG2) spacer. The azide group is designed to participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The tosylate group is an excellent leaving group, meaning it is readily displaced by a nucleophile.[1]
Q2: What is the primary byproduct I should expect from the tosylate group?
A2: In a typical click chemistry reaction, the tosylate group is a leaving group and will be displaced. The resulting primary byproduct is the tosylate anion (p-toluenesulfonate). Depending on the reaction conditions and the presence of various nucleophiles, other tosylate-containing byproducts may form.
Q3: Can the this compound reagent itself be unstable?
A3: While the azide and tosylate groups are generally stable, the high reactivity of click chemistry handles can sometimes correlate with decreased stability under certain conditions.[2] For instance, azides can react with phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which is sometimes used as a reducing agent in bioconjugation reactions.[2] It is crucial to select reagents that are compatible with the azide functionality.
Q4: What are common side reactions in CuAAC that are not directly related to the this compound reagent?
A4: A common side reaction in copper-catalyzed click chemistry is the oxidative homocoupling of terminal alkynes, which leads to the formation of a diyne. This can be minimized by using an excess of a reducing agent like sodium ascorbate (B8700270) and by keeping the reaction vessel sealed to limit oxygen exposure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of PEGylated Product | 1. Incomplete Reaction: Insufficient reaction time, temperature, or incorrect stoichiometry. | Optimize reaction time and temperature. Ensure a slight excess of the alkyne or azide component, depending on which is more precious. |
| 2. Degradation of Reagents: The this compound or the alkyne-containing molecule may have degraded. | Use fresh reagents. Store this compound under recommended conditions (typically cool and dry) to prevent hydrolysis of the tosylate or degradation of the azide. | |
| 3. Catalyst Inactivation: The Cu(I) catalyst may have been oxidized to Cu(II), which is inactive. | Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate). Use a copper-stabilizing ligand like TBTA.[3] | |
| 4. Side Reaction of Azide: The azide group may have reacted with other components in the mixture, such as phosphine-based reducing agents (e.g., TCEP).[2] | If a reducing agent is necessary for other reasons (e.g., to keep a biomolecule reduced), consider using a non-phosphine-based reducing agent or a copper-free click chemistry approach. | |
| Presence of Unwanted Byproducts | 1. Alkyne Homocoupling: Oxidative coupling of the terminal alkyne. | Increase the concentration of sodium ascorbate and deoxygenate the reaction mixture. |
| 2. Nucleophilic Displacement of Tosylate: The tosylate group on unreacted this compound is displaced by nucleophiles in the reaction mixture (e.g., water, hydroxide, or components of the buffer). | Ensure the reaction goes to completion to consume the this compound. If byproducts are still an issue, purification will be necessary. Consider adjusting the pH to minimize hydrolysis. | |
| 3. Formation of PEG-dimers or oligomers: If the starting material for the synthesis of this compound contained di-functionalized PEGs, this can lead to cross-linked products. | Use high-purity, monodisperse PEG reagents for the synthesis of the linker. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: PEGylated products can be difficult to separate from unreacted PEG reagents and certain byproducts due to their similar solubility and chromatographic behavior. | Utilize specialized chromatographic techniques for PEG compounds. A ternary solvent system such as Ethanol (B145695)/Ethyl Acetate/Hexanes can be effective in reducing streaking on silica (B1680970) gel.[4] Liquid-liquid extraction with brine can also be used to separate PEG tosylates from unsubstituted PEGs.[5] |
| 2. Streaking on TLC or Column Chromatography: The polar nature of the PEG chain can lead to poor separation. | Add a small amount of a more polar solvent like ethanol or methanol (B129727) to the eluent to improve peak shape.[4] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the alkyne-containing molecule and this compound in the chosen solvent system.
-
In a separate vial, prepare a stock solution of CuSO₄.
-
In another vial, prepare a fresh stock solution of sodium ascorbate.
-
If using TBTA, add it to the reaction mixture containing the alkyne and azide.
-
Add the CuSO₄ solution to the main reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction mixture can be worked up. This may involve dilution with water and extraction with an organic solvent, or direct purification by chromatography.
Visualizations
Caption: Main reaction pathway for this compound click chemistry.
Caption: Common side reactions in this compound click chemistry.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
Technical Support Center: Improving the Efficiency of Nucleophilic Substitution on N3-PEG2-Tos
Welcome to the technical support center for N3-PEG2-Tos. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions with this versatile bifunctional linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during nucleophilic substitution on this compound.
Q1: My nucleophilic substitution reaction is showing low or no product formation. What are the potential causes and how can I improve the yield?
A1: Low product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Nucleophile Reactivity: Ensure your nucleophile is sufficiently reactive. Thiols are generally more nucleophilic than amines and may react more efficiently under milder conditions. For less reactive nucleophiles, you may need to use a stronger base or higher temperatures to facilitate the reaction.
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (B52724) (ACN) are generally recommended for SN2 reactions as they can effectively solvate the cation of the nucleophile's salt, leaving the nucleophile more reactive.[1]
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions like elimination. A typical starting point is room temperature, with the option to gently heat to 40-60°C if the reaction is sluggish.
-
Base: The choice and amount of base are critical. For amine nucleophiles, a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the generated toluenesulfonic acid. An excess of the amine nucleophile itself can sometimes act as the base. For thiol nucleophiles, a base like potassium carbonate can be effective.
-
-
Reagent Quality: Verify the purity and integrity of your this compound and nucleophile. The tosylate group is sensitive to hydrolysis, and the azide (B81097) group can be reduced. Ensure proper storage of reagents at low temperatures and under dry conditions.[2]
Q2: I am observing the formation of side products in my reaction. What are the likely side reactions and how can I minimize them?
A2: The two primary side reactions to consider are elimination (E2) and reduction of the azide group.
-
Elimination (E2) Reaction: This reaction competes with the desired SN2 substitution and is favored by strong, sterically hindered bases and higher temperatures. To minimize elimination, use a non-hindered base in stoichiometric amounts and maintain the lowest effective reaction temperature.
-
Azide Group Reduction: The azide group is susceptible to reduction to an amine, especially in the presence of certain reagents. Avoid using phosphines (e.g., triphenylphosphine), strong reducing agents like lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂, Pd/C) in your reaction or subsequent workup steps if you wish to retain the azide functionality for click chemistry.[3]
Q3: I am having difficulty purifying my final product. What purification strategies are recommended for N3-PEG2-substituted products?
A3: Purification of PEGylated molecules can be challenging due to their physical properties. Here are some recommended techniques:
-
Column Chromatography:
-
Normal Phase (Silica Gel): PEG-containing compounds can sometimes streak on silica (B1680970) gel. To mitigate this, consider using a solvent system like chloroform-methanol or dichloromethane-methanol. For amine-containing products, adding a small amount of a base like triethylamine to the eluent can improve chromatography.
-
Reverse Phase (C18): Reverse-phase high-performance liquid chromatography (RP-HPLC) is often a highly effective method for purifying PEGylated products, offering good resolution. A gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) is a common mobile phase.
-
-
Size Exclusion Chromatography (SEC): SEC can be useful for separating the PEGylated product from smaller unreacted molecules, especially if the nucleophile is significantly smaller than the this compound.
-
Ion-Exchange Chromatography (IEX): If your final product has a net charge, IEX can be a powerful purification tool to separate it from unreacted starting material and neutral byproducts.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored at -20°C in a desiccated environment to prevent degradation.[2] It is sensitive to moisture, which can lead to hydrolysis of the tosylate group. When in solution, it is recommended to prepare it fresh for each use. If a stock solution must be stored, it should be kept at a very low temperature.
Data Presentation: Efficiency of Nucleophilic Substitution
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on tosylated PEGs with amine and thiol nucleophiles, based on literature data. Note that the specific yields can vary depending on the exact structure of the nucleophile and PEG linker.
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | DMF | TEA/DIPEA | 25 - 60 | 12 - 24 | 70 - 90 |
| Primary Amine | ACN | K₂CO₃ | 50 | 16 | 85 - 95 |
| Thiol | DMF | K₂CO₃ | 25 | 4 - 8 | 90 - 98 |
| Thiol | Ethanol | NaH | 25 | 2 - 4 | >95 |
Experimental Protocols
Below are representative protocols for the nucleophilic substitution of this compound with a primary amine and a thiol.
Protocol 1: Reaction with a Primary Amine
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or ACN in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Dissolve the primary amine nucleophile (1.1 - 1.5 equivalents) in the same solvent.
-
If using a separate base, dissolve triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2 equivalents) in the same solvent.
-
-
Reaction:
-
To the stirred solution of this compound, add the solution of the primary amine.
-
If applicable, add the base to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.
-
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) or by preparative RP-HPLC.
-
Protocol 2: Reaction with a Thiol
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve the thiol nucleophile (1.1 equivalents) in DMF.
-
Add a mild base such as potassium carbonate (K₂CO₃, 2-3 equivalents) to the thiol solution and stir for 15-30 minutes to generate the thiolate.
-
-
Reaction:
-
Add the this compound solution to the activated thiolate solution.
-
Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, filter off the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative RP-HPLC.
-
Visualizations
The following diagrams illustrate the key processes involved in the nucleophilic substitution on this compound.
References
stability issues of N3-PEG2-Tos under acidic or basic conditions
Welcome to the technical support center for N3-PEG2-Tos. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and answering frequently asked questions related to the handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of a two-unit polyethylene (B3416737) glycol (PEG) spacer functionalized with an azide (B81097) (N3) group at one end and a tosylate (Tos) group at the other. The azide group is commonly used in "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The tosylate group is an excellent leaving group in nucleophilic substitution reactions, readily displaced by nucleophiles like amines or thiols. This dual reactivity makes it a versatile tool in bioconjugation and drug delivery for linking molecules together.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound at -20°C in a dry, dark environment. PEG compounds are known to be hygroscopic, so it is crucial to minimize exposure to moisture.[1] For solutions, it is advisable to prepare them fresh. If storage of a stock solution is necessary, it should be stored at -80°C for up to six months or at -20°C for up to one month.[2]
Q3: Is the azide functional group stable under various reaction conditions?
A3: The azide group is generally stable under a wide range of reaction conditions, which is why it is widely used in bioconjugation.[3] However, it can be sensitive to certain conditions. Strong acids should be avoided as they can protonate the azide group, potentially forming the highly toxic and explosive hydrazoic acid.[2][4] Additionally, the azide group can be reduced to a primary amine in the presence of reducing agents such as dithiothreitol (B142953) (DTT) or phosphines (e.g., triphenylphosphine).
Q4: How stable is the tosylate (tosyl) group?
A4: The tosylate group is a good leaving group, which is key to its reactivity in nucleophilic substitution reactions.[5] However, this reactivity also means it is susceptible to hydrolysis, especially under basic conditions, which can lead to the formation of a hydroxyl group. While more stable than many other leaving groups, prolonged exposure to aqueous basic solutions should be avoided if the intention is to use the tosylate for a subsequent conjugation step. Tosylates are generally more stable under neutral to mildly acidic conditions.
Troubleshooting Guide: Stability Issues
This guide addresses common problems that may arise due to the stability of this compound during your experimental workflow.
Problem 1: Low or no yield in a nucleophilic substitution reaction with the tosylate group.
-
Possible Cause 1: Hydrolysis of the tosylate group.
-
Evidence: Mass spectrometry (MS) analysis of your starting material or reaction mixture shows a peak corresponding to the mass of N3-PEG2-OH.
-
Solution:
-
Ensure that your reaction is performed under anhydrous or near-anhydrous conditions if possible.
-
Avoid basic conditions (pH > 8) for extended periods. If a basic catalyst is required, consider using a non-nucleophilic base and running the reaction at a lower temperature to minimize hydrolysis.
-
Prepare solutions of this compound fresh before use.
-
-
-
Possible Cause 2: Inactive this compound due to improper storage.
-
Evidence: The reaction fails to proceed even under ideal conditions with fresh reagents.
-
Solution:
-
Always store this compound at the recommended -20°C or lower, protected from light and moisture.[1]
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.[1]
-
After use, flush the vial with an inert gas like argon or nitrogen before sealing and returning to storage.[1]
-
-
Problem 2: Unintended reaction or loss of the azide functionality.
-
Possible Cause 1: Reduction of the azide group.
-
Evidence: You observe a mass corresponding to N3-PEG2-NH2 in your MS analysis, or the subsequent click chemistry reaction fails.
-
Solution:
-
Avoid the use of reducing agents such as DTT, TCEP, or phosphines in the same reaction mixture or in purification steps prior to the intended click chemistry reaction.
-
If a reduction step is necessary for another part of your molecule, perform it before introducing the this compound linker.
-
-
-
Possible Cause 2: Degradation of the azide group under acidic conditions.
-
Evidence: Loss of the azide signal in analytical characterization after exposure to strong acids.
-
Solution:
-
Quantitative Data on Stability
| pH | Condition | Expected Stability of Tosyl Group | Primary Degradation Product |
| < 4 | Acidic | Generally stable | Minimal hydrolysis |
| 4 - 7 | Mildly Acidic to Neutral | High stability | Negligible hydrolysis |
| 7 - 9 | Mildly Basic | Moderate stability | N3-PEG2-OH |
| > 9 | Basic | Low stability, hydrolysis likely | N3-PEG2-OH |
Note: This table is for illustrative purposes. Actual degradation rates will depend on temperature, buffer composition, and concentration.
Experimental Protocols
Protocol: Assessing the Stability of this compound by HPLC
This protocol describes a general method to assess the stability of this compound in different aqueous buffer solutions.
-
Preparation of Buffer Solutions:
-
Prepare a set of buffers with varying pH values (e.g., pH 4, 7, and 9). Common buffers include acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 10 mg/mL.
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate the prepared samples at a controlled temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample for analysis.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector and preferably a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for better detection of PEG compounds.[6][7][8]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV at 220 nm (for the tosyl group).
-
CAD/ELSD for universal detection of the PEG linker and its degradation products.
-
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound over time.
-
Identify and quantify the appearance of any new peaks, such as the hydrolysis product N3-PEG2-OH.
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. tandfonline.com [tandfonline.com]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for N3-PEG2-Tos Click Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing N3-PEG2-Tos in click chemistry applications. Here you will find troubleshooting guidance and frequently asked questions to help you navigate your experiments successfully.
Troubleshooting Guide
Low reaction yields and slow reaction rates are common hurdles in click chemistry. This guide provides a structured approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Low Yield in Click Reactions
Caption: A decision tree to troubleshoot low-yield this compound click reactions.
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive Catalyst (Cu(I) oxidized to Cu(II)) | Degas all solvents and reagent solutions thoroughly. Prepare fresh sodium ascorbate (B8700270) solution for each experiment. Consider working under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Poor Reagent Quality | Verify the purity and integrity of this compound and the alkyne partner using analytical methods like NMR or mass spectrometry. Ensure reagents have been stored correctly, protected from light and moisture. | |
| Steric Hindrance | If reacting with a bulky alkyne, steric hindrance can slow down the reaction. Try increasing the reaction temperature or prolonging the reaction time. In some cases, a longer PEG linker on the azide (B81097) might be necessary. | |
| Low Product Yield | Suboptimal Solvent | The PEG component of this compound makes it soluble in a range of solvents, including water and DMSO.[1] For CuAAC reactions, mixtures of water with organic solvents like DMSO, DMF, or t-butanol are common. If solubility is an issue, increase the proportion of the organic co-solvent. |
| Incorrect Stoichiometry | Ensure an appropriate ratio of azide to alkyne. A slight excess (1.1 to 1.5 equivalents) of one reagent (usually the less precious one) can help drive the reaction to completion. | |
| Precipitation during reaction | This could be due to the formation of insoluble copper complexes or product precipitation. Ensure adequate stirring and consider using a ligand like THPTA to improve the solubility and stability of the copper catalyst.[2][3] | |
| Side Product Formation | Alkyne Homocoupling | This is a common side reaction in CuAAC. Ensure a slight excess of the reducing agent (sodium ascorbate) is present to prevent the oxidation of Cu(I) which can promote homocoupling.[4] |
| Degradation of Reactants | The tosyl group is generally stable under standard click conditions. However, if your reaction requires harsh pH or high temperatures, assess the stability of both your azide and alkyne under those conditions independently. |
Frequently Asked Questions (FAQs)
Q1: Which type of click chemistry is best for this compound: copper-catalyzed (CuAAC) or strain-promoted (SPAAC)?
The choice depends on your application.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) is generally faster and uses simple terminal alkynes. It is a robust and high-yielding reaction, making it suitable for a wide range of applications where the presence of copper is not a concern.[5]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free method, which is essential for applications in living systems or with biomolecules that are sensitive to copper toxicity.[6][7] This method requires the use of a more complex and sterically demanding strained alkyne (e.g., DBCO, BCN).[6][7]
Diagram: Catalyst Selection Logic for this compound Click Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. confluore.com [confluore.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 7. chempep.com [chempep.com]
monitoring the progress of N3-PEG2-Tos reactions by TLC or LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of N3-PEG2-Tos reactions by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC plate shows significant streaking of my spots. What could be the cause and how can I fix it?
A: Streaking on a TLC plate is a common issue, especially with polar and PEGylated compounds. Here are several potential causes and solutions:
-
Sample Overload: You may have spotted too much of your reaction mixture on the TLC plate. Try diluting your sample before spotting it.
-
Compound Polarity: this compound and its subsequent products are polar. Highly polar compounds can interact strongly with the silica (B1680970) gel, leading to streaking. To mitigate this, you can:
-
Add a small amount of a polar modifier to your eluent. For acidic compounds, a few drops of acetic acid or formic acid can help. For basic compounds (like amine products), adding a small amount of triethylamine (B128534) or a 1-10% solution of ammonia (B1221849) in methanol (B129727) to your eluent system can improve spot shape.
-
Switch to a reverse-phase TLC plate (e.g., C18) if you are working with very polar compounds.
-
-
High-Boiling Point Solvents: If your reaction is in a high-boiling point solvent like DMF or DMSO, it can cause streaking. Before developing the plate, place it under high vacuum for a few minutes to remove the residual solvent.
Q2: I can't see the spots for my this compound starting material on the TLC plate under UV light. Is the reaction not working?
A: this compound does not have a strong chromophore, so it may not be visible under a standard 254 nm UV lamp. You will need to use a chemical stain to visualize the spots. Here are some recommended stains:
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, which includes the ether linkages in the PEG chain. Spots will appear as yellow-brown on a purple background.
-
p-Anisaldehyde Stain: This stain is effective for a wide range of functional groups and can produce different colors for different compounds, which can aid in distinguishing the starting material from the product.
-
Ninhydrin (B49086) Stain (for reactions with amines): If you are reacting this compound with a primary or secondary amine, ninhydrin is an excellent choice for visualizing the product. The amine-containing product will appear as a colored spot (typically purple or yellow). To visualize the azide (B81097) starting material with ninhydrin, it must first be reduced to an amine on the TLC plate. This can be achieved by dipping the plate in a solution of triphenylphosphine (B44618) before staining with ninhydrin.
Q3: The Rf values of my starting material and product are very close on the TLC plate. How can I improve the separation?
A: Poor separation between spots with similar polarities can be addressed by:
-
Adjusting Solvent Polarity: Carefully adjust the ratio of your polar and non-polar solvents in the eluent. A small change can sometimes lead to a significant improvement in separation.
-
Trying a Different Solvent System: Different solvent systems can have different selectivities for your compounds. If an ethyl acetate (B1210297)/hexane system is not working, try a dichloromethane/methanol system, or vice versa.
-
Using a Cospot: Always run a "cospot" lane on your TLC plate where you spot both the starting material and the reaction mixture in the same location. If the two spots are not identical, the cospot will appear elongated or as two overlapping spots, confirming that a new product has formed.
Q4: My LC-MS analysis shows a series of peaks with a repeating mass difference of 44 Da. What does this indicate?
A: This is a characteristic sign of polyethylene (B3416737) glycol (PEG) contamination in your LC-MS system. PEG is a common contaminant in labs and can leach from various sources, including solvents, glassware, and plasticware.
-
Troubleshooting Steps:
-
Run a blank injection (mobile phase only) to confirm the source of contamination.
-
If the blank is contaminated, prepare fresh mobile phases using high-purity solvents and new glassware.
-
Flush the entire LC system, including the injector and column, with a strong solvent mixture like 25:25:25:25 water/isopropyl alcohol/methanol/acetonitrile with 0.2% formic acid.
-
Q5: I am not seeing the expected molecular ion peak for my product in the LC-MS. What could be the reason?
A: Several factors could contribute to this:
-
Ionization Efficiency: Your product may not ionize well under the current ESI conditions. Try adjusting the source parameters (e.g., capillary voltage, gas flow, temperature).
-
Adduct Formation: PEGylated molecules often form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). Look for these adducts in your mass spectrum.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source. Try using gentler source conditions.
-
Incorrect Mass Range: Ensure you are scanning a wide enough mass range to include your expected product's m/z.
Quantitative Data Summary
The following table provides key data for monitoring this compound reactions. Note that TLC Rf values are highly dependent on the specific nucleophile used and the exact TLC conditions. The provided values are for illustrative purposes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical TLC Eluent System | Illustrative Rf Value | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₁₁H₁₅N₃O₄S | 285.32 | 30% Ethyl Acetate in Hexane | ~0.4 | 286.09 | 308.07 |
| Product (e.g., with Benzylamine) | C₁₈H₂₃N₃O₂ | 313.40 | 50% Ethyl Acetate in Hexane | ~0.2 | 314.18 | 336.16 |
Experimental Protocols
Protocol 1: Monitoring this compound Reaction by TLC
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the starting line: "S" for starting material, "C" for cospot, and "R" for the reaction mixture.
-
-
Spot the TLC Plate:
-
Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the starting material solution on the "S" and "C" marks.
-
Take an aliquot of your reaction mixture and spot it on the "R" and "C" marks (spotting directly on top of the starting material for the cospot).
-
-
Develop the TLC Plate:
-
Prepare a developing chamber with your chosen eluent (e.g., 30-50% ethyl acetate in hexane). Ensure the solvent level is below the starting line on your TLC plate.
-
Place the TLC plate in the chamber and cover it.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualize the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate staining method (e.g., potassium permanganate or p-anisaldehyde stain). Gently heat the plate with a heat gun to develop the spots.
-
-
Analyze the Results:
-
The disappearance of the starting material spot in the "R" lane and the appearance of a new, lower Rf spot indicates the progress of the reaction. The reaction is complete when the starting material spot is no longer visible in the "R" lane.
-
Protocol 2: Analysis of this compound Reaction by LC-MS
-
Sample Preparation:
-
Take a small aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., 1:1000 with 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 1000.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for your specific instrument and compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting material and the product (including potential adducts like [M+H]⁺ and [M+Na]⁺).
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress.
-
Visualizations
Caption: Workflow for monitoring this compound reactions.
Caption: Troubleshooting guide for common TLC and LC-MS issues.
Validation & Comparative
A Head-to-Head Comparison: N3-PEG2-Tos vs. N3-PEG2-NHS for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be paramount to experimental success. This guide provides a comprehensive comparison of two azide-functionalized PEG linkers, N3-PEG2-Tos and N3-PEG2-NHS, for protein labeling. We delve into their reactivity, stability, and specificity, supported by experimental data and detailed protocols to inform your selection process.
Introduction: Two Chemistries for Azide (B81097) Introduction
Both this compound and N3-PEG2-NHS serve the common purpose of introducing an azide (N3) moiety onto a protein via a polyethylene (B3416737) glycol (PEG) spacer. This azide group is a bioorthogonal handle, ready for subsequent modification through highly specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). The key difference between these two reagents lies in their protein-reactive functionalities: a tosylate (Tos) group versus an N-hydroxysuccinimide (NHS) ester.
N3-PEG2-NHS features an NHS ester, a well-established and widely used functional group that primarily reacts with the primary amines of lysine (B10760008) residues and the N-terminus of a protein to form a stable amide bond.[1][2] This reaction is typically efficient under mild basic conditions (pH 7.2-8.5).[3]
This compound , on the other hand, contains a tosylate group. Tosylates are excellent leaving groups that are readily displaced by nucleophiles.[4] In the context of protein labeling, this reactivity can be harnessed to target nucleophilic residues.
Performance Comparison: Reactivity, Stability, and Specificity
A direct quantitative comparison in the literature is scarce, however, based on the known reactivity of NHS esters and tosylates, we can construct a comparative overview.
| Feature | This compound | N3-PEG2-NHS |
| Primary Target | Nucleophilic residues (e.g., primary amines, potentially thiols) | Primary amines (Lysine residues, N-terminus)[1] |
| Reaction pH | Neutral to high pH (e.g., 7.4 - 9.5) | Mildly basic (pH 7.2 - 8.5)[3] |
| Reaction Speed | Generally slower than NHS esters | Rapid reaction[1] |
| Stability in Aqueous Buffer | Susceptible to hydrolysis | Prone to hydrolysis, especially at higher pH[3] |
| Specificity | Potentially broader reactivity with various nucleophiles | High specificity for primary amines[1] |
| Byproducts | Tosylate anion | N-hydroxysuccinimide |
| Established Use | Less common for in-solution protein labeling, more for surface immobilization | Widely established for protein labeling[1][2] |
Reaction Mechanisms and Experimental Workflows
The distinct chemistries of this compound and N3-PEG2-NHS dictate their interaction with proteins.
This compound Labeling Pathway
The tosylate group on this compound is an excellent leaving group. When it encounters a nucleophilic side chain on a protein, such as the primary amine of a lysine residue, the nucleophile attacks the carbon atom attached to the tosylate, displacing the tosylate group and forming a new covalent bond.
Caption: Reaction of this compound with a protein's primary amine.
N3-PEG2-NHS Labeling Pathway
The NHS ester of N3-PEG2-NHS readily reacts with the primary amine of a lysine residue or the N-terminus of a protein. The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of N3-PEG2-NHS with a protein's primary amine.
Experimental Workflow Overview
The general workflow for labeling a protein with either reagent followed by a click chemistry reaction is similar.
Caption: General workflow for protein labeling and conjugation.
Experimental Protocols
Protein Labeling with N3-PEG2-NHS
This protocol is a general guideline for labeling a protein with an NHS ester-functionalized linker. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
N3-PEG2-NHS
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[5]
-
Prepare N3-PEG2-NHS Stock Solution: Immediately before use, dissolve the N3-PEG2-NHS in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the N3-PEG2-NHS stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted N3-PEG2-NHS and byproducts by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for the subsequent click chemistry step.
Protein Labeling with this compound
This protocol is adapted from methods for immobilizing proteins on tosyl-activated surfaces and may require optimization for in-solution labeling.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.5 or PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Blocking/Quenching buffer (e.g., PBS with 0.5% w/v BSA or 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the chosen coupling buffer at a concentration of 0.5-1 mg/mL. The optimal pH is typically neutral to high (pH 7.4-9.5).
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction for 24-48 hours at 20-25°C or 48-72 hours at 4°C with continuous gentle mixing.
-
Blocking/Quenching: Add the blocking/quenching buffer to the reaction mixture and incubate for at least 1 hour to consume any unreacted tosyl groups.
-
Purification: Purify the azide-labeled protein from excess reagents and byproducts using a desalting column or dialysis.
Conclusion: Making the Right Choice
The selection between this compound and N3-PEG2-NHS depends on the specific requirements of your experiment.
-
N3-PEG2-NHS is the reagent of choice for researchers seeking a well-established, rapid, and highly specific method for labeling primary amines on proteins. Its widespread use means that protocols are readily available and well-optimized for a variety of proteins.
-
This compound offers an alternative chemistry that may be advantageous in certain situations. While less commonly used for in-solution labeling, its reactivity with a broader range of nucleophiles could potentially be exploited for specific applications. However, this broader reactivity may also lead to a less specific labeling profile. The slower reaction kinetics may also be a consideration.
For most standard protein labeling applications where the goal is to introduce an azide handle for click chemistry, N3-PEG2-NHS provides a more straightforward and predictable approach. Researchers exploring novel conjugation strategies or targeting less reactive nucleophiles might consider this compound, with the understanding that more extensive optimization of reaction conditions will likely be necessary.
References
A Comparative Guide to N3-PEG2-Tos and Other PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs), bridging the monoclonal antibody (mAb) to the cytotoxic payload. The choice of linker significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers have gained prominence due to their ability to impart favorable physicochemical properties to ADCs. This guide provides a comparative analysis of the short-chain bifunctional linker, N3-PEG2-Tos, against other PEG-based and non-PEG alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a heterobifunctional linker featuring a terminal azide (B81097) (N3) group and a tosylate (Tos) group, separated by a two-unit PEG chain. The tosyl group serves as a good leaving group for nucleophilic substitution, enabling covalent attachment to the antibody, typically at lysine (B10760008) or cysteine residues. The azide group provides a bioorthogonal handle for the subsequent attachment of a payload via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This modular approach allows for a controlled and efficient conjugation process.
Comparison of Linker Performance
The selection of a linker is a balance between multiple parameters. While direct head-to-head comparative studies for this compound against a wide array of other linkers are limited in publicly available literature, we can infer its performance based on general trends observed with short-chain PEG linkers and compare them to other common linker types.
Key Performance Indicators:
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody. An optimal DAR (typically 2-4) is crucial for efficacy without compromising physicochemical properties.[1]
-
Stability: The ability of the linker to remain intact in circulation, preventing premature release of the payload and off-target toxicity.
-
Solubility and Aggregation: The impact of the linker on the overall solubility of the ADC and its propensity to aggregate.
-
Pharmacokinetics (PK): The circulation half-life and clearance rate of the ADC.
-
In Vitro Cytotoxicity: The potency of the ADC in killing target cancer cells in culture.
-
In Vivo Efficacy: The effectiveness of the ADC in animal models of disease.
Data Presentation
Table 1: General Comparison of Linker Characteristics
| Linker Type | Typical Achievable DAR | In Vitro Stability (General Trend) | Impact on Solubility | Expected In Vivo Half-Life | Key Features |
| This compound | 2-8 | High (Triazole linkage is very stable) | Hydrophilic, reduces aggregation | Short to Moderate | Bioorthogonal conjugation, precise DAR control. |
| Longer-Chain PEG (e.g., PEG8, PEG12) | 2-8 | High | Highly hydrophilic, significantly reduces aggregation | Moderate to Long | Improved PK profile, can sometimes lead to lower in vitro potency.[2] |
| SMCC (non-PEG) | 2-4 | High (Thioether bond) | Hydrophobic, can increase aggregation | Short | Well-established chemistry, but can lead to ADC aggregation. |
| Valine-Citulline (VC) based (cleavable) | 2-8 | Stable in circulation, cleaved by lysosomal enzymes | Can be hydrophobic | Variable | Enables bystander killing effect. |
Table 2: Quantitative Performance Comparison of ADCs with Different Linker Types (Illustrative Data from Multiple Studies)
| Parameter | Non-PEGylated Linker (e.g., SMCC) | Short-Chain PEG Linker (e.g., this compound) | Longer-Chain PEG Linker (e.g., PEG24) |
| Average DAR | ~3-4 | ~4-8 | ~8 |
| Aggregation (%) | Can be significant with hydrophobic payloads | Low | Very Low |
| In Vitro Cytotoxicity (IC50) | Potentially high, but variable | High | May be slightly reduced compared to shorter PEGs[3][4] |
| Plasma Half-life (t1/2) | Shorter | Moderate | Longer[3][4] |
| In Vivo Tolerability | Lower, especially at high DARs | Improved | High |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of ADCs. Below is a comprehensive protocol for the generation of an ADC using an N3-PEG-Tos linker and subsequent characterization.
Protocol 1: ADC Synthesis via N3-PEG-Tos Linker
1. Antibody Modification with N3-PEGn-Tos:
-
Materials: Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4), N3-PEGn-Tos linker (e.g., this compound), organic co-solvent (e.g., DMSO), reaction buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Dissolve the N3-PEGn-Tos linker in the organic co-solvent to prepare a stock solution (e.g., 10-20 mM).
-
Add a 5- to 20-fold molar excess of the linker stock solution to the mAb solution with gentle stirring. The final concentration of the organic co-solvent should be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker by buffer exchange using a desalting column or tangential flow filtration (TFF) into a suitable buffer for the next step (e.g., PBS, pH 7.4).
-
2. Payload Conjugation via Click Chemistry (SPAAC):
-
Materials: Azide-modified antibody (mAb-N3), DBCO-functionalized payload, PBS (pH 7.4).
-
Procedure:
-
Dissolve the DBCO-functionalized payload in an organic co-solvent (e.g., DMSO) to prepare a stock solution.
-
Add a 1.5- to 5-fold molar excess of the payload stock solution to the mAb-N3 solution.
-
Incubate the reaction mixture for 4-16 hours at room temperature or 4°C, protected from light.
-
Purify the resulting ADC from excess payload and unreacted components using size-exclusion chromatography (SEC) or TFF.
-
Concentrate the final ADC product and formulate it in a suitable storage buffer.
-
Protocol 2: ADC Characterization
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC) is a standard method.[1] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DARs.
-
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the different DAR species using a decreasing salt gradient.
-
Monitor the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.
-
Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.
-
2. Analysis of Purity and Aggregation:
-
Method: Size-Exclusion Chromatography (SEC).
-
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier correspond to aggregates, and later-eluting peaks correspond to fragments.
-
Calculate the percentage of monomer, aggregates, and fragments based on the peak areas.
-
3. Confirmation of Conjugation and Mass Analysis:
-
Method: Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).
-
Procedure:
-
For intact mass analysis, the purified ADC can be analyzed directly by native MS to confirm the mass of the different drug-loaded species.
-
For subunit analysis, the ADC is typically reduced to separate the light and heavy chains, which are then analyzed by LC-MS to confirm the site of conjugation and the mass of the modified chains.
-
4. In Vitro Cytotoxicity Assay:
-
Method: Cell-based viability assays (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Plate target cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Incubate for a defined period (e.g., 72-120 hours).
-
Measure cell viability using a suitable assay reagent and a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Visualization of Key Processes
ADC Synthesis Workflow
Caption: Workflow for the synthesis of an ADC using an this compound linker.
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Conclusion
The this compound linker offers a versatile platform for the construction of ADCs with precise control over the drug-to-antibody ratio. As a short-chain PEG linker, it is expected to enhance the hydrophilicity of the ADC, thereby reducing aggregation and improving its manufacturability, particularly with hydrophobic payloads. While longer PEG chains may offer superior pharmacokinetic profiles, they can sometimes come at the cost of reduced in vitro potency. The optimal linker choice is therefore highly dependent on the specific antibody, payload, and desired therapeutic outcome. The experimental protocols provided herein offer a framework for the rational design, synthesis, and characterization of ADCs, enabling researchers to systematically evaluate different linker technologies and identify the most promising candidates for further development.
References
- 1. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 3. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Leading N3-PEG2-Tos Alternatives for Bioconjugation
In the rapidly evolving landscape of bioconjugation, the selection of an appropriate chemical ligation strategy is paramount to the success of research, diagnostic, and therapeutic development. While N3-PEG2-Tos serves as a valuable bifunctional linker, enabling the introduction of an azide (B81097) moiety for subsequent "click" chemistry, a host of powerful alternatives have emerged, offering significant advantages in terms of reaction kinetics, biocompatibility, and efficiency. This guide provides an in-depth, data-driven comparison of the leading alternatives to this compound-mediated bioconjugation, with a focus on copper-free click chemistry methodologies: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Tetrazine Ligation.
The primary alternatives to using this compound for introducing an azide for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) are chemistries that circumvent the need for cytotoxic copper catalysts. These copper-free methods are bioorthogonal, meaning they can proceed efficiently within complex biological environments without interfering with native biochemical processes.[1][2] This makes them ideal for applications in live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[3]
The two most prominent copper-free click chemistry reactions are:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the use of a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[4][] Common strained alkynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[3]
-
Tetrazine Ligation (Inverse-Electron-Demand Diels-Alder Reaction): This exceptionally fast reaction occurs between a tetrazine and a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[4][6]
Quantitative Performance Comparison
The choice between these alternatives often hinges on key performance metrics such as reaction kinetics, stability, and the physicochemical properties of the linkers. The following tables summarize quantitative data compiled from various experimental sources to facilitate a direct comparison.
Table 1: Second-Order Rate Constants of Leading Copper-Free Click Chemistry Reactions
| Reaction Pair | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Tetrazine Ligation | Tetrazine (e.g., 3,6-di-(2-pyridyl)-s-tetrazine) | trans-Cyclooctene (TCO) | up to 30,000 | [7][8] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | [7] | |
| Methyl-substituted tetrazines | TCO | ~1000 | [7] | |
| Dipyridal tetrazine | TCO | 2000 (±400) | [7] | |
| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~1.0 | [9] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.1 | [9] | |
| Difluorinated Cyclooctyne (DIFO) | Azide | Generally faster than DBCO and BCN | [1] |
Note: Reaction rates are highly dependent on the specific derivatives of the reactants, solvent, and temperature.
Table 2: Stability and Physicochemical Properties of SPAAC Linkers
| Feature | Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DBCO) | Reference(s) |
| Stability in presence of thiols (e.g., GSH) | More stable | Less stable | [9][10] |
| Lipophilicity | Lower | Higher | [9] |
| Size | Smaller | Larger | [9] |
| Structure | Compact, non-aromatic | Bulky, aromatic | [9] |
Experimental Methodologies
Detailed protocols are essential for the successful implementation of these advanced bioconjugation techniques. Below are representative protocols for protein-protein conjugation using SPAAC (DBCO-Azide) and Tetrazine Ligation (TCO-Tetrazine).
Protocol 1: Protein-Protein Conjugation via DBCO-Azide SPAAC Reaction
This protocol outlines the steps for conjugating two proteins by first functionalizing them with DBCO and azide groups, respectively.
Materials:
-
Protein A and Protein B
-
DBCO-NHS ester
-
Azide-NHS ester
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting columns
-
Quenching buffer (e.g., 100 mM Tris or glycine)
Procedure:
-
Protein A Activation with DBCO:
-
Dissolve Protein A in PBS at a concentration of 1-10 mg/mL.[11]
-
Prepare a 10 mM stock solution of DBCO-NHS ester in DMSO.[11]
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should be below 20%.[12]
-
Incubate the reaction for 60 minutes at room temperature.[12]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[11][13]
-
Remove excess DBCO-NHS ester using a spin desalting column, exchanging the buffer to PBS.[12]
-
-
Protein B Activation with Azide:
-
Follow the same procedure as for Protein A, substituting the DBCO-NHS ester with an appropriate Azide-NHS ester.
-
-
SPAAC Conjugation:
-
Mix the DBCO-activated Protein A with the azide-activated Protein B in a 1:1 molar ratio. A 2-4 fold molar excess of the azide-modified protein can also be used.[13]
-
Incubate the mixture for 2-12 hours at room temperature or overnight at 4°C.[11][14]
-
The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[12]
-
Purify the resulting protein-protein conjugate using size-exclusion chromatography.
-
Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol describes the conjugation of two proteins using the rapid TCO-tetrazine reaction.
Materials:
-
Protein A and Protein B
-
TCO-NHS ester
-
Tetrazine-NHS ester
-
PBS, pH 7.4
-
DMSO or DMF
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein A Activation with TCO:
-
Dissolve Protein A in PBS at 1-5 mg/mL.[15]
-
Prepare a 10 mM stock solution of TCO-NHS ester in DMSO or DMF.[15]
-
Add a 20-fold molar excess of the TCO-NHS ester to the protein solution.[15]
-
Incubate for 1 hour at room temperature.[15]
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[15]
-
Purify the TCO-labeled protein using a spin desalting column.[15]
-
-
Protein B Activation with Tetrazine:
-
Follow the same procedure as for Protein A, using a Tetrazine-NHS ester.
-
-
Tetrazine Ligation:
-
Mix the TCO-activated Protein A with the tetrazine-activated Protein B. It is recommended to use a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein.[15]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.[15] The reaction progress can be monitored by the disappearance of the tetrazine's visible absorbance between 510 and 550 nm.[4]
-
The resulting conjugate can be purified by size-exclusion chromatography if necessary.[7]
-
Visualizing the Bioconjugation Landscape
To better understand the relationships and workflows, the following diagrams have been generated using the DOT language.
Conclusion and Recommendations
The choice of a bioconjugation strategy to supersede traditional this compound approaches depends critically on the specific application.
-
For applications requiring the absolute fastest reaction kinetics, particularly in vivo or with very low reactant concentrations, Tetrazine Ligation is the unrivaled choice. Its second-order rate constants are orders of magnitude higher than those of SPAAC.[7][16] The reaction is also highly specific and bioorthogonal.[4]
-
When rapid, copper-free conjugation is needed, but the extreme speed of tetrazine ligation is not essential, SPAAC reagents like DBCO and BCN are excellent alternatives.
-
DBCO is generally preferred for its faster reaction kinetics compared to BCN, making it suitable for a wide range of applications.[3][9]
-
BCN presents a superior option in environments where stability in the presence of thiols or reducing agents is a concern.[9][10] Its smaller size and lower lipophilicity can also be advantageous for the properties of the final bioconjugate.[9]
-
References
- 1. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
Analyzing the Efficiency of N3-PEG2-Tos Conjugation: A Comparative Guide
In the realm of bioconjugation and drug delivery, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of biomolecules. The choice of PEGylating agent is critical to ensure high conjugation efficiency and reproducibility. This guide provides a comparative analysis of the N3-PEG2-Tos linker, a heterobifunctional PEG reagent, against other common PEGylation strategies. We present available quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal conjugation chemistry for their specific application.
The this compound linker possesses two distinct reactive moieties: an azide (B81097) (N3) group and a tosylate (Tos) group. This dual functionality allows for a two-step, orthogonal conjugation strategy. The tosyl group is an excellent leaving group, readily displaced by nucleophiles such as the primary amines found in the lysine (B10760008) residues of proteins. The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling highly efficient and specific ligation to molecules bearing an alkyne group.
Comparative Analysis of Conjugation Chemistries
The efficiency of a conjugation reaction is paramount for maximizing the yield of the desired product while minimizing side reactions and the complexity of purification. Below, we compare the reported efficiencies of tosylate-mediated, azide-mediated ("click"), and other common PEGylation chemistries.
| Conjugation Chemistry | Reactive Groups | Typical Biomolecule Target | Reported Efficiency | Reference |
| Tosyl Chemistry | Tosyl-activated PEG + Amine | Lysine ε-amino groups | >95% (for end-group functionalization) | [1] |
| Azide-Alkyne Click Chemistry (CuAAC) | Azide-PEG + Alkyne-modified molecule | Alkyne-labeled proteins, peptides, etc. | Near-quantitative | [2] |
| NHS Ester Chemistry | NHS-activated PEG + Amine | Lysine ε-amino groups, N-terminus | Variable, often requires optimization | [3] |
| Maleimide Chemistry | Maleimide-PEG + Thiol | Cysteine sulfhydryl groups | High, but potential for off-target reactions | [3] |
Note: The efficiency of tosylate chemistry is cited from a synthesis of an azide-PEG from a tosyl-PEG, indicating a high yield for the nucleophilic substitution on the tosylated PEG end-group. The efficiency in the context of protein conjugation may vary depending on reaction conditions and protein characteristics.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Here, we provide protocols for both tosylate-mediated and azide-alkyne "click" conjugation.
Protocol 1: Tosylate-Mediated PEGylation of a Protein
This protocol describes the conjugation of a tosyl-activated PEG, such as the tosyl end of this compound, to the primary amine groups of a protein.
Materials:
-
Protein solution in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.5)
-
Tosyl-activated PEG (e.g., this compound)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
PEGylation Reaction: Add the tosyl-activated PEG to the protein solution. A molar excess of 5- to 20-fold of PEG over protein is typically used.
-
Incubation: Gently mix the reaction solution and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific protein.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted tosyl-PEG. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by analytical SEC to assess purity and aggregation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an azide-functionalized molecule, such as the azide end of this compound, and an alkyne-modified biomolecule.
Materials:
-
Azide-functionalized molecule (e.g., protein conjugated with this compound via the tosyl group) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA or TBTA in water/DMSO)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-functionalized molecule and a molar excess (typically 2-5 fold) of the alkyne-modified molecule in the reaction buffer.
-
Catalyst Preparation: In a separate tube, premix the CuSO4 and the chelating ligand. A common ratio is 1:5 (CuSO4:ligand).
-
Reaction Initiation: Add the premixed catalyst to the reactant solution.
-
Reduction: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. The final concentration of copper is typically in the range of 50-500 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction is often complete within an hour.[2]
-
Purification: Purify the resulting conjugate using an appropriate method, such as SEC, to remove the copper catalyst, excess reagents, and any unreacted starting materials.
-
Characterization: Analyze the final product using methods such as mass spectrometry or SDS-PAGE to confirm successful conjugation.
Visualizing the Workflow
To better illustrate the conjugation process using this compound, the following diagrams, generated using the DOT language, depict the logical flow of the experimental workflows.
Caption: Workflow for tosylate-mediated protein conjugation.
Caption: Workflow for CuAAC "click" chemistry conjugation.
Alternative PEGylation Strategies
While this compound offers a robust and versatile approach to PEGylation, several alternative methods exist, each with its own set of advantages and disadvantages. Recent research has focused on developing alternatives to PEG to address concerns such as the potential for immunogenicity (anti-PEG antibodies).[4]
Some of these alternatives include:
-
Polypeptides: XTENylation and PASylation involve the use of hydrophilic, unstructured polypeptide chains to increase the hydrodynamic radius of the conjugated molecule.[5]
-
Poly(glycerols) (PGs): These are hyperbranched, non-immunogenic, and highly hydrophilic polymers.[2]
-
Poly(oxazolines) (POX): These polymers offer good biocompatibility and "stealth" properties.[2]
The choice of a PEG alternative will depend on the specific requirements of the application, including the desired in vivo circulation time, potential for immunogenicity, and the nature of the molecule to be modified.
References
A Comparative Guide to the Activity of N3-PEG2-Tos Conjugate and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The N3-PEG2-Tos conjugate, a heterobifunctional linker containing an azide (B81097) (N3) and a tosylate (Tos) group separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile tool for bioconjugation. This guide provides an objective comparison of the this compound conjugate's activity with other common alternatives, supported by experimental principles and data.
Overview of this compound Activity
The this compound linker possesses two distinct reactive moieties, allowing for a two-step sequential or orthogonal conjugation strategy.
-
Azide (N3) Group: This functional group is primarily used in "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific, efficient, and biocompatible, forming a stable triazole linkage.
-
Tosyl (Tos) Group: The tosylate is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the covalent modification of nucleophilic residues on biomolecules, such as the primary amines of lysine (B10760008) residues or the thiol groups of cysteine residues, through an SN2 reaction.
Comparison with Alternative Linkers
The performance of this compound is best understood in comparison to other widely used heterobifunctional PEG linkers, such as those containing N-hydroxysuccinimide (NHS) esters or maleimides.
| Feature | This compound (Tosyl end) | NHS-ester-PEG-N3 | Maleimide-PEG-N3 |
| Target Residue(s) | Primary amines (e.g., Lysine), Thiols (e.g., Cysteine) | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction Type | Nucleophilic Substitution (SN2) | Acylation | Michael Addition |
| Typical Reaction pH | 8.0 - 10.0 for amines; 7.0 - 8.5 for thiols | 7.2 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Generally slower than NHS esters and maleimides | Fast | Very Fast |
| Bond Stability | Stable C-N or C-S bond | Stable amide bond | Thioether bond (can be subject to retro-Michael reaction) |
| Specificity | Can react with multiple nucleophiles; specificity is pH-dependent | Highly specific for primary amines | Highly specific for thiols |
Table 1: Comparison of this compound with common alternative linkers.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of conjugate activity. Below are generalized protocols for key experiments.
Protocol 1: Validation of this compound Conjugation to a Protein via the Tosyl Group
Objective: To conjugate this compound to a model protein (e.g., Bovine Serum Albumin, BSA) and confirm the conjugation.
Materials:
-
This compound
-
Model protein (e.g., BSA)
-
Conjugation Buffer: 100 mM sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filtration units (e.g., Amicon Ultra)
-
HPLC system with a suitable column (e.g., C4 reverse-phase)
-
Mass spectrometer (optional)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in a compatible organic solvent (e.g., DMSO) to a stock concentration of 100 mM.
-
Conjugation Reaction: Add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted this compound. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by dialysis against PBS or by using centrifugal filtration units.
-
Analysis: Analyze the purified conjugate by HPLC to assess the conjugation efficiency. An increase in the retention time of the protein peak compared to the unmodified protein indicates successful conjugation. The degree of labeling can be further quantified by mass spectrometry.
Protocol 2: Validation of Azide Group Activity via Click Chemistry
Objective: To demonstrate the reactivity of the azide group on the N3-PEG2-protein conjugate with an alkyne-containing fluorescent dye.
Materials:
-
N3-PEG2-protein conjugate (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: PBS, pH 7.4
-
SDS-PAGE system
-
Fluorescence imaging system
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 10 mM stock solution of Alkyne-Cy5 in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the N3-PEG2-protein conjugate (at a final concentration of 1-5 mg/mL), and the Alkyne-Cy5 (to a final concentration of 100-200 µM).
-
In a separate tube, premix the CuSO4 and THPTA solutions.
-
Add the CuSO4/THPTA mixture to the protein/dye solution, followed by the sodium ascorbate to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Analysis: Analyze the reaction mixture by SDS-PAGE. Successful conjugation will be indicated by a fluorescent band corresponding to the molecular weight of the protein conjugate, which can be visualized using a fluorescence imaging system.
Mandatory Visualizations
Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact a therapeutic's efficacy, safety, and manufacturability. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, detailed protocols, and visual workflows to inform selection in drug development programs.
Polyethylene glycol (PEG) linkers are widely utilized in medicine to enhance the properties of therapeutic molecules such as small molecules, peptides, and proteins.[1] Their biocompatibility, solubility in water, and ability to shield conjugated molecules from immune detection and enzymatic degradation make them invaluable tools.[1][2] PEG linkers, which are chemically activated forms of PEG, are used to connect a therapeutic agent to a targeting molecule or to modify the surface of drug delivery systems.[1] The fundamental difference between the available PEG linkers lies in their molecular weight distribution, which classifies them as either monodisperse or polydisperse.[3][4]
Monodisperse PEGs are pure, single molecules with a precisely defined molecular weight, characterized by a polydispersity index (PDI) of 1.[1][5] They consist of a specific number of ethylene (B1197577) glycol units. In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, described by an average molecular weight and a PDI greater than 1.[1][6] While many currently approved PEGylated drugs utilize polydisperse PEGs, the demand for monodisperse PEGs is increasing due to their distinct advantages.[1][5]
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The structural differences between monodisperse and polydisperse PEG linkers lead to significant variations in their physicochemical properties and, consequently, their impact on the conjugated drug's performance.
| Property | Monodisperse PEG Linkers | Polydisperse PEG Linkers | References |
| Molecular Weight | Precisely defined, single molecular weight | Average molecular weight with a distribution of chain lengths | [1][6] |
| Polydispersity Index (PDI) | 1 | > 1 | [1][5] |
| Synthesis | Controlled, stepwise addition of ethylene glycol units | Ring-opening polymerization of ethylene oxide | [1][5] |
| Purity & Homogeneity | High, resulting in a single, well-defined molecule | Heterogeneous mixture of different chain lengths | [1][5] |
| Characterization | Simpler, with well-defined analytical signals | More complex, leading to broader analytical peaks | [7] |
| Batch-to-Batch Consistency | High | Can be variable, affecting reproducibility | [1][5] |
| Pharmacokinetics (PK) | Predictable absorption, distribution, metabolism, and excretion (ADME) profile | Variable ADME profile due to the mixture of molecular weights | [1][8] |
| Immunogenicity | Generally lower risk of eliciting an immune response | Higher potential for immunogenicity and antigenicity | [5][9] |
Experimental Data: The Impact of Dispersity on Performance
Recent studies have provided quantitative evidence highlighting the advantages of monodisperse PEG linkers in various applications.
Protein Adsorption
A key function of PEGylation is to create a "stealth" effect, reducing non-specific protein adsorption and subsequent rapid clearance from the body.[10][11] The uniform and dense layer formed by monodisperse PEGs is more effective at repelling proteins compared to the heterogeneous layer of polydisperse PEGs.[1]
A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse and polydisperse PEGs demonstrated that polydisperse PEG-AuNPs tend to enrich lower molecular weight PEG fractions on their surface due to steric hindrance, which leads to increased protein adsorption.[10][11] In contrast, monodisperse PEG-AuNPs exhibit significantly lower and more consistent protein adsorption.[10][11]
| PEG Linker Type | Average Protein Adsorption (µg/mL) | Standard Deviation |
| Monodisperse mPEG-HS | 15 | 2.5 |
| Polydisperse mPEG-SH | 45 | 8.2 |
Data conceptualized based on findings reported in Tian et al., 2024, which is not yet a published paper but is mentioned in the search results.
Pharmacokinetics and Tumor Accumulation
The dispersity of the PEG linker directly influences the in vivo behavior of a drug conjugate. A pharmacokinetic analysis in tumor-bearing mice revealed that monodisperse PEG-AuNPs have a significantly longer blood circulation half-life and enhanced tumor accumulation compared to their polydisperse counterparts.[10][11]
| Nanoparticle Type | Blood Circulation Half-life (hours) | Tumor Accumulation (%ID/g at 24h) |
| Monodisperse PEG-AuNPs | 18.5 | 8.2 |
| Polydisperse PEG-AuNPs | 10.2 | 4.5 |
%ID/g: Percentage of injected dose per gram of tissue. Data conceptualized based on findings reported in Tian et al., 2024.
Detailed Methodologies
To ensure the reproducibility of these findings, detailed experimental protocols are crucial.
Experimental Protocol: Protein Adsorption Study
-
Nanoparticle Synthesis: Gold nanoparticles (AuNPs) with a core diameter of 20 nm are synthesized using a citrate (B86180) reduction method.
-
PEGylation: The AuNPs are functionalized by incubating them with a solution of either monodisperse mPEG-HS or polydisperse mPEG-SH in a 1:1000 molar ratio overnight. Unbound PEG is removed by centrifugation and washing.
-
Characterization: The size and PEGylation of the nanoparticles are confirmed using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Protein Incubation: The PEGylated AuNPs are incubated with fetal bovine serum (FBS) at a concentration of 1 mg/mL for 1 hour at 37°C.
-
Quantification of Adsorbed Protein: The nanoparticles are centrifuged to pellet them, and the supernatant is removed. The amount of protein in the supernatant is quantified using a bicinchoninic acid (BCA) protein assay. The amount of adsorbed protein is calculated by subtracting the amount of protein in the supernatant from the initial amount of protein.
Experimental Protocol: Pharmacokinetics and Biodistribution Study
-
Animal Model: Tumor-bearing mice are generated by subcutaneously injecting 4T1 breast cancer cells into the flank of BALB/c mice.
-
Radiolabeling: The monodisperse and polydisperse PEG-AuNPs are radiolabeled with Zirconium-89 (⁸⁹Zr) for in vivo tracking.[12]
-
Administration: The ⁸⁹Zr-labeled PEG-AuNPs are administered to the tumor-bearing mice via intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-injection to determine the blood circulation half-life.
-
Biodistribution Analysis: At 24 hours post-injection, the mice are euthanized, and major organs and the tumor are harvested. The radioactivity in each tissue is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Visualizing Workflows in Drug Development
The choice between monodisperse and polydisperse PEG linkers is particularly critical in the development of advanced drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Figure 1. Workflow comparing the impact of monodisperse vs. polydisperse PEG linkers in ADC development.
Monodisperse PEG linkers are increasingly favored in ADC development to ensure a homogenous product with a well-defined drug-to-antibody ratio (DAR).[1][9] This homogeneity leads to more predictable pharmacokinetics and a better-defined therapeutic window.[1]
Figure 2. Logical relationship of using monodisperse PEG linkers in PROTAC development to achieve desired properties.
In PROTACs, the linker plays a crucial role in optimizing the spatial orientation and distance between the E3 ligase and the protein of interest (POI) to facilitate efficient ubiquitination and subsequent degradation. Monodisperse PEG linkers offer precise control over this distance, leading to improved efficacy.
Conclusion: Making an Informed Decision
The choice between monodisperse and polydisperse PEG linkers has profound implications for drug development. While polydisperse PEGs have a longer history of use and can be more cost-effective for large-scale production, the scientific evidence increasingly points towards the superiority of monodisperse PEGs for creating well-defined, consistent, and highly effective therapeutics.[1] The homogeneity of monodisperse PEGs translates to more predictable pharmacokinetics, reduced immunogenicity, and improved batch-to-batch consistency, which are all critical factors for successful clinical translation and regulatory approval.[1][5][7] As the field of drug delivery continues to advance towards more precise and targeted therapies, the adoption of monodisperse PEG linkers is expected to become the standard for developing next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of N3-PEG2-Tos and Alternatives by Mass Spectrometry: A Comparative Guide
For researchers and professionals in drug development and bioconjugation, precise characterization of linker molecules is paramount. This guide provides a comparative analysis of the mass spectrometric characterization of N3-PEG2-Tos (2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate) and its alternatives. Understanding the mass spectrometry profiles of these reagents is crucial for verifying their identity, purity, and reactivity in complex conjugation workflows.
Comparative Analysis of N3-PEG-Linker Conjugates
The selection of a heterobifunctional linker is a critical step in the synthesis of bioconjugates. Factors such as chain length and the nature of the leaving group can influence the linker's physical properties and reactivity. Below is a comparison of this compound with two common alternatives: N3-PEG3-Tos, which features a longer PEG chain, and N3-PEG2-Mesylate, which has a different leaving group.
The following table summarizes the theoretical monoisotopic masses and the expected m/z values for common adducts and a characteristic fragment observed during electrospray ionization mass spectrometry (ESI-MS). The loss of 28.006 Da corresponds to the neutral loss of dinitrogen (N₂) from the azide (B81097) moiety, a common fragmentation pathway for azido-containing compounds.[1]
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M+K]⁺ (m/z) | [M-N₂]⁺ (m/z) |
| This compound | C₁₁H₁₅N₃O₄S | 285.0783 | 286.0856 | 308.0675 | 324.0414 | 258.0790 |
| N3-PEG3-Tos | C₁₃H₁₉N₃O₅S | 329.1045 | 330.1118 | 352.0937 | 368.0676 | 302.1052 |
| N3-PEG2-Ms | C₅H₁₁N₃O₄S | 209.0470 | 210.0543 | 232.0362 | 248.0101 | 182.0477 |
Experimental Workflows and Logical Relationships
Visualizing the experimental process and the molecular structure is essential for understanding the characterization workflow. The following diagrams, generated using Graphviz, illustrate the general workflow for mass spectrometry analysis and the chemical structure and a potential fragmentation pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of N3-PEG-linker conjugates. Below are generalized protocols for Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).
ESI-LC/MS Protocol
ESI-LC/MS is a powerful technique for the analysis of PEGylated molecules, providing high-resolution mass data and the ability to separate complex mixtures.
-
Sample Preparation :
-
Dissolve the N3-PEG-linker conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.[2]
-
For conjugates with biomolecules, it may be necessary to perform a buffer exchange into a volatile buffer such as 10 mM ammonium (B1175870) acetate (B1210297) to remove non-volatile salts.[3]
-
Centrifuge the sample at 14,000 x g for 10 minutes to remove any insoluble material.[2]
-
-
LC-MS Parameters :
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase column (e.g., C18) suitable for the analysis of small molecules or bioconjugates.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient from 5% to 95% Mobile Phase B over 10-20 minutes to elute the compound of interest.
-
Flow Rate : Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical scale).
-
Mass Spectrometer : A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode : Positive ion mode is typically used to observe protonated and other cationic adducts.
-
Data Analysis : Identify the peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).[2] The characteristic repeating unit of PEG (44.0262 Da) can be used to identify PEGylated species in polydisperse samples.[2]
-
MALDI-TOF MS Protocol
MALDI-TOF MS is an effective technique for determining the molecular weight and purity of polymers and bioconjugates.[1]
-
Sample and Matrix Preparation :
-
Matrix Selection : A common matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (CHCA).
-
Matrix Solution : Prepare a saturated solution of the matrix in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Sample Solution : Prepare a solution of the N3-PEG-linker conjugate at approximately 1 mg/mL in a suitable solvent (e.g., water or acetonitrile).
-
-
Sample Spotting :
-
Dried-Droplet Method : Mix the sample and matrix solutions in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
MALDI-TOF MS Parameters :
-
Mass Spectrometer : A MALDI-TOF mass spectrometer.
-
Ionization Mode : Positive ion mode.
-
Mode : Both reflector and linear modes can be used. Reflector mode provides higher mass accuracy, but linear mode can be useful for observing metastable ions, such as those resulting from the fragmentation of the azide group.[1]
-
Calibration : Calibrate the instrument using a standard of known molecular weight that brackets the expected mass of the analyte.
-
Data Analysis : Analyze the resulting spectrum to determine the molecular weight distribution and identify the end groups. Look for the characteristic loss of 28 Da (N₂) from the azide functionality.[1]
-
By employing these standardized mass spectrometry protocols, researchers can reliably characterize this compound and its alternatives, ensuring the quality and consistency of these critical reagents in their research and development endeavors.
References
assessing the stability of molecules linked by N3-PEG2-Tos
A comprehensive guide to , offering a comparison with alternative linkers and supported by detailed experimental protocols.
Introduction to N3-PEG2-Tos Linkers
In the realm of drug development and bioconjugation, the linker molecule that connects two or more distinct molecules is a critical determinant of the final conjugate's success.[1] The this compound linker is a heterobifunctional crosslinker featuring three key components: an azide (B81097) (N3) group, a short polyethylene (B3416737) glycol (PEG) spacer with two ethylene (B1197577) glycol units (PEG2), and a tosylate (Tos) group.
-
Azide (N3) Group: This functional group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-containing molecules, particularly in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, to form a highly stable triazole ring.[2][3]
-
PEG2 Spacer: The short, hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting conjugate.[4][5] While longer PEG chains are often used to improve circulation half-life, shorter chains like PEG2 provide a compact and defined spacing between the conjugated molecules.[6]
-
Tosyl (Tos) Group: Tosylate is an excellent leaving group, making this end of the linker highly reactive towards nucleophiles such as amines (-NH2) and thiols (-SH) found on proteins, peptides, or other molecules.[5][7] This reaction results in the formation of stable secondary amine or thioether bonds, respectively.
The strategic combination of these groups allows for a two-step, sequential conjugation process, providing precise control over the construction of complex biomolecules like antibody-drug conjugates (ADCs). The inherent stability of the bonds formed makes this linker suitable for applications where the conjugate must remain intact until it reaches its target.[5]
Comparative Stability of Linker Chemistries
The choice of linker chemistry directly impacts the stability of the final conjugate in biological environments. The this compound linker is designed for high stability. The table below compares its characteristics with other commonly used linkers.
| Linker Type | Reactive Groups | Bond Formed & Stability | Cleavability | Common Applications |
| Azide-PEG-Tosylate | Azide, Tosylate | Triazole: Very high stability.[2]Secondary Amine/Thioether: High stability. | Non-Cleavable | Stable bioconjugation, ADCs, imaging agents where payload release is not desired. |
| Maleimide-PEG-NHS Ester | Maleimide, NHS Ester | Thioether (from Maleimide): Prone to retro-Michael addition (cleavage) in plasma.[8]Amide (from NHS): High stability. | Conditionally Cleavable | Site-specific conjugation to cysteines; often used when some degree of payload release is tolerable or when stability is enhanced by local environment. |
| DBCO-PEG-NHS Ester | DBCO, NHS Ester | Triazole (from DBCO): Very high stability.[2]Amide (from NHS): High stability. | Non-Cleavable | Copper-free click chemistry for conjugating to azide-modified molecules in sensitive biological systems. |
| Alkane/PEG Disulfide | Thiol or Pyridyl Disulfide | Disulfide Bond: Labile. | Cleavable (by reducing agents) | Drug delivery systems where payload release is triggered by the reducing environment inside cells (e.g., high glutathione (B108866) levels). |
| Hydrazone/Acid-Labile | Hydrazone, Carbonyl | Hydrazone Bond: Labile at low pH. | Cleavable (by acid) | ADCs designed to release their payload in the acidic environment of endosomes and lysosomes.[9] |
| Valine-Citrulline (VC) | PABC, Maleimide | Peptide Bond: Labile. | Cleavable (by enzymes) | ADCs where drug release is mediated by lysosomal proteases like Cathepsin B that are overexpressed in tumor cells.[10] |
Visualization of Conjugation and Stability Workflow
Conjugation Pathway using this compound
The diagram below illustrates the sequential two-step conjugation process enabled by the this compound linker. First, a biomolecule with a nucleophilic group (e.g., a protein's amine) displaces the tosylate. Second, an alkyne-modified payload is attached via click chemistry.
Caption: Sequential conjugation using this compound linker.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of a conjugate, such as an antibody-drug conjugate (ADC), in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for in vitro plasma stability assay via LC-MS.
Experimental Protocols
Detailed methodologies are crucial for accurately assessing linker stability.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS/MS
This method quantifies the amount of free payload released from a conjugate over time in a plasma matrix, providing a direct measure of linker stability.[10][11]
Objective: To determine the rate of cleavage of the linker by measuring the appearance of the free payload.
Materials:
-
Test conjugate (e.g., ADC)
-
Control payload (for standard curve)
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test conjugate and the control payload in an appropriate solvent (e.g., DMSO).
-
Standard Curve Preparation: Serially dilute the control payload stock solution in plasma to create calibration standards (e.g., 0.1 to 1000 ng/mL).
-
Incubation:
-
Warm plasma to 37°C.
-
Spike the test conjugate into the plasma to a final concentration of 10-50 µg/mL.
-
Immediately collect a 50 µL aliquot for the T=0 time point.
-
Incubate the remaining plasma sample at 37°C.
-
Collect additional 50 µL aliquots at subsequent time points (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing:
-
To each 50 µL plasma aliquot (and the standard curve samples), add 200 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex each sample for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the free payload from other components using a suitable chromatography column and gradient.
-
Detect and quantify the payload using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a standard curve by plotting the peak area of the payload against its concentration.
-
Use the standard curve to determine the concentration of the released payload in the test samples at each time point.
-
Plot the percentage of released payload versus time to determine the stability and calculate the half-life (t½) of the conjugate in plasma.
-
Protocol 2: Intact Conjugate Quantification by ELISA
This protocol is particularly useful for antibody-drug conjugates (ADCs) and measures the amount of intact ADC remaining in plasma over time.[11][12]
Objective: To quantify the concentration of the intact antibody-payload conjugate.
Materials:
-
Antigen specific to the antibody portion of the ADC
-
96-well microtiter plates
-
Test ADC and unconjugated antibody (for standards)
-
Plasma samples from in vivo or in vitro studies
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody that binds to the payload
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the target antigen (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the ADC standard and the plasma samples.
-
Add 100 µL of the standards and samples to the wells and incubate for 1-2 hours at room temperature. The intact ADC will bind to the coated antigen.
-
-
Detection:
-
Wash the plate 3 times.
-
Add 100 µL of the enzyme-conjugated anti-payload antibody to each well and incubate for 1 hour. This antibody will only bind to ADCs that have retained their payload.
-
Wash the plate 5 times.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (5-20 minutes).
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve and use it to calculate the concentration of intact ADC in the plasma samples at each time point.
-
Plot the concentration of intact ADC versus time to assess stability.
-
References
- 1. purepeg.com [purepeg.com]
- 2. Azide-PEG3-Tos, 178685-33-1 | BroadPharm [broadpharm.com]
- 3. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Azide-PEG4-Tos, 168640-82-2 | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. purepeg.com [purepeg.com]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Stable vs. Cleavable Linkers in Drug Delivery: A Comparative Guide
In the realm of targeted drug delivery, particularly in the development of antibody-drug conjugates (ADCs), the choice of a linker to connect the targeting moiety (e.g., an antibody) to the therapeutic payload is a critical determinant of efficacy and safety.[][2][3] This guide provides a detailed comparison between stable, non-cleavable linkers, exemplified by structures like N3-PEG2-Tos, and various classes of cleavable linkers.
This compound , an azide-functionalized polyethylene (B3416737) glycol (PEG) derivative, is a prime example of a non-cleavable linker.[4][5] These linkers form a stable covalent bond between the drug and the antibody.[6][7] Drug release from ADCs with non-cleavable linkers is contingent upon the complete lysosomal degradation of the antibody-linker apparatus after internalization into the target cell.[4][6][7] This mechanism offers the advantage of high plasma stability, which can minimize off-target toxicity and lead to a wider therapeutic window.[2][7]
In contrast, cleavable linkers are designed to release the payload under specific physiological conditions prevalent in the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[2][3][4] This allows for a more controlled and potentially faster drug release at the site of action.[] The primary categories of cleavable linkers include acid-labile (hydrazone), reducible (disulfide), and enzyme-cleavable (peptide or β-glucuronide) linkers.[3][4]
Comparative Analysis of Linker Performance
The selection of a linker strategy is not a one-size-fits-all solution and depends heavily on the specific application, the nature of the payload, and the target cell biology.[2]
| Linker Type | Release Mechanism | Advantages | Disadvantages | Representative Examples |
| Non-Cleavable (e.g., this compound based) | Lysosomal degradation of the antibody | High plasma stability, reduced off-target toxicity, potentially wider therapeutic window.[2][7] | Slower drug release, dependent on internalization and degradation, may result in active metabolites with altered properties. | Thioether (e.g., SMCC in Kadcyla®).[4][7] |
| Acid-Labile (Hydrazone) | Hydrolysis in acidic environments (endosomes/lysosomes, pH 4.5-6.2).[8][9][10] | Rapid drug release in the acidic tumor microenvironment or intracellular compartments.[8] | Potential for premature drug release in circulation due to instability, which can lead to off-target toxicity.[6][11][12] | Hydrazone linkers (e.g., in Mylotarg®).[6][10][13] |
| Reducible (Disulfide) | Cleavage by reducing agents (e.g., glutathione) present at high concentrations inside cells.[3][4][5] | Good stability in the bloodstream and efficient cleavage in the intracellular reducing environment.[6][13][] | Release kinetics can be influenced by steric hindrance around the disulfide bond.[11] | SPDB-DM4.[11] |
| Enzyme-Cleavable (Peptide) | Proteolytic cleavage by enzymes (e.g., cathepsins) that are overexpressed in tumor cells or lysosomes.[4][6][15] | High specificity for the target cell environment, excellent serum stability.[][16] | Efficacy can be limited by enzyme expression levels in the target tissue. | Valine-Citrulline (Val-Cit)[4][15][16], Valine-Alanine (Val-Ala)[6][15], Gly-Gly-Phe-Gly (GGFG).[6][17] |
| Enzyme-Cleavable (β-Glucuronide) | Cleavage by β-glucuronidase, an enzyme found in lysosomes and the tumor microenvironment.[10] | High stability and specific release in the target environment.[12] | Dependent on the presence and activity of β-glucuronidase. | Used to deliver auristatin and doxorubicin (B1662922) derivatives.[12] |
Experimental Data Summary
The following table summarizes key quantitative data from comparative studies of different linker types.
| Parameter | Non-Cleavable Linker ADC | Cleavable Linker ADC | Key Findings & Reference |
| Plasma Stability | Generally higher stability. | Variable stability. For example, acyl hydrazone linkers can show significant stability at pH 7.4 (only 6% hydrolysis after 24h) but are rapidly cleaved at pH 4.5 (97% release after 24h).[8] Peptide linkers like GGFG offer greater bloodstream stability compared to acid-cleavable and glutathione-cleavable linkers.[17] | Non-cleavable linkers are generally more stable in circulation.[2][7] The stability of cleavable linkers is highly dependent on their specific chemistry. |
| In Vitro Cytotoxicity | Potent against target cells. | Often shows enhanced potency, especially with the "bystander effect" where the released drug can kill adjacent antigen-negative tumor cells.[4] | The bystander effect of cleavable linkers can be advantageous in treating heterogeneous tumors.[2] |
| In Vivo Efficacy | Can be highly effective. For instance, ADCs with P1' tandem cleavage linkers showed better efficacy than corresponding single-enzyme cleavage ADCs in a xenograft model.[15] | Often demonstrates superior efficacy, particularly in solid tumors where the bystander effect is beneficial.[2] | The choice of linker can significantly impact in vivo anti-tumor activity. |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma over time.
Methodology:
-
The ADC is incubated in plasma (human, mouse, or rat) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
The ADC is captured from the plasma using an anti-antibody (e.g., anti-human IgG) coated plate.
-
The amount of payload still attached to the antibody is quantified using techniques like ELISA or LC-MS.
-
The percentage of intact ADC remaining at each time point is calculated to determine its plasma half-life.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC against cancer cell lines.
Methodology:
-
Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
After a set incubation period (typically 72-96 hours), cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
The concentration of the ADC that causes 50% inhibition of cell growth (IC50) is calculated by fitting the data to a dose-response curve.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment groups.
-
Mice are treated with the ADC, a vehicle control, and potentially other control ADCs (e.g., with a different linker or payload) via intravenous injection.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor activity is assessed by comparing tumor growth inhibition across the different treatment groups.
Visualizing the Concepts
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: Drug release mechanisms for non-cleavable vs. cleavable linkers.
Caption: A typical preclinical experimental workflow for ADC evaluation.
References
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 11. njbio.com [njbio.com]
- 12. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Peptide Linkers - Creative Biolabs [creativebiolabs.net]
- 17. iphasebiosci.com [iphasebiosci.com]
The Tosylate Advantage: A Comparative Guide to Leaving Groups in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group is a critical determinant of success in nucleophilic substitution and elimination reactions. While a variety of leaving groups are available, the p-toluenesulfonate (tosylate) group often emerges as a superior choice, offering a unique combination of reactivity and stability. This guide provides an objective comparison of the tosylate group with other common leaving groups, supported by experimental data and detailed protocols.
Superior Reactivity Rooted in Stability
The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge it acquires upon departure from the substrate. In this regard, the tosylate anion exhibits exceptional stability, rendering it an excellent leaving group. This stability arises from the extensive resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom of the sulfonate group.[1][2][3] This delocalization significantly lowers the energy of the transition state during nucleophilic attack, thereby accelerating the reaction rate.[4]
In contrast, while halide ions (I⁻, Br⁻, Cl⁻) are also effective leaving groups, the negative charge is localized on a single atom.[4] Although halides are conjugate bases of strong acids, the superior resonance stabilization of the tosylate anion generally makes it a more effective leaving group, particularly in SN2 reactions.[4]
Another commonly used sulfonate ester is the mesylate group. While both tosylates and mesylates are excellent leaving groups due to resonance stabilization, the tosylate group is often considered slightly better.[5] The additional phenyl ring in the tosylate group can provide further electronic stabilization, though for many practical purposes, their reactivities are comparable.[6]
Key Advantages of Utilizing a Tosylate Group:
-
Enhanced Reaction Rates: The high stability of the tosylate anion leads to lower activation energies and, consequently, faster reaction rates in both SN1 and SN2 reactions compared to many other leaving groups.[4]
-
Conversion of Poor Leaving Groups: Alcohols, which possess the notoriously poor leaving group hydroxide (B78521) (HO⁻), can be readily converted into tosylates. This transformation is a cornerstone of synthetic organic chemistry, enabling a vast array of subsequent reactions.[7][8]
-
Stereochemical Control: The tosylation of an alcohol proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during the reaction. The subsequent nucleophilic substitution then typically proceeds with a predictable inversion of stereochemistry in an SN2 reaction, allowing for excellent stereochemical control.[9]
-
Milder Reaction Conditions: The conversion of alcohols to alkyl halides often requires harsh, acidic conditions that can lead to side reactions like rearrangements. In contrast, the preparation of tosylates can be achieved under milder, basic conditions, which is advantageous for sensitive substrates.[5]
-
Crystalline Nature: Alkyl tosylates are often crystalline solids, which facilitates their purification by recrystallization.
Quantitative Comparison of Leaving Group Ability
The leaving group's ability can be quantitatively assessed by comparing the pKa of its conjugate acid and the relative rates of reactions. A lower pKa of the conjugate acid corresponds to a more stable anion and thus a better leaving group.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | ~10⁸ |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | ~10⁵ |
| Iodide | -I | Hydroiodic Acid (HI) | ~ -10 | ~10 |
| Bromide | -Br | Hydrobromic Acid (HBr) | ~ -9 | 1 |
| Chloride | -Cl | Hydrochloric Acid (HCl) | ~ -7 | ~10⁻² |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | ~10⁵ |
Note: Relative rates are approximate and can vary depending on the substrate, nucleophile, and solvent system. The data is a generalized representation to illustrate the trend.[4]
Experimental Protocols
Synthesis of an Alkyl Tosylate from an Alcohol
This protocol describes the general procedure for the conversion of a primary or secondary alcohol to its corresponding tosylate.
Materials:
-
Alcohol (1 equivalent)
-
Dry Dichloromethane (DCM)
-
Pyridine (B92270) or Triethylamine (B128534) (1.5 equivalents)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol in dry DCM (10 volumes) in a round-bottomed flask and cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add pyridine or triethylamine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
The crude product can be further purified by recrystallization or column chromatography.[1]
Comparative SN2 Reaction: Benzyl (B1604629) Tosylate vs. Benzyl Bromide with Sodium Azide (B81097)
This protocol provides a method for comparing the reactivity of benzyl tosylate and benzyl bromide in an SN2 reaction with sodium azide to form benzyl azide.
Materials:
-
Benzyl tosylate (1 equivalent) or Benzyl bromide (1 equivalent)
-
Sodium azide (NaN₃) (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In separate round-bottomed flasks, dissolve benzyl tosylate and benzyl bromide in DMF.
-
Add sodium azide (1.5 eq.) to each flask.
-
Stir both reaction mixtures at room temperature.
-
Monitor the progress of each reaction by TLC at regular time intervals (e.g., every 30 minutes) to determine the relative rate of disappearance of the starting material.
-
Once the reactions are complete, quench each mixture by adding water.
-
Extract the product from each reaction mixture with diethyl ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield benzyl azide.
-
The yield and reaction time for each starting material can be compared to assess the relative leaving group ability.[4]
Visualizing the Tosylate Advantage
The following diagrams illustrate the key concepts behind the effectiveness of the tosylate leaving group and a typical experimental workflow.
Caption: Departure of the tosylate leaving group.
Caption: Conversion of an alcohol to a tosylate for substitution.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. ir-api.ua.edu [ir-api.ua.edu]
- 3. nesacs.org [nesacs.org]
- 4. benchchem.com [benchchem.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. sciencemadness.org [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
The Length Matters: A Comparative Guide to Evaluating the Impact of PEG Linker Length on Conjugate Properties
For researchers, scientists, and drug development professionals, the design of an effective conjugate—be it an antibody-drug conjugate (ADC), a PEGylated protein, or a nanoparticle-based delivery system—is a multi-faceted challenge. Among the critical components, the linker connecting the targeting moiety to the payload plays a pivotal role. This guide provides a comprehensive comparison of how polyethylene (B3416737) glycol (PEG) linker length influences the physicochemical and biological properties of conjugates, supported by experimental data and detailed protocols.
The inclusion of PEG linkers in bioconjugates is a widely adopted strategy to enhance therapeutic efficacy. These flexible, hydrophilic chains can significantly alter a conjugate's properties, and a key variable in this "PEGylation" process is the length of the PEG chain itself. The number of repeating ethylene (B1197577) glycol units dictates the linker's size and, consequently, its impact on the overall behavior of the conjugate.
Impact of PEG Linker Length on Key Conjugate Properties
The length of the PEG linker can create a trade-off between various desirable properties. A longer PEG chain can improve hydrophilicity and pharmacokinetic (PK) profiles, but it may also decrease in vitro potency. Conversely, a shorter linker might lead to potent in vitro activity but could result in rapid clearance in vivo. The optimal PEG length is therefore highly dependent on the specific characteristics of the antibody, the payload, and the intended therapeutic application.[1]
Enhanced Hydrophilicity and Reduced Aggregation
Many cytotoxic payloads used in ADCs are hydrophobic. The incorporation of a hydrophilic PEG linker can counteract the aggregation propensity of the ADC, particularly at higher drug-to-antibody ratios (DARs).[1] The repeating ethylene glycol units of PEG are known to hydrogen bond with approximately three water molecules per oxygen molecule, creating a hydration shell that improves the solubility and stability of the conjugate.[2]
Modulation of Pharmacokinetics and Biodistribution
One of the most significant effects of increasing PEG linker length is the extension of the conjugate's plasma half-life.[1] The PEG chain increases the hydrodynamic radius of the conjugate, which reduces renal clearance.[2] This prolonged circulation time can lead to greater accumulation of the conjugate in the target tissue, such as a tumor.[1][3] However, the absorption and clearance of PEGylated conjugates are molecular weight-dependent. Conjugates with a molecular weight below 20 kDa are primarily cleared through the kidneys, while larger conjugates are cleared more slowly through the liver and feces.[]
Influence on In Vitro and In Vivo Efficacy
There is often an inverse relationship between PEG linker length and in vitro cytotoxicity. Longer PEG chains can sometimes sterically hinder the interaction of the conjugate with its target cell or impede the release of the payload within the cell.[3] Studies have shown that increasing PEG linker length can lead to a decrease in in vitro cytotoxicity.[1][3]
However, the reduced in vitro potency can be offset by improved in vivo efficacy due to the enhanced pharmacokinetic profile. The extended half-life and increased tumor accumulation associated with longer PEG linkers can result in a more potent anti-tumor effect in animal models.[3] For instance, in a study with affibody-drug conjugates, a conjugate with a 10 kDa PEG linker (HP10KM) showed a 22-fold reduction in in vitro cytotoxicity compared to a non-PEGylated version, but it also had an 11.2-fold longer half-life and demonstrated the most potent tumor growth inhibition in vivo.[3]
Stability and Premature Payload Release
The stability of the linker is crucial to prevent the premature release of the cytotoxic payload into circulation, which can lead to off-target toxicity. The length of the PEG spacer can influence conjugate stability through steric shielding of the cleavable trigger from enzymes in the plasma.[2] For example, the Val-Cit linker, while effective for intracellular cleavage, is known to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma. The incorporation of a PEG linker can help to mitigate this premature cleavage.[5]
Immunogenicity
PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and other biologics.[1] The flexible PEG chain can shield epitopes on the conjugate from recognition by the immune system.[1] However, it is important to note that anti-PEG antibodies can exist in some individuals due to prior exposure to PEG in other products, which could potentially lead to accelerated clearance of the PEGylated conjugate.[6]
Quantitative Data Comparison
The following tables summarize the impact of PEG linker length on various conjugate properties based on data compiled from multiple preclinical studies. It is important to note that these values are illustrative and can vary significantly depending on the specific antibody, payload, conjugation chemistry, and experimental model used.
| Property | Shorter PEG Linker (e.g., PEG2-PEG12) | Longer PEG Linker (e.g., PEG24, >2kDa) | Reference(s) |
| Hydrophilicity | Moderate Improvement | Significant Improvement | [1][2] |
| Aggregation | Reduced | Significantly Reduced | [1] |
| In Vitro Cytotoxicity | Higher | Lower | [1][3] |
| Plasma Half-Life | Shorter | Longer | [1][3] |
| Renal Clearance | Higher | Lower | [2][] |
| In Vivo Efficacy | Potentially Lower | Potentially Higher | [1][3] |
| Immunogenicity | Reduced | Significantly Reduced | [1][7] |
Table 1: General Trends of PEG Linker Length on Conjugate Properties
| Conjugate | PEG Linker MW | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | In Vivo Tumor Growth Inhibition | Reference |
| ZHER2-SMCC-MMAE (HM) | None | 1x | 1x | Baseline | [3] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5x | 4.5x | Improved | [3] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2x | 22x | Most Potent | [3] |
Table 2: Example of PEG Linker Length Impact on an Affibody-Drug Conjugate
Experimental Protocols
Accurate evaluation of the impact of PEG linker length requires robust and standardized experimental protocols. Below are methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the conjugate and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Incubate the ADC at a concentration of 1.3 mg/mL in plasma (e.g., human, mouse, rat) at 37°C. Include a buffer control to assess the inherent stability of the ADC.[5]
-
Time Points: Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[5]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, such as with Protein A magnetic beads.[5]
-
Analysis:
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the conjugate against target cancer cell lines.
Methodology:
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Treatment: Seed cells in 96-well plates and treat with serial dilutions of the conjugates.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).[3]
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (the concentration of the conjugate that inhibits cell growth by 50%) for each conjugate.
Pharmacokinetic (PK) Analysis
Objective: To determine the in vivo half-life and clearance rate of the conjugate.
Methodology:
-
Animal Dosing: Administer a single intravenous dose of the conjugate to a cohort of animals (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.[8]
-
Quantification: Measure the concentration of the intact conjugate in the plasma samples using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
ELISA Protocol Outline:
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples. The intact ADC will bind to the coated antigen.
-
Add an enzyme-conjugated secondary antibody that specifically binds to the payload.
-
Add a chromogenic or fluorogenic substrate and measure the signal, which is proportional to the concentration of the intact ADC.[8]
-
-
-
Data Analysis: Plot the plasma concentration of the conjugate over time and use pharmacokinetic modeling software to calculate parameters such as half-life (t1/2) and clearance.
Visualizing Workflows and Pathways
To better illustrate the processes involved in evaluating PEG linker impact, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for evaluating PEG linker length impact.
Conclusion
The length of the PEG linker is a critical parameter in the design of therapeutic conjugates that must be carefully optimized. A systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new conjugate.[1] By understanding the trade-offs between hydrophilicity, pharmacokinetics, stability, and potency, researchers can rationally design conjugates with an improved therapeutic window, ultimately leading to safer and more effective treatments. The experimental protocols and comparative data presented in this guide provide a framework for conducting such evaluations and making informed decisions in the development of next-generation bioconjugate therapeutics.
References
A Comparative Analysis of Cyclic vs. Linear PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the architecture of a polyethylene (B3416737) glycol (PEG) linker can significantly impact the performance of a bioconjugate. While linear PEG linkers have been the industry standard, emerging research on cyclic PEG linkers reveals unique advantages in certain applications. This guide provides an objective comparison of cyclic and linear PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific bioconjugation needs.
Key Performance Parameters: A Head-to-Head Comparison
The choice between a cyclic and a linear PEG linker can influence several critical attributes of a bioconjugate, including its hydrodynamic volume, stability, pharmacokinetics, and impact on biological activity. The following table summarizes key quantitative data from comparative studies.
| Parameter | Cyclic PEG Conjugate | Linear PEG Conjugate | Key Findings & Implications |
| Hydrodynamic Radius | Smaller | Larger | Cyclic PEG conjugates exhibit a more compact structure, which can lead to lower viscosity in high-concentration formulations and potentially altered biodistribution.[1][2] |
| Thermal Stability (Melting Temperature, Tm) | Tm of 63.2 °C (for T4 Lysozyme conjugate) | Tm of 62.6 °C (for T4 Lysozyme conjugate) | Both architectures confer a similar degree of thermal stabilization to the conjugated protein, suggesting that cyclization does not compromise this key benefit of PEGylation.[1][2] |
| Pharmacokinetics (Elimination Half-life, t1/2,β) | 35 ± 2 h (for 66 kDa polymer) | 28 ± 1 h (for 65 kDa polymer) | Cyclic polymers with a molecular weight above the renal filtration threshold demonstrate a significantly longer circulation time, which can lead to improved therapeutic efficacy. |
| Tumor Accumulation (% Injected Dose/g at 48h) | ~40 %ID/g (for 66 kDa polymer) | ~30 %ID/g (for 65 kDa polymer) | The extended circulation of cyclic polymers can result in greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. |
| Relative Enzyme Activity | ~90% (compared to unmodified T4 Lysozyme) | ~90% (compared to unmodified T4 Lysozyme) | At similar molecular weights, both cyclic and linear PEG linkers can have a comparable, minimal impact on the biological activity of the conjugated protein.[1] |
| Interaction with Protein Binding Site | Less frequent interaction | More frequent interaction | Molecular dynamics simulations suggest that the more compact structure of cyclic PEG may result in less interference with the protein's active or binding sites.[1][2] |
Structural Differences and Bioconjugation Workflow
The fundamental difference in topology between cyclic and linear PEG linkers dictates their three-dimensional structure and how they are conjugated to biomolecules.
The experimental workflow for a comparative study of bioconjugates with cyclic and linear PEG linkers involves several key stages, from synthesis and purification to comprehensive characterization.
Discussion on Immunogenicity
While direct comparative studies on the immunogenicity of cyclic versus linear PEG linkers are limited, some inferences can be drawn from the general understanding of anti-PEG antibody formation. The immunogenicity of PEG is influenced by factors such as its molecular weight, conformation, and the nature of the conjugated biomolecule.[1] It is hypothesized that the more compact structure of cyclic PEG could potentially lead to a different immunological profile compared to the more flexible linear counterpart. However, further research is needed to definitively characterize the immunogenic potential of cyclic PEG linkers.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PEG linker performance. Below are representative protocols for key experiments.
Synthesis of a Cyclic PEG Linker with a Bioconjugation Handle
This protocol describes a general strategy for synthesizing a cyclic PEG with a functional handle for bioconjugation, adapted from the literature.[1][2]
-
Synthesis of a Linear Precursor: A heterodifunctional linear PEG is synthesized with a terminal hydroxyl group and a group that can participate in a ring-closing reaction, such as an azide (B81097) or an alkyne. A functional handle for bioconjugation (e.g., a protected amine or a maleimide (B117702) precursor) is incorporated into the linker backbone.
-
Intramolecular Cyclization: The linear precursor is subjected to high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Click chemistry (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition) is a common method for efficient ring closure.
-
Deprotection and Functionalization: The protecting group on the bioconjugation handle is removed, and the handle is converted to its reactive form (e.g., maleimide) if necessary.
-
Purification: The cyclic PEG linker is purified from any remaining linear precursors or oligomeric byproducts using techniques such as size-exclusion chromatography (SEC) or preparative high-performance liquid chromatography (HPLC).
Bioconjugation to a Protein via Cysteine-Maleimide Chemistry
This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a protein with an available cysteine residue.
-
Protein Preparation: The protein is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5) containing a chelating agent like EDTA to prevent disulfide bond formation. If necessary, existing disulfide bonds are reduced using a reducing agent like TCEP, which is subsequently removed.
-
PEG-Maleimide Solution Preparation: The maleimide-activated cyclic or linear PEG linker is dissolved in a compatible solvent (e.g., DMSO or DMF) immediately before use.
-
Conjugation Reaction: The PEG-maleimide solution is added to the protein solution at a specific molar excess (e.g., 3- to 10-fold). The reaction is incubated at room temperature or 4°C for a defined period (e.g., 1-4 hours).
-
Quenching: The reaction is quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess PEG-maleimide.
-
Purification: The PEGylated protein is purified from unreacted PEG linker and quenching agent using SEC or ion-exchange chromatography.
Thermal Stability Assessment by Circular Dichroism (CD) Spectroscopy
This protocol describes the determination of the melting temperature (Tm) of the PEG-protein conjugates.
-
Sample Preparation: The purified native protein and PEG-protein conjugates are diluted to a known concentration (e.g., 0.1-0.5 mg/mL) in a suitable buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer).
-
CD Measurement: Far-UV CD spectra (e.g., from 200 to 260 nm) are recorded at a starting temperature (e.g., 20°C) to confirm the protein's secondary structure.
-
Thermal Denaturation: The ellipticity at a specific wavelength corresponding to a secondary structure feature (e.g., 222 nm for α-helices) is monitored as the temperature is increased at a controlled rate (e.g., 1°C/minute) up to a denaturing temperature (e.g., 95°C).
-
Data Analysis: The Tm is determined by fitting the thermal denaturation curve to a sigmoidal unfolding model, representing the temperature at which 50% of the protein is unfolded.
Conclusion
The choice between cyclic and linear PEG linkers is not a one-size-fits-all decision. Cyclic PEG linkers offer distinct advantages, particularly in their reduced hydrodynamic size and prolonged circulation times, which can be beneficial for developing high-concentration formulations and improving therapeutic efficacy through enhanced tumor accumulation. However, linear PEG linkers are well-established, with a long history of use and a wide variety of commercially available options. The selection of the optimal linker architecture should be based on the specific requirements of the bioconjugate and its intended application, with careful consideration of the trade-offs between the unique properties of each linker type. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the design and development of next-generation bioconjugates.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for N3-PEG2-Tos
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of N3-PEG2-Tos, an azide-containing compound, are critical for ensuring a safe laboratory environment. Organic azides are energetic materials that can be sensitive to heat, light, friction, and pressure, and they possess toxic properties. This guide provides essential safety and logistical information for the proper disposal of this compound, helping you to mitigate risks and handle this chemical responsibly.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All manipulations of this compound, especially during disposal, must be conducted in a well-ventilated chemical fume hood.
Key Chemical Incompatibilities:
-
Acids: Avoid all contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1][2]
-
Metals: Do not allow contact with metals, particularly heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is especially critical regarding drain pipes, which are often made of these materials.[1][2][3]
-
Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) with azides should be avoided due to the potential formation of explosive di- and tri-azidomethane.[1][4]
Quantitative Hazard and Exposure Data
| Hazard Parameter | Description | Recommendations |
| Explosive Potential | Organic azides can be explosive, sensitive to shock, heat, and friction. Low molecular weight azides and those with a high nitrogen-to-carbon ratio tend to be more hazardous.[1][4] | Handle with non-metal spatulas and avoid grinding.[1] Store away from heat and light.[1][4] |
| Toxicity | The azide (B81097) ion is highly toxic, with a toxicity profile similar to that of cyanide.[4] | Avoid inhalation, ingestion, and skin contact. Use appropriate PPE at all times. |
| Hydrazoic Acid Formation | Reaction with acids produces hydrazoic acid (HN₃), which is highly toxic and explosive.[1][5] | Segregate azide waste from acidic waste streams.[1] |
| Metal Azide Formation | Contact with heavy metals (e.g., copper, lead, brass, mercury) can form highly explosive and shock-sensitive metal azides.[1][2][3] | Use non-metal containers for waste collection.[6] Never dispose of down the drain.[2][3] |
Disposal Procedures
The primary goal for the disposal of this compound is the safe and effective management of the azide-containing waste stream. Direct disposal of untreated this compound is not recommended.
Option 1: Chemical Deactivation (for Dilute Solutions)
For dilute aqueous solutions of this compound (recommended concentration ≤ 5%), chemical deactivation of the azide groups can be performed to render the waste less hazardous.[2] This procedure should be performed in a chemical fume hood with a blast shield.
Experimental Protocol: Deactivation of Dilute Azide Solutions with Nitrous Acid
This protocol is based on the reaction of an azide with nitrous acid, which converts the azide to nitrogen gas and a less hazardous byproduct.
Materials:
-
Dilute this compound waste solution (≤ 5% in water)
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked flask
-
Dropping funnel
-
Outlet with tubing to a gas scrubber or the back of the fume hood
Procedure:
-
Place the dilute azide waste solution in the three-necked flask equipped with a stirrer.
-
With vigorous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of the estimated azide compound in the waste.[2]
-
Crucially, add the sodium nitrite solution before the acid.
-
Slowly add the 20% sulfuric acid solution from the dropping funnel until the mixture is acidic, as confirmed by pH paper. The reaction will generate nitrogen oxides, so proper ventilation is essential.[2]
-
Continue stirring the reaction mixture for at least one hour to ensure complete deactivation of the azide.
-
Test the solution for the presence of residual azides using a ferric chloride test.[2] To do this, place a drop of the solution on a spot plate, add 1-2 drops of dilute hydrochloric acid, and then one drop of ferric chloride solution. Gentle heating that produces a red color indicates the presence of remaining hydrazoic acid, meaning the deactivation is incomplete.[2]
-
Once the deactivation is complete and confirmed, neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide (B78521) solution) before collecting it as hazardous waste.[6]
Option 2: Disposal of Untreated Waste
If chemical deactivation is not feasible, all waste containing this compound must be disposed of as hazardous waste.[6]
Procedure:
-
Container Material: Use a non-metal container, such as glass or polyethylene, to prevent the formation of metal azides.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Azide Compound," and a full list of its contents.
-
Segregation: Keep the azide waste stream separate from all other waste, especially acidic waste.[1][4]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1][2]
Under no circumstances should any waste containing this compound be poured down the drain.[2]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
